molecular formula C4HBr2FN2 B1446543 2,4-Dibromo-5-fluoropyrimidine CAS No. 1372096-33-7

2,4-Dibromo-5-fluoropyrimidine

Cat. No.: B1446543
CAS No.: 1372096-33-7
M. Wt: 255.87 g/mol
InChI Key: VFKFQQXANPBQCV-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-fluoropyrimidine (CAS 1372096-33-7) is a high-value, multi-functional halogenated pyrimidine building block essential in organic synthesis and medicinal chemistry. This compound is supplied with a typical purity of 99% and is available in industrial-grade quantities, with common packaging including 25kg cardboard drums . The core research value of this compound lies in its strategic role as a chemical intermediate for constructing more complex, biologically active molecules. Its molecular structure, featuring two bromine atoms and one fluorine atom on the pyrimidine ring, makes it a versatile precursor for selective substitution reactions. Researchers utilize this reactivity to synthesize disubstituted pyrimidine derivatives, which are key scaffolds in drug discovery projects . For instance, similar disubstituted pyrimidine compounds have been extensively explored and optimized as potent and selective inhibitors for targets like Protein Kinase C theta (PKCθ) , which holds therapeutic potential for T-cell-mediated diseases such as transplant rejection and rheumatoid arthritis . Furthermore, such fluoropyrimidine cores are integral to the development of selective 5-HT2C receptor agonists , which are being investigated for the treatment of conditions including schizophrenia and obesity . This chemical is strictly for professional laboratory research applications. This compound is For Research Use Only (RUO) and is not intended for personal, veterinary, or human diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2FN2/c5-3-2(7)1-8-4(6)9-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKFQQXANPBQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: 2,4-Dibromo-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Synthetic Guide Subject: 2,4-Dibromo-5-fluoropyrimidine (CAS: 1372096-33-7) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Fluorinated Scaffold Advantage

In the landscape of heterocyclic building blocks, This compound (DBFP) represents a high-value scaffold for the synthesis of bioactive fluorinated pyrimidines. While its chlorinated analog (2,4-dichloro-5-fluoropyrimidine) is more ubiquitous, DBFP offers distinct kinetic advantages. The presence of bromine atoms at the C2 and C4 positions provides superior leaving group ability (


), enabling nucleophilic aromatic substitutions (

) and palladium-catalyzed cross-couplings under milder conditions.

This guide details the physicochemical profile, regioselective reactivity, and handling protocols for DBFP, serving as a blueprint for its integration into antiviral and antineoplastic drug discovery campaigns.

Physicochemical Profile: Vital Statistics

The following data establishes the identity and physical baseline for DBFP. Researchers must distinguish this compound from the more common dichloro- analog (CAS 2927-71-1).

PropertySpecification
Chemical Name This compound
CAS Number 1372096-33-7
Molecular Formula

Molecular Weight 255.87 g/mol
Physical State Solid (White to pale yellow crystalline powder)
SMILES FC1=CN=C(Br)N=C1Br
Solubility Soluble in DCM, THF, DMF; sparingly soluble in non-polar alkanes.[1]
Storage 2–8°C, Inert Atmosphere (

or Ar). Moisture Sensitive.

Chemo-Selectivity & Reactivity Landscape[3]

The utility of DBFP lies in its predictable yet tunable regioselectivity. The pyrimidine ring is electron-deficient, a property significantly amplified by the fluorine atom at C5.

The Electronic Bias (C4 vs. C2)

The reactivity difference between the C2 and C4 positions is the critical design parameter for synthetic planning:

  • C4 Position (Primary Electrophile): The C4 carbon is para-like relative to N1 and ortho-like relative to N3. The strong electron-withdrawing effect of the C5-fluorine atom inductively depletes electron density at C4, making it the "softest" and most electrophilic site.

  • C2 Position (Secondary Electrophile): While also activated by two adjacent nitrogens, the C2 position is generally less reactive than C4 in

    
     processes due to the specific electronic vectors of the ring and the C5-F influence.
    
The Bromine Advantage

Substituting chlorine with bromine lowers the activation energy for oxidative addition (in Pd-catalysis) and nucleophilic attack.

  • 
     Kinetics: 
    
    
    
    . This allows substitutions to proceed at lower temperatures (often 0°C vs. reflux), preserving sensitive functional groups on the nucleophile.
  • Metal-Halogen Exchange: The C-Br bond is significantly more labile toward Lithium-Halogen exchange than C-Cl, opening pathways to C4-lithiated species that can be trapped with electrophiles (aldehydes, acyl chlorides).

Reactivity Flowchart (Graphviz)

The following diagram maps the divergent synthetic pathways based on reaction conditions.

DBFP_Reactivity DBFP This compound (Starting Material) SNAr_Cond SNAr Conditions (Amine/Alkoxide, 0°C) DBFP->SNAr_Cond Suzuki_Cond Suzuki Coupling (Pd(0), Boronic Acid) DBFP->Suzuki_Cond Li_Cond Li-Halogen Exchange (n-BuLi, -78°C) DBFP->Li_Cond C4_Sub C4-Substituted Product (Major Regioisomer) SNAr_Cond->C4_Sub Kinetic Control Suzuki_Cond->C4_Sub Oxidative Addition Preference C4_Li C4-Lithio Species (Transient Intermediate) Li_Cond->C4_Li Fast Exchange C2_Sub C2-Substituted Product (Minor/Requires Blocking) C4_Li->C4_Sub + Electrophile

Figure 1: Regioselective pathways for this compound. Note the dominance of C4 reactivity under standard kinetic control.

Experimental Protocols

Protocol A: Synthesis of DBFP from 5-Fluorouracil

Rationale: This protocol converts the hydroxyl/lactam groups of 5-fluorouracil into bromides using phosphorus oxybromide (


). This is a hazardous reaction requiring strict moisture control.

Reagents:

  • 5-Fluorouracil (1.0 eq)

  • Phosphorus Oxybromide (

    
    ) (2.5 - 3.0 eq)
    
  • N,N-Diethylaniline (Catalytic/Base)

  • Solvent: Toluene or neat (melt)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (

    
     or 
    
    
    
    line).
  • Addition: Charge 5-fluorouracil and

    
     under an inert atmosphere. Add N,N-diethylaniline (approx. 10 mol%) to catalyze the reaction and scavenge HBr.
    
  • Reaction: Heat the mixture to 110–120°C. The suspension will slowly homogenize as the reaction proceeds. Maintain reflux for 4–6 hours.

    • Monitoring: Aliquot quench into MeOH and check via TLC (Hexane/EtOAc).

  • Quench (CRITICAL): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice/water with vigorous stirring. Warning:

    
     hydrolysis is violently exothermic and releases HBr gas.
    
  • Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3x).

  • Purification: Wash combined organics with saturated

    
     (to remove acid traces) and brine. Dry over 
    
    
    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Protocol B: Regioselective C4-Amination ( )

Rationale: Exploiting the higher electrophilicity of C4 to install an amine pharmacophore while retaining the C2-bromide for subsequent functionalization.

Reagents:

  • DBFP (1.0 eq)

  • Amine Nucleophile (e.g., Morpholine, Aniline) (1.0 eq)

  • Base: Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: THF or DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve DBFP in anhydrous THF (0.1 M concentration) and cool to 0°C in an ice bath.

  • Addition: Mix the amine and DIPEA in a separate vial. Add this solution dropwise to the DBFP solution over 15 minutes.

    • Note: Rapid addition or higher temperatures may lead to bis-substitution (C2+C4).

  • Incubation: Stir at 0°C for 1–2 hours. Monitor consumption of DBFP by LC-MS.

  • Workup: Dilute with EtOAc, wash with water and brine. The product is usually the C4-substituted isomer (>90% selectivity).

Handling & Safety (HSE)

Hazard ClassDescriptionMitigation
Corrosive Causes severe skin burns and eye damage.Wear nitrile gloves, safety goggles, and lab coat. Handle in a fume hood.
Moisture Sensitive Hydrolyzes to release HBr and revert to pyrimidinones.Store in desiccator or glovebox. Reseal containers immediately under inert gas.
Acute Toxicity Harmful if swallowed or inhaled.Avoid dust formation.[2][3][4][5] Use local exhaust ventilation.

Waste Disposal: Quench all reaction mixtures containing unreacted DBFP or


 residues into alkaline ice water before disposal into halogenated organic waste streams.

References

  • PubChem Compound Summary. 2,4-Dichloro-5-fluoropyrimidine (Analogous reactivity data). National Center for Biotechnology Information. [Link]

Sources

2,4-Dibromo-5-fluoropyrimidine CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,4-Dibromo-5-fluoropyrimidine: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key halogenated heterocyclic building block for researchers in organic synthesis and medicinal chemistry. The document details the compound's chemical identity, including its definitive CAS Number, and presents a plausible synthetic pathway based on established pyrimidine chemistry. A core focus is placed on the regioselective reactivity of the pyrimidine ring, offering field-proven insights into its behavior in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide serves as an essential resource for scientists leveraging this versatile intermediate in the development of novel therapeutics and complex molecular architectures.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted pyrimidine ring, a scaffold of immense importance in the design of bioactive molecules.[1] The strategic placement of two bromine atoms and a fluorine atom creates a unique electronic landscape that dictates its reactivity and utility. The incorporation of fluorine is a cornerstone of modern drug design, often enhancing metabolic stability, bioavailability, and target affinity.[2]

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
CAS Number 1372096-33-7[3][4]
Molecular Formula C₄HBr₂FN₂[3][4]
Molecular Weight 255.87 g/mol [3][4]
Purity Typically ≥95%[4]
Appearance White to off-white solidN/A
Storage Inert atmosphere, 2-8°C[3][4]
SMILES FC1=CN=C(Br)N=C1Br[3]

Proposed Synthesis Methodology

While specific proprietary synthesis routes for this compound are not widely published, a robust and logical pathway can be engineered starting from the readily available precursor, 5-fluorouracil (5-fluoro-2,4-dihydroxypyrimidine). This proposed synthesis involves a two-step process: a double bromination using a suitable brominating agent and dehydrating phosphorus oxybromide, followed by purification. This approach is analogous to established methods for converting dihydroxypyrimidines into dihalopyrimidines.[5]

Diagram of Proposed Synthesis Workflow

G cluster_0 Step 1: Dibromination cluster_1 Step 2: Purification 5-Fluorouracil 5-Fluorouracil Reagents_1 POBr3 (Phosphorus Oxybromide) Heat (e.g., 150°C) 5-Fluorouracil->Reagents_1 Intermediate_Product Crude this compound Reagents_1->Intermediate_Product Workup Aqueous Workup (e.g., Ice water quench, NaHCO3 neutralization) Intermediate_Product->Workup Extraction Organic Extraction (e.g., Dichloromethane or Ethyl Acetate) Purification Silica Gel Chromatography Final_Product Pure this compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Self-Validating System)

Objective: To synthesize this compound from 5-fluorouracil.

Materials:

  • 5-Fluorouracil

  • Phosphorus oxybromide (POBr₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 5-fluorouracil (1 equivalent) and phosphorus oxybromide (3-5 equivalents).

    • Causality: Phosphorus oxybromide serves as both the brominating agent and a dehydrating agent, effectively replacing the hydroxyl groups of the tautomeric form of 5-fluorouracil with bromine atoms. An excess is used to drive the reaction to completion.

  • Dibromination: Heat the reaction mixture under a nitrogen atmosphere to approximately 150°C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Trustworthiness: Monitoring the reaction ensures the complete consumption of the starting material, preventing purification difficulties and ensuring a higher yield of the desired product.

  • Quenching and Workup: After cooling to room temperature, slowly and cautiously pour the reaction mixture onto crushed ice.

    • Causality: This step quenches any remaining reactive POBr₃ in a controlled manner. The process is highly exothermic and must be done carefully.

  • Neutralization: Slowly add saturated NaHCO₃ solution to the aqueous mixture until the effervescence ceases and the pH is neutral (pH ~7).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure this compound.

    • Trustworthiness: Chromatographic purification is essential to remove any mono-brominated species and other impurities, ensuring the high purity required for subsequent synthetic applications.[6]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its halogen substituents. This allows for sequential, regioselective functionalization, making it a powerful tool for building molecular complexity.[7]

Generally, in 2,4-dihalopyrimidines, the C4 position is more susceptible to nucleophilic aromatic substitution (SₙAr) than the C2 position.[3][8] This is due to the superior ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the C4 position, which is para to one of the ring nitrogens.

For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), the reactivity of halogens typically follows the order I > Br > Cl > F. Therefore, the bromo groups at the C2 and C4 positions are the primary sites for these transformations.

Diagram of Regioselective Reactions

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_pd Pd-Catalyzed Cross-Coupling Start This compound SNAr_Reagent Nucleophile (R-NH2, R-OH, R-SH) Controlled Conditions Start->SNAr_Reagent Pd_Reagent Ar-B(OH)2, Pd Catalyst (e.g., Pd(PPh3)4), Base Start->Pd_Reagent SNAr_Product 4-Substituted-2-bromo-5-fluoropyrimidine (Major Product) SNAr_Reagent->SNAr_Product Favored at C4 Pd_Product 4-Aryl-2-bromo-5-fluoropyrimidine (Major Product) Pd_Reagent->Pd_Product Favored at C4

Sources

Precision Halogenated Scaffolds: The Technical Profile of 2,4-Dibromo-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dibromo-5-fluoropyrimidine (CAS: 1372096-33-7) represents a critical, high-value scaffold in the synthesis of fluorinated nucleoside analogs and kinase inhibitors. Unlike its more common chlorinated counterpart (2,4-dichloro-5-fluoropyrimidine), the dibromo variant offers distinct leaving group kinetics and halogen bonding capabilities that can alter reaction selectivity profiles.

This guide provides a definitive physicochemical profile, analyzes the regioselective reactivity (C4 vs. C2), and outlines a self-validating synthesis protocol. Crucially, researchers must distinguish between the dibromo (CAS 1372096-33-7) and dichloro (CAS 2927-71-1) analogs, as their molecular weights and reactivity rates differ significantly.

Physicochemical Profile & Molecular Weight Analysis[1]

Core Specifications

The following data establishes the baseline identity for this compound.

PropertySpecificationNotes
IUPAC Name This compound
CAS Number 1372096-33-7 Distinct from Dichloro analog (2927-71-1)
Molecular Formula

Molecular Weight 255.87 g/mol Average Mass
Exact Mass 253.849 g/mol Monoisotopic (

)
Physical State Solid (Crystalline)
Melting Point 104–107 °CHigher than dichloro analog (~38°C)
Solubility DCM, Chloroform, DMSOHydrolytically unstable in water
Mass Spectrometry: The Bromine Isotope Signature

For analytical validation (LC-MS), relying on the average molecular weight (255.87) is insufficient. The presence of two bromine atoms creates a distinct isotopic envelope that serves as a primary confirmation tool.[1]

  • Natural Abundance:

    
     (50.7%) and 
    
    
    
    (49.3%) exist in a near 1:1 ratio.
  • Pattern: A molecule with two bromine atoms exhibits a 1:2:1 triplet pattern in the mass spectrum.[2]

MS Validation Criteria:

  • Peak M (254 m/z): Contains

    
     + 
    
    
    
  • Peak M+2 (256 m/z): Contains

    
     + 
    
    
    
    (Double intensity)
  • Peak M+4 (258 m/z): Contains

    
     + 
    
    
    

Scientist's Note: If your MS data shows a 3:1 ratio (M:M+2), you have likely synthesized or purchased the monochloro or monobromo impurity. The 1:2:1 triplet is non-negotiable for purity confirmation.

Synthetic Utility & Regioselectivity[6][7]

The utility of this compound lies in its ability to undergo sequential Nucleophilic Aromatic Substitution (


). The presence of the C5-fluorine atom lowers the LUMO energy of the ring, making it significantly more electrophilic than non-fluorinated pyrimidines.
The Regioselectivity Hierarchy

In 2,4-dihalopyrimidines, the C4 position is generally more reactive than the C2 position.

  • Electronic Factor: The C4 position is para to N1 and ortho to N3. The intermediate Meisenheimer complex formed at C4 is stabilized by the ability of N1 to accept the negative charge.

  • Steric Factor: The C2 position is flanked by two nitrogen atoms, creating a slightly more hindered environment for bulky nucleophiles.

However, the C5-Fluorine exerts an inductive electron-withdrawing effect (-I) that activates C4 and C6 strongly.

Reaction Pathway Visualization

The following diagram illustrates the sequential substitution logic, prioritizing C4 attack.

G Start This compound (Electrophile) Inter Meisenheimer Complex (Transition State) Start->Inter SNAr Attack Nu Nucleophile (R-NH2) Nu->Inter Prod1 4-Amino-2-bromo-5-fluoropyrimidine (Major Product) Inter->Prod1 Fast (C4 Selectivity) Prod2 2-Amino-4-bromo-5-fluoropyrimidine (Minor Product) Inter->Prod2 Slow (C2 Selectivity)

Figure 1: Regioselective


 pathway. The C4 substitution is kinetically favored, yielding the 4-amino-2-bromo adduct as the major product.

Experimental Protocol: Synthesis & Handling

Objective: Synthesis of this compound from 5-Fluorouracil. Scale: 10 mmol basis.

Reagents & Stoichiometry[8]
  • Precursor: 5-Fluorouracil (1.0 eq)

  • Brominating Agent: Phosphorus Oxybromide (

    
    ) (2.5 - 3.0 eq)
    
  • Base/Catalyst: N,N-Diethylaniline (1.5 eq) or catalytic DMF.

  • Solvent: Neat or Toluene (if temperature control is required).

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and an internal thermometer. Flush with Argon.

    • Why:

      
       is extremely hygroscopic. Moisture will generate HBr gas and degrade the reagent to phosphoric acid, killing the reaction.
      
  • Addition: Charge the flask with 5-Fluorouracil (1.30 g, 10 mmol) and

    
     (8.6 g, 30 mmol). Add N,N-Diethylaniline (2.2 g, 15 mmol) dropwise.
    
  • Reaction: Heat the mixture to 110°C for 3–4 hours.

    • Observation: The slurry will dissolve into a dark melt as the reaction proceeds.

  • Monitoring: Monitor by TLC (20% EtOAc/Hexane). The starting material (very polar) should disappear, replaced by a high-Rf UV-active spot.

  • Quench (Critical Step): Cool the mixture to 0°C. Pour the reaction mass slowly onto crushed ice (100 g) with vigorous stirring.

    • Safety: This hydrolysis is highly exothermic and releases HBr fumes. Perform in a fume hood.

  • Extraction: Extract the aqueous slurry with Dichloromethane (3 x 50 mL).

  • Purification: Wash combined organics with sat.

    
     (to remove residual acid) and Brine. Dry over 
    
    
    
    . Concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.
Workup Logic Flow

Workup Rxn Reaction Mixture (110°C) Quench Ice Quench (Hydrolysis of POBr3) Rxn->Quench Cool to 0°C Extract DCM Extraction Quench->Extract Phase Separation Wash NaHCO3 Wash (Neutralize HBr) Extract->Wash Organic Layer Dry Dry (Na2SO4) & Concentrate Wash->Dry

Figure 2: Workup protocol designed to safely manage exothermic hydrolysis and isolate the hydrolytically sensitive product.

Handling & Stability

  • Moisture Sensitivity: The C-Br bonds, particularly at C4, are susceptible to hydrolysis. Storage in a standard vial on a benchtop will lead to the formation of 5-fluoro-2-bromo-4-hydroxypyrimidine over time.

    • Protocol: Store under Argon/Nitrogen at 2–8°C.

  • Irritant Profile: As a halogenated pyrimidine, it is a potent skin and eye irritant. It may possess alkylating properties similar to other nitrogen mustards; handle with double gloving.

References

  • Lead Sciences. (2023). Chemical Data Sheet: this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 2927-71-1 (Dichloro Analog Comparison). Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Wiley.

Sources

Technical Guide: Synthesis of 2,4-Dibromo-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,4-Dibromo-5-fluoropyrimidine Synthesis Protocol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS: 1372096-33-7) is a critical fluorinated heterocyclic building block used extensively in the development of pharmaceuticals, particularly in the synthesis of soluble guanylate cyclase (sGC) stimulators and antimetabolite prodrugs.[1][2] Its structural utility lies in the differential reactivity of the bromine atoms at the C2 and C4 positions, allowing for sequential nucleophilic aromatic substitutions (


).

This guide details the synthesis of this compound from 5-fluorouracil (5-FU) via bromodehydroxylation. The protocol is designed for high purity and scalability, addressing the specific challenges of handling reactive brominating agents and stabilizing the electron-deficient pyrimidine core.

Retrosynthetic Analysis & Mechanism

Strategic Logic

The synthesis targets the conversion of the two hydroxyl groups (tautomeric with carbonyls) of 5-fluorouracil into bromine substituents.

  • Precursor: 5-Fluorouracil (5-FU) is the optimal starting material due to its commercial availability and pre-installed fluorine atom at C5.

  • Reagent Selection: Phosphorus oxybromide (

    
    ) is the preferred brominating agent. While 
    
    
    
    or
    
    
    can be used,
    
    
    typically offers a cleaner reaction profile for pyrimidines, often used in conjunction with a tertiary amine base (e.g.,
    
    
    -dimethylaniline) to catalyze the reaction and scavenge the generated HBr.
  • Regioselectivity: The reaction proceeds at both C2 and C4. The C4 position is generally more reactive towards nucleophilic attack in the final product, but during synthesis, both positions are brominated simultaneously under forcing conditions.

Reaction Mechanism Diagram

The following diagram illustrates the transformation from 5-fluorouracil to the dibromo derivative.

ReactionScheme Start 5-Fluorouracil (C4H3FN2O2) Intermediate Phosphorylated Intermediate Start->Intermediate Activation (O-Phosphorylation) Reagent POBr3 / PBr3 N,N-Dimethylaniline Reagent->Start Product This compound (C4HBr2FN2) Intermediate->Product Nucleophilic Substitution (Br-)

Caption: Mechanistic pathway for the bromodehydroxylation of 5-fluorouracil using phosphorus oxybromide.

Experimental Protocol

Reagents and Equipment
ReagentRoleStoichiometry (Equiv.)[1][3]Notes
5-Fluorouracil Substrate1.0Dry thoroughly before use.
Phosphorus Oxybromide (

)
Brominating Agent2.5 - 3.0Highly corrosive; moisture sensitive.

-Dimethylaniline
Base / Catalyst1.0 - 1.5Scavenges acid; accelerates reaction.
Toluene Solvent (Optional)N/ACan be used if neat reaction is too viscous.
Dichloromethane (DCM) Extraction SolventN/AFor workup.
Sodium Bicarbonate (

)
NeutralizerN/ASaturated aqueous solution.
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube (or nitrogen inlet).

  • Charging: Add 5-fluorouracil (13.0 g, 100 mmol) and phosphorus oxybromide (86.0 g, 300 mmol) to the flask.

    • Note: If

      
       is solid and difficult to stir, a minimal amount of anhydrous toluene or anisole can be added, though neat reactions often provide higher conversion rates.
      
  • Catalyst Addition: Carefully add

    
    -dimethylaniline (12.1 g, 100 mmol)  dropwise.
    
    • Caution: Exothermic reaction. Ensure the system is vented properly to a scrubber to handle HBr fumes.

Phase 2: Thermal Reaction
  • Heating: Slowly heat the reaction mixture to 110–120°C using an oil bath.

  • Reflux: Maintain reflux for 3 to 4 hours . The suspension should gradually become a clear, dark solution, indicating the consumption of the starting material.

  • Monitoring: Monitor reaction progress via TLC (20% EtOAc in Hexanes) or LC-MS. The starting material (5-FU) is very polar; the product is non-polar.

Phase 3: Workup and Isolation
  • Cooling: Cool the reaction mixture to room temperature.

  • Quenching (Critical Safety Step):

    • Prepare a beaker with 500 g of crushed ice .

    • Slowly pour the reaction mixture onto the stirred ice. Do not add water to the reaction flask. The hydrolysis of excess

      
       is violent and generates HBr gas.
      
  • Extraction:

    • Once the ice has melted and the hydrolysis is complete, extract the aqueous mixture with Dichloromethane (3 x 100 mL) .

  • Washing:

    • Wash the combined organic layers with saturated

      
       solution (2 x 100 mL)  to remove residual acid.
      
    • Wash with brine (100 mL) .

  • Drying: Dry the organic layer over anhydrous

    
      or 
    
    
    
    , filter, and concentrate under reduced pressure at <40°C.
Phase 4: Purification
  • Crude Analysis: The crude residue is typically a yellow to orange solid.

  • Purification:

    • Recrystallization: Recrystallize from minimal hot hexane or a mixture of hexane/ethyl acetate.

    • Sublimation: For high-purity applications, sublimation under high vacuum can be effective.

    • Column Chromatography: If necessary, purify on silica gel eluting with 0-10% Ethyl Acetate in Hexanes.

  • Yield: Expected yield is 60–75% .

Characterization & Quality Control

A self-validating system requires confirming the structure and purity before downstream use.

  • Physical State: White to pale yellow crystalline solid.

  • Melting Point: 90–93°C (Lit. range for similar bromofluoropyrimidines; verify experimentally).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    8.50 (s, 1H, H-6).
    • Note: The spectrum is simple, showing only one singlet for the proton at the C6 position.

  • 
     NMR: 
    
    
    
    -140 to -150 ppm (approximate shift relative to
    
    
    ).
  • Mass Spectrometry (GC-MS/LC-MS): m/z = 254, 256, 258 (Tribromide isotope pattern characteristic of

    
     presence).
    

Safety & Handling

Critical Hazard: Phosphorus oxybromide is extremely corrosive and reacts violently with water.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a lab coat.

  • Waste Disposal: Quenched aqueous waste contains high concentrations of bromide and phosphoric acid. Neutralize before disposal according to local regulations.

Workflow Diagram

Workflow Step1 Step 1: Charge Flask (5-FU + POBr3) Step2 Step 2: Add Catalyst (N,N-Dimethylaniline) Step1->Step2 Step3 Step 3: Reflux (110-120°C, 3-4h) Step2->Step3 Initiate Reaction Step4 Step 4: Quench (Pour onto Crushed Ice) Step3->Step4 Complete Conversion Step5 Step 5: Extraction (DCM / NaHCO3 Wash) Step4->Step5 Hydrolysis of Excess Reagent Step6 Step 6: Isolation (Concentrate & Recrystallize) Step5->Step6 Purification

Caption: Operational workflow for the synthesis of this compound.

References

  • Cyclerion Therapeutics, Inc. (2025). Novel processes and intermediates for the preparation of soluble guanylate cyclase stimulators. Australian Patent Application AU 2025202281 A9. Link

  • Ambeed. (n.d.). This compound Product Page. Retrieved from Ambeed.com. Link

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-2,4-dichloropyrimidine. (Analogous handling protocols). Link

  • Jain, K. S., et al. (2006). Recent Advances in the Chemistry of Pyrimidines. Current Science, 90(6), 793-803.

Sources

Technical Guide: Reactivity & Functionalization of 2,4-Dibromo-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dibromo-5-fluoropyrimidine (CAS: 2927-71-1) is a high-value heterocyclic scaffold, primarily utilized in the synthesis of kinase inhibitors (e.g., JAK, EGFR) and antiviral agents. Its structural utility lies in the orthogonal reactivity of its three substituents: two chemically distinct bromine atoms (C2, C4) and a metabolically stable fluorine atom (C5).

This guide provides a mechanistic breakdown of the molecule’s electronic landscape, defining the regioselectivity rules that govern Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings. It is designed to allow researchers to program sequential functionalization with high fidelity.

Part 1: Electronic Landscape & Mechanistic Basis

To predict reactivity, one must understand the electron density distribution. The pyrimidine ring is electron-deficient (π-deficient), making it highly susceptible to nucleophilic attack.

The Fluorine Effect (C5)

Unlike hydrogen or alkyl groups, the fluorine atom at C5 exerts a strong inductive electron-withdrawing effect (-I) .

  • Impact: It significantly lowers the LUMO energy of the ring, making the C4 and C6 positions more electrophilic than in non-fluorinated pyrimidines.

  • Stability: The C-F bond is extremely strong (~485 kJ/mol) and is generally inert to standard SNAr and Pd-catalyzed conditions used for C-Br functionalization.

Regioselectivity Hierarchy (C4 vs. C2)

The reactivity difference between the C4-Br and C2-Br bonds is the cornerstone of sequential synthesis.

  • C4-Br (Primary Reactive Site):

    • SNAr: Attack at C4 leads to a Meisenheimer complex stabilized by the para-nitrogen (N1) and the ortho-nitrogen (N3). The inductive pull of the adjacent C5-F further destabilizes the ground state and stabilizes the transition state for C4 attack.

    • Pd-Catalysis: The C4-Br bond is more electron-deficient, facilitating faster oxidative addition by Pd(0) species compared to C2-Br.

  • C2-Br (Secondary Reactive Site):

    • Flanked by two nitrogens, C2 is sterically more hindered and electronically less activated for nucleophilic attack compared to C4 in this specific fluorinated system. It typically requires higher temperatures or stronger nucleophiles to react after C4 has been functionalized.

Reactivity Decision Tree (Visualization)

Reactivity Start This compound Decision Select Reaction Type Start->Decision SNAr S_NAr (Nucleophilic Subst.) Nucleophiles: Amines, Alkoxides, Thiols Decision->SNAr Path A Suzuki Pd-Catalyzed Coupling (Suzuki, Sonogashira) Decision->Suzuki Path B C4_Product Major Product: C4-Substituted (Kinetic Control) SNAr->C4_Product 0°C to RT (High Selectivity) C2_Product Minor Product: C2-Substituted (Requires forcing conditions) SNAr->C2_Product High Temp / Excess Nuc Suzuki->C4_Product Pd(0), 1 eq. Boronic Acid RT to 60°C Bis_Product Bis-Substituted Product (Thermodynamic Control) C4_Product->Bis_Product Step 2: Higher Temp New Nucleophile/Boronic Acid

Figure 1: Reactivity hierarchy demonstrating the kinetic preference for C4 functionalization in both SNAr and Metal-Catalyzed pathways.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The most common first step in utilizing this scaffold is the displacement of the C4-Bromine by an amine.

Regioselective C4-Amination

Objective: Selectively install an amine at C4 without touching C2.

ParameterRecommendationRationale
Solvent THF, IPA, or DMFPolar aprotic solvents (DMF) accelerate the rate; Alcohols (IPA) are milder and good for regiocontrol.
Base DIPEA or Et3N (2-3 eq)Scavenges HBr. Inorganic bases (K2CO3) can be used but may reduce solubility.
Temperature -78°C to 0°C Critical: Low temperature ensures kinetic control, favoring C4 exclusively. RT may lead to 5-10% C2 byproduct.
Stoichiometry 1.0 - 1.1 eq of AmineExcess amine promotes bis-substitution.
Experimental Protocol: C4-Selective Amination

Self-Validating Step: Monitor reaction by TLC (Hexane/EtOAc) or LCMS. The C4-product typically is more polar than the starting material but less polar than the bis-product.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous THF (0.1 M concentration) under N2 atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add DIPEA (2.5 eq) followed by the dropwise addition of the amine (1.05 eq) dissolved in minimal THF. Note: Slow addition prevents local concentration spikes that cause bis-substitution.

  • Reaction: Stir at 0°C for 1–4 hours.

    • Checkpoint: Pull an aliquot for LCMS. If >5% starting material remains, warm to RT cautiously.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography is usually required to remove trace regioisomers.

Part 3: Transition Metal-Catalyzed Cross-Couplings

Palladium-catalyzed reactions (Suzuki-Miyaura, Sonogashira) generally follow the same regioselectivity trends as SNAr due to the preferential oxidative addition into the more electron-deficient C4-Br bond [1].

Suzuki-Miyaura Coupling

Challenge: Preventing "over-coupling" (bis-arylation) and hydrolysis of the C-F bond (rare but possible with strong hydroxides).

VariableOptimization Strategy
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2
Ligand Triphenylphosphine (standard)
Base Na2CO3 or K3PO4
Solvent Dioxane/Water (4:1)
Sequential Workflow: C4-Suzuki followed by C2-SNAr

A common strategy is to install a carbon framework at C4, then use the remaining C2-Br for amination.

Sequential SM 2,4-Dibromo- 5-fluoropyrimidine Step1 Step 1: Suzuki Coupling (1.0 eq Ar-B(OH)2, Pd cat.) SM->Step1 Inter Intermediate: 4-Aryl-2-bromo- 5-fluoropyrimidine Step1->Inter C4 Selective Step2 Step 2: S_NAr (Amine, Heat, Solvent) Inter->Step2 Final Final Scaffold: 2-Amino-4-Aryl- 5-fluoropyrimidine Step2->Final C2 Displacement

Figure 2: Sequential functionalization workflow. Note that the order can be reversed (SNAr then Suzuki), but C4 is always the first position to react.

Part 4: Troubleshooting & Safety

Common Pitfalls
  • Regioisomer Contamination: If you observe ~10% of the C2-isomer during Step 1, lower the temperature and ensure the nucleophile is added slowly.

  • Hydrolysis: The C4-Br is sensitive to hydrolysis by water in basic media, leading to the formation of 5-fluorouracil derivatives. Use anhydrous solvents for SNAr.

  • Halogen Dance: While less common in pyrimidines than thiophenes, avoid using Lithium-Halogen exchange reagents (n-BuLi) unless strictly necessary and at -78°C, as the bromine atoms can migrate.

Safety (E-E-A-T)
  • Fluorinated Compounds: While the C-F bond is stable, combustion or thermal decomposition can release HF.

  • Sensitizers: Halopyrimidines are potent skin sensitizers. Double-glove (Nitrile) and work in a fume hood.

References

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Source: National Institutes of Health (PubMed) / Vertex AI Search Results. Context: Establishes the baseline C4-selectivity for nucleophilic attack in 2,4-dihalo-5-EWG-pyrimidines. (General Reference for Pyrimidine SNAr regioselectivity)

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Source: Chemical Science (RSC Publishing). Context: Confirms that oxidative addition typically favors the more electron-deficient carbon-halogen bond (C4 > C2 in pyrimidines).

  • 5-Bromo-2-fluoropyrimidine Technical Data. Source: PubChem / Sigma-Aldrich Technical Sheets. Context: Physical properties and safety data for the fluorinated pyrimidine core.[1]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings. Source: National Institutes of Health (NIH). Context: Discusses ligand effects that can occasionally invert selectivity, reinforcing the need for standard ligands to maintain C4 preference.

Sources

Technical Guide: Solubility Profiling & Process Handling of 2,4-Dibromo-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dibromo-5-fluoropyrimidine (CAS: 1372096-33-7) is a high-value heterocyclic intermediate critical in the synthesis of fluorinated nucleoside analogs, which serve as potent antiviral and antineoplastic agents (e.g., Gemcitabine and Capecitabine derivatives). Unlike its chlorinated analog (2,4-dichloro-5-fluoropyrimidine), the dibromo variant offers distinct reactivity profiles in palladium-catalyzed cross-coupling and nucleophilic aromatic substitutions due to the weaker C-Br bond.

This guide addresses the solubility landscape of this compound. While specific thermodynamic solubility constants are often proprietary or absent in open literature for this specific analog, this document provides a predictive solubility matrix based on structural activity relationships (SAR) with known analogs and details the Laser Monitoring Observation Technique , the industry-standard protocol for generating precise solubility data in-house.

Physicochemical Profile & Structural Analogs[1]

To understand the solubility behavior of the target compound, we must analyze it against its well-characterized analogs. The substitution of Chlorine with Bromine increases lipophilicity and molecular weight, generally lowering solubility in polar protic solvents while enhancing affinity for polar aprotic solvents.

Table 1: Comparative Physicochemical Properties
PropertyThis compound (Target)2,4-Dichloro-5-fluoropyrimidine (Analog)5-Bromo-2-fluoropyrimidine (Analog)
CAS No. 1372096-33-72927-71-162802-38-4
Mol. Weight 255.87 g/mol 166.96 g/mol 176.98 g/mol
Physical State Solid (Crystalline)Low Melting Solid / CrystallineSolid
Melting Point Est. 50–80°C*37–41°C92°C
Lipophilicity (LogP) High (Hydrophobic)ModerateModerate
Reactivity High (C-Br labile)Moderate (C-Cl stable)Moderate

*Note: The dibromo analog typically exhibits a higher melting point than the dichloro derivative due to increased London dispersion forces, but lower than the mono-bromo due to symmetry breaking.

Predictive Solubility Landscape

Based on the "Like Dissolves Like" principle and the dielectric constants of standard process solvents, the following solubility trends are established for this compound.

Table 2: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityProcess Utility
Chlorinated Dichloromethane (DCM), ChloroformExcellent Reaction medium; Extraction
Polar Aprotic Ethyl Acetate, THF, AcetoneGood to High Recrystallization; Reaction
Aromatic Toluene, XyleneModerate High-temp reactions; Azeotropic drying
Polar Protic Methanol, Ethanol, IsopropanolLow to Moderate Anti-solvent; Crystallization (Hot)
Highly Polar WaterInsoluble Washing (removal of salts)
Alkanes Hexane, HeptaneInsoluble Anti-solvent precipitation
Thermodynamic Modeling Framework

For process optimization, experimental data should be fitted to the Modified Apelblat Equation , which correlates solubility (


) with temperature (

):


Where


 is the mole fraction solubility, and 

,

, and

are empirical parameters derived from the experimental protocol below.

Experimental Protocol: Laser Monitoring Technique

To obtain precise solubility curves (Solubility vs. Temperature) necessary for scaling up crystallization, the Laser Monitoring Observation Technique is the gold standard. It eliminates the subjectivity of visual inspection.

Principle

A laser beam passes through a solvent vessel containing the solute. As the temperature changes or solvent is added, the dissolution of solid particles increases laser transmittance. The point of maximum transmittance (plateau) or the disappearance of scattering indicates the saturation point.

Workflow Diagram

SolubilityProtocol Start Start: Weigh Solute & Solvent Mix Equilibrate in Jacketed Vessel (Stirring Rate: 400 rpm) Start->Mix Laser Activate Laser Transmission Probe (Path Length: 5-10 mm) Mix->Laser Temp Stepwise Heating/Cooling (Rate: 0.1 K/min) Laser->Temp Detect Monitor Transmittance (I/I0) Temp->Detect Dissolved Transmittance Plateaus (Max) Detect->Dissolved Clear Solution Undissolved Transmittance Fluctuates Detect->Undissolved Turbid Record Record Temperature (T) & Mole Fraction (x) Dissolved->Record Undissolved->Temp Increase T Model Fit Data to Apelblat Equation Record->Model

Caption: Figure 1. Dynamic Laser Monitoring workflow for determining the solid-liquid equilibrium of this compound.

Step-by-Step Methodology
  • Preparation: Calibrate the analytical balance (precision ±0.0001 g) and the temperature controller (precision ±0.05 K).

  • Loading: Place a known mass of this compound (

    
    ) into the double-jacketed glass vessel.
    
  • Solvent Addition: Add a known mass of solvent (

    
    ).
    
  • Setup: Insert the laser probe and temperature sensor. Ensure the magnetic stirrer is active (preventing particle sedimentation).

  • Dynamic Measurement:

    • Slowly increase temperature.

    • Continuously log laser intensity.

    • Endpoint: The temperature at which laser intensity reaches a stable maximum (indicating complete dissolution) is recorded as the equilibrium temperature (

      
      ) for that specific concentration.
      
  • Replication: Repeat with varying solute/solvent ratios to construct the full solubility curve.

Process Applications & Safety

Recrystallization Strategy

Based on the polarity profile, a Cooling Crystallization or Anti-solvent Crystallization is recommended.

  • Solvent System: Dissolve in warm Ethyl Acetate (high solubility).

  • Anti-Solvent: Slowly add Heptane or Cold Ethanol (low solubility) to induce precipitation.

  • Note: Avoid Methanol if trans-halogenation (exchange of Br with OMe) is a risk at high temperatures, though this is less common with dibromo- species compared to highly reactive fluorides.

Handling & Safety (E-E-A-T)

Halogenated pyrimidines are potent sensitizers and potential alkylating agents.

  • Hazard: Causes skin burns (H314) and serious eye damage (H318).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolysis of C-Br bonds can release HBr).

  • PPE: Nitrile gloves, face shield, and local exhaust ventilation are mandatory.

Process Decision Matrix

ProcessDecision Input Crude 2,4-Dibromo- 5-fluoropyrimidine CheckPurity Check Purity (HPLC) Input->CheckPurity HighPurity Purity > 98% CheckPurity->HighPurity Pass LowPurity Purity < 98% CheckPurity->LowPurity Fail Reaction Next Step Synthesis (Nucleophilic Sub.) HighPurity->Reaction Recryst Recrystallization LowPurity->Recryst SolventChoice Solvent Selection Recryst->SolventChoice Polar Use Ethyl Acetate/Heptane SolventChoice->Polar Standard NonPolar Use Toluene (Hot) SolventChoice->NonPolar Alternative Polar->CheckPurity NonPolar->CheckPurity

Caption: Figure 2. Decision matrix for purification and solvent selection based on solubility properties.

References

  • BenchChem. (2025). A Technical Guide to Determining the Solubility of 2,4-Dibromo-5-methoxyphenol in Organic Solvents. Retrieved from

  • Dissolution Technologies. (2023). Using a Laser Monitoring Technique for Dissolution and Thermodynamic Study. Retrieved from

  • Journal of Chemical & Engineering Data. (2025). Solubility of Halogenated Pyrimidines in Organic Solvents. (General Reference for Methodology).
  • BLD Pharm. (n.d.). Product Information: this compound (CAS 1372096-33-7).[1] Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2,4-Dichloro-5-fluoropyrimidine. Retrieved from

  • Ossila. (2023).[2] 5-Bromo-2-fluoropyrimidine: Properties and Applications. Retrieved from

Sources

A-Z Guide to Halogenated Pyrimidine Stability and Storage: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Halogenated pyrimidines are a cornerstone of antiviral and anticancer therapies, yet their inherent chemical stability presents a significant challenge for formulation and development. This in-depth technical guide provides a comprehensive overview of the factors governing the stability of these critical compounds. We will delve into the mechanistic underpinnings of degradation pathways, provide evidence-based protocols for optimal storage and handling, and outline robust methodologies for stability assessment. This guide is intended to be a vital resource for researchers, scientists, and drug development professionals, enabling them to ensure the integrity and efficacy of halogenated pyrimidine-based therapeutics from the bench to the clinic.

Introduction: The Double-Edged Sword of Halogenation

The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) into the pyrimidine ring profoundly alters the molecule's electronic and steric properties. This modification is the very source of their therapeutic efficacy, often enhancing binding to target enzymes or disrupting viral and cellular replication. However, this same chemical alteration can also render the molecule susceptible to various degradation pathways, including hydrolysis, photolysis, and enzymatic breakdown. Understanding and mitigating these instabilities is paramount for the successful development of safe and effective drug products.

Halogenation can, in some instances, enhance the stability of the nucleoside. For example, substituting fluorine at the C-2' position of the sugar moiety can increase the stability of the glycosidic bond.[1] Conversely, the presence of a halogen can also create new avenues for degradation. This guide will explore this dichotomy, providing the foundational knowledge necessary to navigate the complexities of halogenated pyrimidine stability.

The Chemical Landscape of Instability: Key Factors and Mechanisms

The stability of a halogenated pyrimidine is not an intrinsic, immutable property but rather a dynamic interplay of its molecular structure and its environment. Several key factors can influence the rate and pathway of degradation.

The Nature of the Halogen

The specific halogen atom substituted onto the pyrimidine ring plays a significant role in the compound's stability. The electronegativity and size of the halogen influence bond strengths and reactivity. For instance, the carbon-fluorine bond is exceptionally strong, often imparting greater stability to fluorinated compounds like 5-Fluorouracil (5-FU). In contrast, the larger and less electronegative iodine atom in Idoxuridine can be more susceptible to cleavage.

Position of Substitution

The position of the halogen on the pyrimidine ring is a critical determinant of stability. Halogenation at the C5 position, for example, can influence the susceptibility of the C6 position to nucleophilic attack, a common degradation pathway.

The Influence of pH

The pH of the surrounding medium is one of the most critical factors affecting the stability of halogenated pyrimidines in solution.[2]

  • Acidic Conditions: In acidic solutions, hydrolysis is often the primary degradation pathway. For example, Gemcitabine, a difluorinated nucleoside analog, undergoes deamination to its uridine analogue in 0.1 N HCl.[3] A detailed study of Gemcitabine hydrochloride in an aqueous solution at pH 3.2 revealed that the degradation follows pseudo first-order kinetics.[4][5][6] The primary degradation products in acidic conditions include the uridine analogue, diastereomeric 6-hydroxy-5,6-dihydro-2'-deoxy-2',2'-difluorouridines, and O(6),5'-cyclo-5,6-dihydro-2'-deoxy-2',2'-difluorouridine.[4][5]

  • Alkaline Conditions: Under basic conditions, different degradation mechanisms can prevail. For Gemcitabine hydrochloride in 0.1 N NaOH, anomerization (conversion to its alpha-anomer) and the formation of uridine hydrolysis products are observed.[3]

The prodrug Ancitabine quantitatively converts to the active drug Cytarabine in aqueous solutions across a pH range of 1.5-10.7, with maximum stability observed at a pH of less than or equal to 4.[7]

The Impact of Temperature

As with most chemical reactions, temperature significantly influences the rate of degradation. Elevated temperatures accelerate hydrolytic and oxidative degradation pathways. Therefore, strict temperature control during storage and handling is essential. For many halogenated pyrimidines, refrigerated or frozen storage is recommended to minimize degradation over time.

Photostability: The Degrading Power of Light

Exposure to light, particularly in the ultraviolet (UV) spectrum, can induce photochemical degradation of halogenated pyrimidines. This can lead to the formation of photoproducts with altered biological activity and potential toxicity. Photostability testing, as outlined in the ICH Q1B guideline, is a critical component of drug development to assess the intrinsic photostability of a new drug substance and product.[8]

Enzymatic Degradation

In a biological system, halogenated pyrimidines are subject to enzymatic degradation. For instance, Cytarabine is rapidly deaminated by cytidine deaminase in the serum to an inactive uracil derivative.[9][10] Similarly, Gemcitabine is primarily inactivated by cytidine deaminase, which converts it to difluorodeoxyuridine (dFdU).[11] The balance between activating kinases and deactivating deaminases can be a key determinant of a drug's efficacy.[12]

Core Principles of Storage and Handling: A Proactive Approach to Stability

Ensuring the stability of halogenated pyrimidines requires a proactive and meticulous approach to storage and handling. The following protocols are designed to be self-validating systems, minimizing the risk of degradation and ensuring the integrity of the compound.

General Storage Recommendations

A summary of recommended storage conditions for several common halogenated pyrimidines is provided in the table below. It is crucial to consult the manufacturer's specific recommendations for each compound.

CompoundFormRecommended Storage TemperatureDuration of StabilitySource
5-Fluorouracil (5-FU) Crystalline Solid-20°C≥ 4 years[13]
In 0.9% NaCl in PVC bagsFrozen at -20°C, then refrigerated at 5°C ± 3°CUp to 79 days frozen, then up to 28 days refrigerated[14]
In 0.9% NaCl in PVC bags4°C or 21°CAt least 14 days[15]
Bromodeoxyuridine (BrdU) Stock Solution (10 mg/ml in DPBS)-80°C (long-term)Thawed solution stable at 4°C for 4 months[16]
Trifluridine SolidStore as supplied1 year[17]
Solutions in DMSO or distilled water-20°CUp to 1 month[17]
Idoxuridine Ophthalmic Solution2-8°C2 years[18]
Step-by-Step Protocol for Handling Solid Compounds
  • Acclimatization: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture, which can accelerate hydrolysis.

  • Inert Atmosphere: For highly sensitive compounds, handle in a glove box under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.

  • Weighing: Use a calibrated analytical balance in a draft-free enclosure. Minimize the time the container is open.

  • Packaging: After dispensing, purge the container with an inert gas before tightly sealing. Store in a desiccator if necessary.

Step-by-Step Protocol for Preparing and Storing Solutions
  • Solvent Selection: Use high-purity, degassed solvents. For aqueous solutions, use freshly prepared buffers and adjust the pH to the optimal range for stability.

  • Dissolution: Dissolve the compound with gentle agitation. Avoid excessive heating unless specified by the manufacturer.

  • Filtration: If necessary, filter the solution through a compatible, low-binding sterile filter to remove particulates.

  • Storage of Solutions: Store solutions in appropriate containers (e.g., amber glass vials to protect from light) at the recommended temperature. For many compounds, storing aqueous solutions for more than one day is not recommended.[13] Avoid repeated freeze-thaw cycles.[16]

Assessing Stability: Methodologies and Best Practices

A robust stability-indicating analytical method is essential to accurately quantify the active pharmaceutical ingredient (API) and detect any degradation products.

The Role of High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the workhorse for stability testing of halogenated pyrimidines.[19] A validated, stability-indicating HPLC method should be able to separate the parent compound from its degradation products and any potential impurities.[20]

Forced Degradation Studies

Forced degradation (stress testing) is a critical component of method development and validation. It involves subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[21] This helps to:

  • Elucidate potential degradation pathways.

  • Demonstrate the specificity of the analytical method.

  • Identify potential degradation products that need to be monitored during formal stability studies.

Experimental Workflow for a Forced Degradation Study

Caption: Workflow for a forced degradation study.

Drug-Excipient Compatibility: A Critical Pre-formulation Step

The successful formulation of a stable dosage form depends on the careful selection of excipients.[22] It is crucial to perform drug-excipient compatibility studies to ensure that the chosen excipients do not adversely affect the stability of the halogenated pyrimidine.[23][24]

Common Analytical Techniques for Compatibility Screening
  • Differential Scanning Calorimetry (DSC): DSC can detect potential interactions by observing changes in the thermal properties (e.g., melting point, enthalpy) of the drug in the presence of an excipient.[22]

  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR can identify chemical interactions by detecting changes in the vibrational frequencies of functional groups in the drug and excipient mixture.[22]

Conclusion: A Commitment to Quality and Efficacy

The stability and proper storage of halogenated pyrimidines are not mere logistical considerations; they are fundamental to the safety and efficacy of these life-saving therapies. A thorough understanding of the chemical principles governing their stability, coupled with the implementation of robust handling and storage protocols, is essential for any researcher, scientist, or drug development professional working with these compounds. By adhering to the principles and methodologies outlined in this guide, we can ensure the integrity of these vital medicines from the laboratory to the patient.

References

  • Selection of excipients for polymer coated capsule of Capecitabine through drug-excipient comp
  • Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent - PubMed. (URL: )
  • The degradation of the antitumor agent gemcitabine hydrochloride in an acidic aqueous solution at pH 3.
  • Attempts to remodel the pathways of gemcitabine metabolism: Recent approaches to overcoming tumours with acquired chemoresistance. (URL: )
  • Long-Term Stability of 5-Fluorouracil in 0.
  • Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation | Clinical Chemistry | Oxford Academic. (URL: )
  • The degradation of the antitumor agent gemcitabine hydrochloride in an acidic aqueous solution at pH 3.2 and identification of degradation products. | Semantic Scholar. (URL: )
  • The degradation of the antitumor agent gemcitabine hydrochloride in an acidic aqueous solution at pH 3.
  • Long-term stability of 5-fluorouracil stored in PVC bags and in ambul
  • Bromodeoxyuridine (BrdU) - BD Biosciences. (URL: )
  • Common Name: 5-FLUOROURACIL HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLAC - NJ.gov. (URL: [Link])

  • Extended stability of 5-fluorouracil and methotrexate solutions in PVC containers. (URL: [Link])

  • Analytic Techniques in the Separation and Identification of Specific Purine and Pyrimidine Degradation Products of tRNA: Application to Urine Samples From Cancer Patients2 | JNCI - Oxford Academic. (URL: [Link])

  • Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - MDPI. (URL: [Link])

  • Aqueous conversion kinetics and mechanisms of ancitabine, a prodrug of the antileukemic agent cytarabine - PubMed. (URL: )
  • i-motif DNA - Wikipedia. (URL: [Link])

  • BD Pharmingen Technical Data Sheet - ResearchGate. (URL: [Link])

  • pyrimidine degradation pathway: Topics by Science.gov. (URL: [Link])

  • Cytarabine - Wikipedia. (URL: [Link])

  • FORMULATION AND EVALUATION OF CAPECITABINE IMMEDIATE RELEASE TABLETS - CORE. (URL: [Link])

  • Cytarabine - Cytosar® - GlobalRPH. (URL: [Link])

  • Formulation, development and in vitro characterization of modified release tablets of capecitabine - PubMed. (URL: )
  • Scheme of pyrimidine degradation pathways showing the four steps and... - ResearchGate. (URL: [Link])

  • Quantum mechanics/molecular mechanics studies on mechanistic photophysics of epigenetic C5-halogenated DNA nucleosides: 2′-deoxy-5-chlorocytidine and 2′-deoxy-5-bromocytidine in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing). (URL: [Link])

  • Chromatography of Pyrimidine Reduction Products | Analytical Chemistry. (URL: [Link])

  • PHARMACOLOGY OF Cytarabine (cytosine arabinoside Ara C ; pharmacokinetics, Mechanism of Action, Uses - YouTube. (URL: [Link])

  • Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2' - PubMed. (URL: )
  • FORMULATION AND EVALUATION OF CAPECITABINE SUSTAINED RELEASE TABLETS - IJRAR.org. (URL: [Link])

  • The dependence of halogenated pyrimidine incorporation and radiosensitization on the dur
  • Development of an extended-release formulation of capecitabine making use of in vitro-in vivo correl
  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal | ACS Organic & Inorganic Au. (URL: [Link])

  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (URL: [Link])

  • Technological development and study of 0.1 % Idoxuridine (eyedrops) - ResearchGate. (URL: [Link])

  • Idoxuridine | C9H11IN2O5 | CID 5905 - PubChem - NIH. (URL: [Link])

  • 207981Orig1s000 - accessdata.fda.gov. (URL: [Link])

  • Halogenation of nucleic acid structures: from chemical biology to supramolecular chemistry - PMC. (URL: [Link])

  • Exposure to continuous bromodeoxyuridine (BrdU) differentially affects cell cycle progression of human breast and bladder cancer cell lines - PMC. (URL: [Link])

  • (PDF) Dehalogenation of Halogenated Nucleobases and Nucleosides by Organoselenium Compounds - ResearchGate. (URL: [Link])

  • Radiobiology and clinical application of halogenated pyrimidine radiosensitizers - PubMed. (URL: )
  • The effects of prolonged administration of 5-bromodeoxyuridine on cells of the immune system - PubMed. (URL: )
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (URL: [Link])

  • Can I leave BrDU labelled cells fixed overnight before starting BrDU stain?ing?. (URL: [Link])

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (URL: [Link])

  • Trifluridine | C10H11F3N2O5 | CID 6256 - PubChem - NIH. (URL: [Link])

  • AN EFFECTIVE AND SENSITIVE STABILITY INDICATING CHROMATOGRAPHIC APPROACH BASED ON RP-HPLC FOR TRIFLURIDINE AND TIPIRACIL IN BULK - IJRPC. (URL: [Link])

  • A validated stability indicating RP-UFLC method for the estimation of Trifluridine – Anti viral drug - Research Journal of Pharmacy and Technology. (URL: [Link])

  • pH Stability of ophthalmic solutions | Request PDF - ResearchGate. (URL: [Link])

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safety precautions for handling 2,4-Dibromo-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2,4-Dibromo-5-fluoropyrimidine (CAS: 2927-71-1) is a highly reactive halogenated heterocyclic building block used extensively in the synthesis of antiviral and antineoplastic agents. Its utility stems from the differential reactivity of the bromine atoms at the C2 and C4 positions, allowing for regioselective nucleophilic aromatic substitution (


).

However, this same reactivity presents significant safety challenges.[1] The compound is a potent electrophile capable of alkylating biological macromolecules (proteins and DNA), acting as a severe skin/eye irritant (potentially corrosive), and posing a high risk of skin sensitization. Furthermore, the fluorine substituent at C5 increases lipophilicity, potentially enhancing dermal absorption relative to non-fluorinated analogs.

Physicochemical & Hazard Data Table
PropertySpecification / Hazard
CAS Number 2927-71-1
Molecular Formula

Physical State White to off-white crystalline solid
Reactivity High susceptibility to hydrolysis (releases HBr);

active
GHS Classification Danger
Hazard Statements H302 (Harmful if swallowed), H314/H315 (Causes severe skin burns/irritation), H317 (Skin sensitizer), H318 (Serious eye damage), H335 (Resp.[2] Irritation)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen), moisture-sensitive

Mechanistic Hazard Analysis

To handle this compound safely, one must understand why it is dangerous.

  • Electrophilic Attack (

    
    ):  The pyrimidine ring is electron-deficient. The bromine at position C4 is highly labile due to the inductive effect of the adjacent nitrogen and the fluorine at C5. Upon contact with biological tissue, the C4-Br (and subsequently C2-Br) undergoes substitution with biological nucleophiles (e.g., amines in proteins), leading to chemical burns and sensitization.
    
  • Hydrolysis & Acid Generation: In the presence of ambient moisture, the C-Br bonds can hydrolyze, releasing Hydrogen Bromide (HBr), a corrosive gas that damages respiratory mucosa.

  • Fluorine Effect: The C5-fluorine atom is metabolically stable but increases the compound's lipophilicity (

    
    ), facilitating penetration through the stratum corneum (outer skin layer) more effectively than non-fluorinated pyrimidines.
    

Hierarchy of Controls & Engineering

Reliance on PPE alone is a failure of safety planning. The following hierarchy must be established before a container is opened.

ControlHierarchy Elimination Elimination/Substitution (Not possible for specific synthesis) Engineering Engineering Controls (ISO 5 Fume Hood, Inert Gas Line) Elimination->Engineering If essential Admin Administrative Controls (SOPs, Access Restriction, Cold Chain) Engineering->Admin Standard Protocol PPE PPE (Silver Shield Gloves, Resp. Protection) Admin->PPE Last Line of Defense

Figure 1: Risk Assessment & Control Hierarchy for Halogenated Pyrimidines.

Engineering Controls
  • Primary Containment: All handling (weighing, solubilizing, reacting) must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).

  • Atmosphere: Use a Schlenk line or glovebox to maintain an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis.

  • Static Control: Use anti-static weighing boats, as halogenated powders can carry static charges, leading to dispersion (dusting).

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged handling of fluorinated aromatics in organic solvents due to permeation risks.

Body PartRequired EquipmentTechnical Justification
Hands (Dry Solid) Double Nitrile Gloves (min 0.11 mm thick)Sufficient for incidental contact with solid powder.
Hands (Solution) Laminate Film (Silver Shield/4H) under NitrileFluorinated heterocycles in solvents (DCM, THF) permeate nitrile rapidly. Laminate offers >4hr breakthrough time.
Eyes Chemical Splash GogglesSafety glasses do not seal against dust or corrosive vapors.
Respiratory N95/P2 (if in hood); Full-face respirator (spill)Prevents inhalation of dust or HBr hydrolysis products.
Body Tyvek Lab Coat + Chemical ApronPrevents contamination of street clothes; Tyvek resists dry particulate penetration.

Operational Protocol: Safe Handling & Synthesis

Goal: To set up a reaction preventing moisture ingress and operator exposure.

Step 1: Preparation (Pre-Work)
  • Quench Check: Ensure a quenching agent (e.g., saturated Sodium Bicarbonate solution) is prepared before starting work to neutralize accidental spills or cleaning waste.

  • Desiccant Check: Verify the desiccator or glovebox antechamber is active (indicator blue/active).

  • Glassware: Oven-dry all glassware (>120°C for 4 hours) to remove surface moisture.

Step 2: Weighing & Transfer
  • Transfer the reagent bottle from the refrigerator to the fume hood. Allow it to warm to room temperature inside a desiccator or sealed bag before opening.

    • Reasoning: Opening a cold bottle in humid air causes immediate condensation, accelerating hydrolysis (HBr formation).

  • Place the balance inside the hood or use a localized powder containment enclosure.

  • Weigh quickly into a tared, dry flask.

  • Self-Validating Step: Immediately purge the headspace of the reagent bottle with Argon/Nitrogen before resealing. Wrap the cap with Parafilm.

Step 3: Solubilization
  • Add anhydrous solvent (e.g., THF, DMF) via syringe or cannula transfer.

  • Exotherm Alert: Dissolution may be slightly exothermic. If adding a nucleophile (amine/thiol), expect a significant exotherm. Cool the reaction vessel to 0°C during addition.

  • Vent the reaction vessel through an oil bubbler or scrubber to prevent pressure buildup from HBr release.

Step 4: Decontamination
  • Wipe the exterior of the reagent bottle with a tissue dampened with saturated bicarbonate solution (to neutralize trace acid) before returning to storage.

  • Dispose of the wipe as solid hazardous waste.

Emergency Response & Waste Management

Spill Response Decision Tree

Do not treat all spills equally. A solution spill is more dangerous than a solid spill due to increased permeation rates.

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid Powder Type->Solid Liquid Solution (Solvent) Type->Liquid ActionSolid 1. Cover with wet paper towel (reduce dust) 2. Scoop into bag 3. Wipe with 5% NaHCO3 Solid->ActionSolid ActionLiquid 1. Evacuate Area (Vapors) 2. Don Silver Shield Gloves 3. Absorb with Vermiculite 4. Neutralize with NaHCO3 Liquid->ActionLiquid Disposal Dispose as Hazardous Chemical Waste (P-List equivalent) ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Workflow for responding to incidental spills.

First Aid Measures
  • Skin Contact: Immediate flush with water for 15 minutes.[3][4] Soap is essential to remove the lipophilic compound. Do not use alcohol (increases absorption).

  • Eye Contact: Rinse for 15 minutes lifting eyelids. Seek ophthalmologist support immediately due to corrosive potential (HBr).

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical personnel only).[3]

Waste Disposal
  • Segregation: Do not mix with oxidizing acids (Nitric/Perchloric) or strong bases.

  • Labeling: Clearly tag waste as "Halogenated Organic - Corrosive/Toxic."

  • Quenching: For reaction mixtures, quench with aqueous bicarbonate or ammonium chloride in the hood before bottling for disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26344048, 2-Bromo-5-fluoropyrimidine (Analogous Structure Safety Data). Retrieved from [Link]

  • Plastics Europe (2025). Guide for the Safe Handling of Fluoropolymer Resins & Decomposition Products. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Halogenated Pyrimidines Hazard Classification. Retrieved from [Link]

Sources

Technical Guide: Strategic Utilization of 2,4-Dibromo-5-fluoropyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dibromo-5-fluoropyrimidine (CAS: 1372096-33-7) represents a high-value pharmacophore scaffold in modern drug discovery. Unlike its non-fluorinated counterparts, the C5-fluorine atom confers unique electronic properties that modulate the reactivity of the C2 and C4 bromine atoms while enhancing the metabolic stability of the final drug candidate. This guide provides a technical roadmap for utilizing this building block, focusing on regioselective functionalization strategies to access novel kinase inhibitors, antimetabolites, and antiviral agents.

Part 1: Structural & Electronic Properties (The Causality)

To successfully manipulate this compound, one must understand the electronic bias of the pyrimidine ring. The reactivity is not random; it is dictated by the inductive effects of the nitrogen atoms and the C5-fluorine substituent.

The Electrophilic Hierarchy

The pyrimidine ring is electron-deficient (π-deficient), making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). However, the two bromine positions are not equivalent.

  • C4 Position (Primary Reactive Site): The C4 carbon is para-like to N1 and ortho-like to N3. The electron-withdrawing nature of these nitrogens, combined with the inductive effect of the adjacent C5-fluorine, makes C4 the most electrophilic center. It is the kinetic product site for SNAr.

  • C2 Position (Secondary Reactive Site): The C2 carbon is flanked by two nitrogens. While electronically deficient, the transition state for nucleophilic attack at C2 is often higher in energy compared to C4 due to steric shielding and the specific orbital alignment required for the Meisenheimer complex intermediate.

  • C5-Fluorine Effect: The fluorine atom is small (Van der Waals radius ~1.47 Å) but highly electronegative. It lowers the LUMO energy of the ring, increasing overall reactivity compared to 2,4-dibromopyrimidine, while simultaneously blocking metabolic oxidation at the C5 position (a common clearance pathway).

Reactivity Visualization

The following diagram maps the distinct reaction pathways available for this scaffold.

ReactivityMap Scaffold 2,4-Dibromo- 5-fluoropyrimidine C4_SNAr C4-Selective S_NAr (Kinetic Control, <0°C) Scaffold->C4_SNAr Primary Path C4_Suzuki C4-Suzuki Coupling (Pd(0), Ligand Controlled) Scaffold->C4_Suzuki Alt. Path C2_Sub C2-Substitution (Requires C4-protection or High Temp) Scaffold->C2_Sub Difficult Directly C4_SNAr->C2_Sub Sequential Functionalization

Figure 1: Reactivity map illustrating the kinetic preference for C4 modification prior to C2 functionalization.

Part 2: Regioselective Functionalization Strategies

The "Gold Standard" workflow for this scaffold involves a sequential approach: C4-Functionalization followed by C2-Functionalization.

Strategy A: The SNAr Approach (Kinase Hinge Binders)

This is the most common route for synthesizing ATP-competitive kinase inhibitors. The C4 position is derivatized with an amine or aniline to form the "hinge-binding" motif.

  • Step 1 (C4 Attack): Reaction with a nucleophile (amine) at low temperature (-10°C to 0°C).

    • Why Low Temp? At room temperature, a small percentage of C2 substitution may occur (bis-substitution). Low temperature ensures kinetic control, yielding >95% C4-isomer.

  • Step 2 (C2 Attack): The remaining C2-bromide is less reactive but can be displaced under forcing conditions (heating to 80-100°C) or via transition metal catalysis.

Strategy B: Transition Metal Catalysis (Suzuki/Buchwald)

Palladium-catalyzed cross-couplings offer access to C-C and C-N bonds that are difficult to form via SNAr.

  • Regioselectivity: In Suzuki-Miyaura coupling, oxidative addition of Pd(0) occurs preferentially at the electron-deficient C4-Br bond.

  • Ligand Influence: Bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) can enhance the rate of oxidative addition, allowing for coupling at room temperature, which preserves the C2-Br for subsequent steps.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7]

Kinase Inhibitor Design (EGFR/JAK)

Many FDA-approved kinase inhibitors (e.g., Gefitinib, Osimertinib) utilize a pyrimidine core. The this compound scaffold allows for the rapid assembly of libraries.

  • C4-Substituent: Typically an aniline or heterocycle that forms hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR).

  • C5-Fluorine: Increases the acidity of the N1-H (if present in tautomers) and modulates the lipophilicity (LogP), improving membrane permeability.

  • C2-Substituent: Often a solubilizing group (e.g., piperazine, morpholine) that extends into the solvent-exposed region of the kinase pocket.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: This compound Step1 Step 1: S_NAr (Nucleophile 1) Condition: THF/IPA, -10°C Target: C4-Substitution Start->Step1 Kinetic Control Inter Intermediate: 2-Bromo-4-amino-5-fluoropyrimidine Step1->Inter Step2 Step 2: Suzuki Coupling (R-B(OH)2) Condition: Pd(dppf)Cl2, K2CO3, 90°C Target: C2-Arylation Inter->Step2 Cross-Coupling Final Final Drug Candidate: 2,4-Disubstituted-5-fluoropyrimidine Step2->Final

Figure 2: Sequential synthesis workflow for generating 2,4-disubstituted kinase inhibitors.

Part 4: Experimental Protocols (Self-Validating Systems)

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing valuable late-stage intermediates.

Protocol A: Regioselective C4-Amination (SNAr)

Objective: Selective displacement of C4-Br with an aniline derivative.

  • Preparation: Dissolve this compound (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -10°C using an ice/salt bath. Critical: Do not skip cooling.

  • Addition: Add the aniline nucleophile (1.0 equiv) dropwise. Follow with DIPEA (1.2 equiv) dropwise over 15 minutes.

  • Reaction: Stir at -10°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Checkpoint (TLC/LCMS):

    • Pass Criteria: LCMS should show a major peak for Mono-Substituted Product (M+H) and <5% Bis-Substituted impurity.

    • Fail Criteria: If Bis-substituted product >10%, lower temperature to -78°C for repeat.

  • Workup: Quench with water, extract with EtOAc. The C2-Br atom remains intact for the next step.

Protocol B: C2-Selective Suzuki Coupling

Objective: Coupling an aryl boronic acid to the C2-Br of the intermediate from Protocol A.

  • Setup: In a microwave vial or pressure tube, combine the C4-substituted intermediate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 10 mins.

  • Catalyst: Add Pd(dppf)Cl2 (5 mol%).

  • Reaction: Heat to 90°C for 4-6 hours (or MW 120°C for 20 min).

  • Checkpoint:

    • Validation: The disappearance of the characteristic Br-isotope pattern (1:1 doublet) in MS indicates completion.

  • Purification: Filter through Celite and purify via silica chromatography.

Part 5: Quantitative Data Summary

Table 1: Comparative Reactivity of Halogenated Pyrimidines

ScaffoldC4-Reactivity (SNAr)C2-Reactivity (SNAr)Metabolic StabilityPrimary Application
2,4-Dibromo-5-fluoro High (Kinetic Product)Low (Requires Heat)High (Blocked C5)Kinase Inhibitors
2,4-DichloropyrimidineModerateVery LowLow (C5 oxidation)General Building Block
2,4-Dichloro-5-nitroVery HighModerateModerateNitro-reduction routes

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 26344048, 2-Bromo-5-fluoropyrimidine. Retrieved from [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020).[1] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.[1][2] Retrieved from [Link]

  • Karthikeyan, C., et al. (2016).[3] Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Léris, A., et al. (2025). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. ResearchGate. Retrieved from [Link]

  • WuXi AppTec. (2025).[3] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Regioselective Suzuki Coupling of 2,4-Dibromo-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-C Bond Formation in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including a vast array of kinase inhibitors pivotal in oncology. The ability to selectively functionalize the pyrimidine ring is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the formation of carbon-carbon bonds, prized for its high efficiency and broad functional group tolerance. This document provides a detailed guide to the regioselective Suzuki coupling of 2,4-dibromo-5-fluoropyrimidine, a versatile building block for the synthesis of complex molecules. We will delve into the mechanistic underpinnings of regioselectivity, present optimized protocols, and offer insights gleaned from extensive experience with related dihaloheterocyclic systems.

Mechanistic Insights: The Basis of Regiocontrol

The regioselectivity of the Suzuki coupling on this compound is primarily dictated by the relative reactivity of the C2 and C4 positions towards the palladium catalyst. The generally accepted catalytic cycle for the Suzuki reaction provides a framework for understanding this selectivity.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine. This is often the rate-determining and selectivity-determining step.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

dot graph "Suzuki_Miyaura_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

} Figure 1. Generalized Suzuki-Miyaura catalytic cycle.

Factors Governing Regioselectivity in 2,4-Dihalopyrimidines

For 2,4-dihalopyrimidines, the C4 position is generally more susceptible to oxidative addition than the C2 position. This preference is attributed to the electronic properties of the pyrimidine ring, where the C4 position is more electron-deficient. However, several factors can influence and even reverse this inherent selectivity:

  • Nature of the Halogen: The reactivity of halogens in oxidative addition follows the order I > Br > Cl > F. In this compound, both leaving groups are bromine, making the electronic and steric environment the primary determinants of selectivity.

  • Steric Hindrance: A bulky substituent at the C5 position can sterically hinder the approach of the palladium catalyst to the C4 position, thereby favoring reaction at C2.[1] The fluorine atom at C5 in the title compound is relatively small, suggesting that steric hindrance may play a less dominant role compared to more bulky groups.

  • Electronic Effects of Substituents: The strongly electron-withdrawing nature of the fluorine atom at C5 will further decrease the electron density at the adjacent C4 position, potentially enhancing its reactivity towards oxidative addition.

  • Palladium Ligands: The choice of ligand coordinated to the palladium center is crucial. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can significantly influence the steric and electronic environment of the catalyst, thereby altering the regioselectivity.[2][3] In some systems, specific ligands have been shown to invert the typical C4-selectivity.[3]

Experimental Protocols: Achieving High Regioselectivity

Based on established methodologies for related dihalopyrimidines and dihalopyridines, we present two robust protocols for the regioselective Suzuki coupling of this compound. Protocol A utilizes conventional heating and a standard palladium catalyst, while Protocol B employs microwave irradiation for accelerated reaction times and high efficiency.

Protocol A: Conventional Heating for C4-Selective Coupling

This protocol is designed to favor the formation of the 4-aryl-2-bromo-5-fluoropyrimidine isomer by leveraging the intrinsic electronic preference of the substrate.

Materials and Reagents:

ReagentGradeSupplier
This compound≥97%Commercial Source
Arylboronic AcidVariesCommercial Source
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercial Source
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercial Source
1,4-DioxaneAnhydrous, ≥99.8%Commercial Source
WaterDegassed, DeionizedIn-house

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure an inert atmosphere.

  • Reaction: Heat the mixture to 80-90 °C under a nitrogen or argon atmosphere and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired 4-aryl-2-bromo-5-fluoropyrimidine.

Self-Validation: The regioselectivity can be confirmed by ¹H and ¹³C NMR spectroscopy. The proton on the pyrimidine ring (at C6) of the C4-coupled product is expected to show a characteristic chemical shift. Further confirmation can be obtained through 2D NMR experiments such as HMBC and NOESY.

Protocol B: Microwave-Assisted High-Efficiency C4-Selective Coupling

Microwave irradiation can significantly reduce reaction times and often improve yields. This protocol is ideal for rapid library synthesis.

Materials and Reagents:

ReagentGradeSupplier
This compound≥97%Commercial Source
Arylboronic AcidVariesCommercial Source
Palladium(II) Acetate [Pd(OAc)₂]≥98%Commercial Source
SPhos≥98%Commercial Source
Potassium Phosphate (K₃PO₄)≥98%Commercial Source
TolueneAnhydrous, ≥99.8%Commercial Source
WaterDegassed, DeionizedIn-house

Step-by-Step Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol, 1.2 equiv), palladium(II) acetate (0.01 mmol, 2 mol%), SPhos (0.02 mmol, 4 mol%), and potassium phosphate (1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous toluene (4 mL) and degassed water (0.4 mL).

  • Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 110-120 °C for 15-30 minutes.

  • Monitoring: After the reaction, cool the vessel to room temperature and check for completion by LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol A.

dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

} Figure 2. General workflow for the regioselective Suzuki coupling.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield - Inactive catalyst- Insufficient degassing- Poor quality reagents- Use a fresh batch of catalyst.- Ensure thorough degassing.- Use anhydrous solvents and dry reagents.
Poor Regioselectivity - Inappropriate ligand- Reaction temperature too high- Screen different phosphine ligands or NHC ligands.- Lower the reaction temperature.
Formation of Di-substituted Product - High catalyst loading- Prolonged reaction time- Reduce the catalyst loading to 1-2 mol%.- Carefully monitor the reaction and stop it upon consumption of the mono-substituted intermediate.
Decomposition of Boronic Acid - Harsh basic conditions- High temperature- Use a milder base (e.g., NaHCO₃).- Lower the reaction temperature.

Conclusion

The regioselective Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of valuable intermediates in drug discovery. By carefully selecting the catalyst system, base, and reaction conditions, high selectivity for substitution at the C4 position can be achieved. The protocols provided herein offer reliable starting points for researchers, and the mechanistic insights and troubleshooting guide will aid in the optimization of this important transformation. The use of microwave-assisted synthesis can provide significant advantages in terms of reaction time and efficiency, making it a highly attractive method for the rapid generation of compound libraries.

References

  • Handy, S. T., & Anderson, K. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(32), 4264-4267. Available at: [Link]

  • Štefane, B., & Požgan, F. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1975. Available at: [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500-6521. Available at: [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(1), 532-541. Available at: [Link]

  • Tumkevicius, S., et al. (2009). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Synthesis, 2009(16), 2774-2780. Available at: [Link]

Sources

Precision Functionalization: Palladium-Catalyzed Amination of 2,4-Dibromo-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 2,4-dibromo-5-fluoropyrimidine represents a critical node in the synthesis of kinase inhibitors (e.g., JAK, CDK) and antifolate therapeutics. While the 5-fluorine atom enhances the electrophilicity of the pyrimidine ring, it introduces unique electronic perturbations that complicate regiocontrol.

This guide moves beyond generic "Buchwald" conditions to address the specific challenge: controlling the site of amination (C4 vs. C2) . We present a self-validating workflow that leverages the intrinsic electronic bias of the substrate for C4-selective amination, followed by a high-activity palladium catalytic cycle for the deactivated C2 position.

The Chemical Context: Regioselectivity & Mechanism

The Electronic Landscape

The this compound scaffold possesses three distinct electronic features governing reactivity:

  • C4 Position (Para-like): The most electrophilic site due to the conjugation with N3. The 5-F atom further depletes electron density here via induction (

    
     effect).
    
  • C2 Position (Ortho-like): Less electrophilic than C4. Once an amine is installed at C4, the C2 position becomes significantly deactivated (electron-rich), rendering standard SNAr impossible and requiring robust Pd-catalysis.

  • 5-Fluoro Substituent: unlike H or Me, the F atom lowers the LUMO energy of the ring, accelerating oxidative addition at C-Br bonds but also increasing the acidity of adjacent protons (if any).

The Regioselectivity Map

The following diagram illustrates the divergent pathways available based on catalyst and condition selection.

Regioselectivity Substrate 2,4-Dibromo- 5-fluoropyrimidine C4_Path Path A: C4-Selective (Kinetic Control) Substrate->C4_Path S_NAr (Base only) OR Pd/Xantphos C2_Path Path B: C2-Selective (Ligand Controlled) Substrate->C2_Path Pd-NHC (IPent) (Inverted Selectivity) Product_C4 4-Amino-2-bromo- 5-fluoropyrimidine C4_Path->Product_C4 Product_C2 2-Amino-4-bromo- 5-fluoropyrimidine C2_Path->Product_C2 Final 2,4-Diamino- 5-fluoropyrimidine Product_C4->Final Pd/BrettPhos (Forcing Conditions) Product_C2->Final S_NAr or Pd (Easier 2nd Step)

Figure 1: Regioselectivity landscape. Path A is the standard thermodynamic/kinetic preference. Path B requires specialized NHC ligands to invert selectivity.

Critical Parameters for Optimization

Ligand Selection Strategy

The choice of ligand dictates the success of the oxidative addition (OA) and reductive elimination (RE) steps.

Reaction StepSubstrate StateRecommended LigandRationale
Step 1 (C4) Electron-DeficientXantphos or BINAP If SNAr fails (weak nucleophile), these ligands support Pd(0) to insert into the activated C4-Br.
Step 2 (C2) Electron-Rich (Deactivated)BrettPhos or RuPhos The first amine donates electron density into the ring. You need a bulky, electron-rich ligand to facilitate OA into the sluggish C2-Br bond.
C2-Inversion NeutralIPent (NHC)Bulky N-heterocyclic carbenes can force reaction at the sterically less hindered C2 position (rare, specialized application).
Base & Solvent Effects
  • Weak Bases (K2CO3, Cs2CO3): Use for Step 1 to prevent bis-amination.

  • Strong Bases (NaOtBu, LiHMDS): Mandatory for Step 2 to deprotonate the amine/amide and drive the catalytic cycle on the deactivated ring.

  • Solvent: 1,4-Dioxane or t-Amyl alcohol are preferred over toluene for Step 2 to solubilize the polar mono-amino intermediate.

Experimental Protocols

Protocol A: Sequential C4 then C2 Amination (Standard)

Best for: Synthesizing asymmetric 2,4-diamino derivatives where the C4 amine is installed first.

Step 1: C4-Selective Amination (SNAr or Mild Pd)

Objective: Install Amine A at Position 4.

  • Setup: In a 40 mL vial equipped with a stir bar, charge This compound (1.0 equiv, 2.0 mmol) and Amine A (1.0 equiv).

  • Solvent/Base: Add THF or Dioxane (10 mL) followed by DIPEA (1.2 equiv).

    • Note: If Amine A is an aniline or non-nucleophilic, add Pd(OAc)2 (2 mol%) , Xantphos (3 mol%) , and Cs2CO3 (1.5 equiv) instead of DIPEA.

  • Reaction: Stir at RT to 40 °C . Monitor by LCMS.

    • Checkpoint: The C4-Br is highly reactive. High temperatures (>60 °C) will cause "scrambling" (reaction at C2) or double addition.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4. Purify via flash chromatography (Hex/EtOAc).

    • Yield Target: >85% of mono-C4 product.[1]

Step 2: C2-Amination of the Deactivated Core

Objective: Install Amine B at Position 2.

  • Setup: Charge the C4-substituted intermediate (1.0 equiv) and Amine B (1.2 equiv) into a reaction tube.

  • Catalyst System: Add Pd2(dba)3 (2-5 mol%) and BrettPhos (4-10 mol%) .

    • Alternative:RuPhos is excellent for secondary amines.

  • Base: Add NaOtBu (1.5 equiv). Strictly anhydrous conditions are required.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration). Sparge with Argon for 5 mins.

  • Reaction: Seal and heat to 100 °C for 4–12 hours.

  • Workup: Filter through Celite. Concentrate. Purify via reverse-phase HPLC or silica chromatography.

Protocol B: C2-Selective Inversion (Advanced)

Best for: Cases where the C2 amine must be installed first, or C4 is sensitive. Reference Grounding: Based on Neufeldt et al. methodologies for site-selectivity inversion.

  • Catalyst: Use (IPent)Pd(cin)Cl (catalyst loading 2–5 mol%).

  • Conditions: React substrate with Amine (1.0 equiv) and KOtBu in THF at RT .

  • Mechanism: The bulky NHC ligand sterically crowds the Pd center, making the oxidative addition at the sterically more accessible (but electronically less favored) C2 position kinetically preferred.

Troubleshooting & Optimization Logic

Use this decision tree to resolve common failure modes.

Troubleshooting Start Issue Detected Problem1 Mixture of C4/C2 isomers in Step 1 Start->Problem1 Problem2 No Reaction in Step 2 (Stalled SM) Start->Problem2 Problem3 Dehalogenation (H-sub) instead of Amination Start->Problem3 Sol1 Lower Temp to 0°C. Switch from Pd to S_NAr (if amine is nucleophilic). Problem1->Sol1 Sol2 Switch Ligand to BrettPhos. Increase Temp to 110°C. Ensure O2-free. Problem2->Sol2 Sol3 Switch Solvent to Toluene. Reduce Base strength. Check Amine purity. Problem3->Sol3

Figure 2: Troubleshooting logic flow for common synthetic hurdles.

Key Optimization Notes:
  • The "5-F" Trap: The fluorine atom makes the ring susceptible to hydrolysis if water is present in Step 2. Use fresh NaOtBu and anhydrous solvents.

  • Stoichiometry: Never use >1.1 equiv of amine in Step 1. The second bromide is still reactive enough to capture excess amine.

References

  • Neufeldt, S. R., et al. "C2-Selective Palladium-Catalyzed Cross-Coupling of 2,4-Dihalopyrimidines."[2] Journal of the American Chemical Society, 2025.[3]

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides."[4] Organic Letters, 2014.[4]

  • WuXi AppTec. "Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings." WuXi AppTec Content, 2024.[5]

  • Peng, Z., et al. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine."[5] Organic Letters, 2006.[5][6]

Sources

nucleophilic aromatic substitution on 2,4-Dibromo-5-fluoropyrimidine

Application Note: Regioselective Functionalization of 2,4-Dibromo-5-fluoropyrimidine

Executive Summary & Strategic Importance

This compound is a "privileged scaffold" in medicinal chemistry, serving as the core architecture for numerous FDA-approved kinase inhibitors (e.g., analogs of Ibrutinib, Dasatinib). The fluorine atom at the C5 position is critical: it modulates the

For the synthetic chemist, this molecule presents a classic regioselectivity puzzle . With three halogens (two bromines, one fluorine) and two non-equivalent electrophilic sites (C2 and C4), achieving selective mono-functionalization requires precise control over reaction kinetics.

This guide provides the definitive protocol for:

  • C4-Selective Amination: The kinetic product (standard entry for kinase inhibitor synthesis).

  • C2-Selective Functionalization: Strategies to invert selectivity.

  • Sequential Bis-Substitution: Accessing asymmetric 2,4-diaminopyrimidines.

Mechanistic Insight: The "Why" Behind the Protocol

To control the reaction, one must understand the electronic and steric forces at play.

The Hierarchy of Reactivity

In a standard


  • C4-Position (Most Reactive): This position is para to N1 and ortho to N3. The intermediate Meisenheimer complex formed upon nucleophilic attack at C4 is stabilized by resonance delocalization onto both ring nitrogens (specifically N1). Furthermore, the LUMO coefficient is typically highest at C4, making it the primary site for "soft" nucleophiles and amines.

  • C2-Position (Less Reactive): While ortho to both nitrogens, the steric hindrance from flanking substituents (N1 and N3 lone pairs) and a slightly higher activation energy barrier typically make C2 the secondary site of attack for amines.

  • C5-Position (Unreactive to

    
    ):  Being meta to the ring nitrogens, the C5 position lacks the requisite activation for nucleophilic displacement. The C5-F bond is extremely stable under standard 
    
    
    conditions, preserving the fluorine motif for the final drug candidate.
The "Fluorine Effect"

The C5-Fluorine is a strong Electron Withdrawing Group (EWG) via induction (

This compound significantly more reactive

Regioselectivity Map (Decision Tree)

The following diagram illustrates the reaction pathways and the conditions required to access specific isomers.

SnAr_PathwaysFigure 1: Regioselectivity Landscape of this compoundStart2,4-Dibromo-5-fluoropyrimidineC4_ProductMajor Product (C4)4-Amino-2-bromo-5-fluoropyrimidineStart->C4_ProductPrimary/Secondary Amine1.05 eq, < 0°C to RT(Kinetic Control)C2_ProductMinor/Specific Product (C2)2-Alkoxy-4-bromo-5-fluoropyrimidineStart->C2_ProductAlkoxides (RO-)or Tertiary Amines(Thermodynamic/Coordination)Bis_ProductBis-Substituted2,4-Diamino-5-fluoropyrimidineStart->Bis_ProductExcess AmineRefluxC4_Product->Bis_ProductExcess AmineHeat (>60°C)(Thermodynamic Control)

Experimental Protocols

Protocol A: C4-Selective Mono-Amination (Standard)

Objective: Synthesize 2-bromo-4-amino-5-fluoropyrimidine derivatives. Selectivity Target: >95:5 (C4:C2).

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Amine (e.g., Morpholine, Aniline, Piperazine) (1.05 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 eq)

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH). Note: Protic solvents often enhance rate via H-bonding to the leaving group, but THF/DCM can be used if solubility is an issue.

Step-by-Step Procedure:

  • Preparation: Dissolve this compound (1.0 eq) in IPA (concentration ~0.2 M).

  • Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath. Critical: Low temperature is the primary driver of regioselectivity.

  • Addition: Add DIPEA (1.2 eq) followed by the slow, dropwise addition of the Amine (1.05 eq) over 15–20 minutes.

    • Why: Keeping the local concentration of amine low prevents "double hits" (bis-substitution).

  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC or LC-MS.[1]

    • Endpoint: Disappearance of starting material. If reaction is sluggish, warm slowly to Room Temperature (RT). Do not heat.

  • Workup:

    • Option A (Precipitation): If the product precipitates (common in IPA/Water), add water (equal volume), stir for 15 min, and filter. Wash with cold water/hexanes.

    • Option B (Extraction): Remove solvent in vacuo, redissolve in EtOAc, wash with water and brine. Dry over

      
      .
      
  • Purification: Usually not required if strict stoichiometry is used. If C2-isomer is present (>5%), purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Sequential C2-Substitution (Bis-Heterocycles)

Objective: Displace the remaining C2-bromide with a different nucleophile.

Reagents:

  • Substrate: Isolated C4-substituted product from Protocol A.

  • Nucleophile 2: Amine, Thiol, or Alkoxide (1.5 – 2.0 eq).

  • Solvent: n-Butanol, DMF, or DMSO (requires higher boiling point).

  • Base:

    
     or 
    
    
    (2.0 eq).

Step-by-Step Procedure:

  • Dissolution: Dissolve the C4-substituted intermediate in DMF or n-Butanol.

  • Addition: Add Base and Nucleophile 2.

  • Heating: Heat to 80°C – 100°C .

    • Why: The C2-Br is deactivated by the electron-donating amino group already installed at C4. Significant thermal energy is required to overcome the activation barrier.

  • Monitoring: Reaction may take 4–12 hours.

  • Workup: Standard aqueous extraction.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Bis-substitution observed (C2+C4) Temperature too high or excess amine.Cool reaction to -20°C; Ensure strict 1:1 stoichiometry; Add amine slower.
Poor C4/C2 Selectivity (~60:40) Steric clash or solvent effect.Switch solvent to THF (aprotic solvents sometimes improve C4 selectivity for specific amines). Increase steric bulk of the base.
Hydrolysis (Product is -OH) Wet solvent or hygroscopic base.Use anhydrous solvents; Switch base from Carbonate to DIPEA/TEA.
No Reaction at C2 (Step 2) Substrate deactivation.The C4-amine donates density, killing C2 reactivity. Switch solvent to DMSO; Increase temp to 120°C; Use microwave irradiation.

Critical Note: The "Alkoxide Anomaly"

While amines favor C4, alkoxides (RO-) and certain "hard" nucleophiles can exhibit C2-selectivity or poor selectivity.[2]

  • Mechanism:[3][4] This is often attributed to coordination of the metal cation (Li+, Na+) with the ring nitrogens or the "alpha-effect," directing the nucleophile to the sterically more accessible (but electronically less favored) C2 position, or via a specific transition state geometry involving the leaving group.

  • Reference: If C2-alkoxy substitution is desired, conduct the reaction at -78°C in THF using the lithium alkoxide.

References

  • Regioselective Control of SNAr on Pyrimidines

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
    • Source: J. Org. Chem. (via NIH/PubMed)
    • URL:[Link] (General Search Link for verification)

  • Kinase Inhibitor Synthesis (Ibrutinib Analogs)

    • Title: Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase.[5]

    • Source: Semantic Scholar / J. Med. Chem.
    • URL:[Link]

  • Mechanistic Analysis of Pyrimidine Reactivity

    • Title: Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.[1][2][4][6][7]

    • Source: Chemistry StackExchange (Community Peer Review)
    • URL:[Link]

  • General Protocol for Halopyrimidines

    • Title: Chemoselectivity in Dichloropyrimidine Reactions.[1][2][4][6]

    • Source: BenchChem Technical Notes

Application Note: Strategic Synthesis of 2,4-Disubstituted-5-Fluoropyrimidines as Kinase Inhibitors

[1]

Executive Summary

The 2,4-disubstituted-5-fluoropyrimidine moiety represents a "privileged scaffold" in modern kinase inhibitor design (e.g., CZC24832, various ALK/JAK inhibitors).[1] The fluorine atom at the C5 position is not merely a metabolic blocker; it fundamentally alters the electronic landscape of the pyrimidine ring, enhancing the electrophilicity of the C4 position while modulating the pKa of the final inhibitor to improve hydrogen bonding with the kinase hinge region.

This guide details the regioselective synthesis of these cores. Unlike non-fluorinated pyrimidines, the C5-fluorine atom dictates a specific reactivity order that must be leveraged for high yield and purity. We present a validated workflow starting from 2,4-dichloro-5-fluoropyrimidine, prioritizing C4-nucleophilic aromatic substitution (SNAr) followed by C2-Buchwald-Hartwig cross-coupling .[1]

Strategic Rationale: The "Fluorine Effect" & Regioselectivity

Successful synthesis relies on understanding the electronic bias of the starting material, 2,4-dichloro-5-fluoropyrimidine .[1]

Electronic Activation

The fluorine atom at C5 exerts a strong inductive electron-withdrawing effect (-I).[1] This lowers the energy of the LUMO, making the ring highly susceptible to nucleophilic attack.

  • C4 Position: This position is para to the N1 nitrogen and ortho to the C5-fluorine. It is the most electron-deficient site and kinetically favored for the first displacement.

  • C2 Position: While also electrophilic, the C2 position is less reactive than C4 in the presence of the C5-fluorine.

  • The Trap: If reaction temperatures are uncontrolled (>0°C) or strong bases are used indiscriminately, bis-substitution or regio-scrambling (C2 attack) will occur.[1]

Synthetic Workflow Diagram

The following logic flow illustrates the critical decision points in the synthesis.

GStart2,4-dichloro-5-fluoropyrimidineCond1Condition A:Low Temp (-78 to 0°C)1.0 eq AmineStart->Cond1ControlCond2Condition B:High Temp / Excess AmineStart->Cond2Loss of SelectivityProdC4Major Product:4-amino-2-chloro-5-fluoropyrimidineCond1->ProdC4S_NAr (C4 Selective)ProdMixMixture:C2/C4 Isomers &Bis-substitutedCond2->ProdMixStep2Step 2:C2 FunctionalizationProdC4->Step2Buchwald or S_NArFinalFinal KinaseInhibitorStep2->Final

Figure 1: Decision tree for the regioselective synthesis of 5-fluoropyrimidine cores. Note the critical temperature control in Step 1 to avoid regio-scrambling.

Detailed Protocols

Protocol A: C4-Selective SNAr Displacement

Objective: Install the primary amine (often the solvent-exposed tail of the inhibitor) at the C4 position while preserving the C2-chloride.[1]

Reagents:

  • Substrate: 2,4-dichloro-5-fluoropyrimidine (1.0 equiv)[1]

  • Nucleophile: Amine (R-NH2) (1.05 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)[1]

  • Solvent: Isopropyl Alcohol (IPA) or THF (Anhydrous)[1]

Procedure:

  • Preparation: Dissolve 2,4-dichloro-5-fluoropyrimidine in IPA (0.2 M concentration) in a round-bottom flask.

  • Cooling (CRITICAL): Cool the solution to -10°C to 0°C using an ice/salt bath. Note: For highly reactive aliphatic amines, cool to -78°C.[1]

  • Addition: Add DIPEA followed by the dropwise addition of the amine (diluted in minimal IPA) over 15-30 minutes.

  • Reaction: Stir at 0°C for 1-2 hours. Monitor by TLC or LCMS.

    • Checkpoint: The starting material should disappear. If bis-substitution (product + second amine) is observed, lower the temperature for future runs.[1]

  • Workup:

    • Evaporate volatiles under reduced pressure.

    • Redissolve residue in EtOAc and wash with Water (x2) and Brine (x1).[1]

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

    • Validation: The product should show a characteristic chlorine isotope pattern (3:1 ratio of M:M+2) in MS.[1]

Protocol B: C2-Functionalization via Buchwald-Hartwig Coupling

Objective: Install the hinge-binding motif (usually an aryl or heteroaryl amine) at the deactivated C2 position.[1] Why Buchwald? After C4 substitution, the pyrimidine ring becomes electron-rich, making a second SNAr reaction difficult without extreme heat (which degrades sensitive groups).[1] Palladium-catalyzed coupling is milder and more versatile.[1]

Reagents:

  • Substrate: 2-chloro-4-amino-5-fluoropyrimidine (from Protocol A) (1.0 equiv)[1]

  • Coupling Partner: Aryl Amine / Aniline (1.2 equiv)[1]

  • Catalyst: Pd2(dba)3 (5 mol%) or Pd(OAc)2[1]

  • Ligand: Xantphos (10 mol%) or BrettPhos (for difficult substrates)[1]

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (if substrate is base-stable)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add the pyrimidine substrate, aryl amine, Cs2CO3, and Xantphos.

  • Catalyst Addition: Add Pd source last.

  • Solvent: Add degassed 1,4-dioxane (0.15 M). Seal the vial.

  • Reaction: Heat to 90-100°C for 4-16 hours.

    • Note: Microwave irradiation at 110°C for 30-60 mins is often effective for library synthesis.[1]

  • Workup: Filter through a celite pad (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Reverse-phase HPLC or Flash Chromatography (DCM/MeOH).

Analytical Validation: 19F NMR

The 19F nucleus is an excellent handle for tracking reaction progress without interference from the hydrocarbon scaffold.

SpeciesApprox.[2][3][4][5][6] Chemical Shift (ppm)*Coupling Characteristics
Starting Material (2,4-dichloro)-145 to -150 ppmSinglet (or weak coupling to H6)
C4-Product (Mono-substituted)-155 to -165 ppmDoublet (coupling to H6, J ~ 3-5 Hz)
C2,C4-Product (Bis-substituted)-165 to -175 ppmComplex multiplet (coupling to H6 and NH)
  • Shifts are solvent dependent (referenced to CFCl3).[1]

Troubleshooting & Optimization

Issue: Regioisomer Contamination (C2 vs C4)
  • Cause: Reaction temperature too high during Protocol A.

  • Solution: Lower temp to -78°C. Change solvent to non-polar (Toluene) to destabilize the transition state slightly, enhancing selectivity.

  • Validation: Use NOESY NMR. The C4-substituent (amine NH) will show a strong NOE correlation with the C5-Fluorine (if possible to see) or lack of correlation to H6, whereas a C2-substituent is distant from H6.[1] Better method: Heteronuclear correlation (HMBC) of H6 to the carbons.[1]

Issue: Stalled C2 Coupling (Protocol B)
  • Cause: Oxidative addition to the electron-rich chloropyrimidine is slow.[1]

  • Solution: Switch to a more active precatalyst like XPhos Pd G3 or BrettPhos Pd G3 . These allow for rapid oxidative addition even on deactivated heteroaryl chlorides.

References

  • Regioselectivity Mechanisms

    • Lutz, N. W., et al. "Assignment and pH dependence of the 19F-NMR resonances from the fluorouracil anabolites." NMR in Biomedicine (1999).[1] Link

    • Context: Provides foundational d
  • Synthetic Methodology (SNAr Selectivity)

    • Barvian, M., et al. "2,4-Disubstituted pyrimidines: a novel class of KDR kinase inhibitors." Bioorganic & Medicinal Chemistry Letters (2003).[1][7] Link

    • Context: Establishes the standard C4-then-C2 workflow for kinase inhibitors.
  • Advanced Coupling Strategies (Buchwald-Hartwig)

    • Lee, M., et al. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines."[8] The Journal of Organic Chemistry (2015).[1][8][9] Link[1]

    • Context: Discusses amine nucleophile behavior and selectivity switches.
  • Kinase Inhibitor Design

    • Kim, H., et al. "Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors."[1] Journal of Enzyme Inhibition and Medicinal Chemistry (2020).[1] Link

    • Context: Demonstrates the utility of disubstituted heteroaromatics in ALK5 inhibition, relevant to the pyrimidine scaffold utility.

Application Note: Synthesis of Next-Generation ALK Inhibitors Using 2,4-Dibromo-5-fluoropyrimidine

[1][2]

Executive Summary

The emergence of resistance mutations in Anaplastic Lymphoma Kinase (ALK), such as the solvent-front mutation G1202R, necessitates the development of next-generation inhibitors with compact, highly potent scaffolds.[1] The 2,4-diamino-5-fluoropyrimidine core has emerged as a privileged pharmacophore, offering distinct metabolic and binding advantages over the 5-chloro analogues found in early-generation drugs like Brigatinib and Ceritinib.[2][1]

This guide details the protocol for utilizing 2,4-Dibromo-5-fluoropyrimidine as a superior electrophilic building block.[2][1] Unlike its chlorinated counterpart, the dibromo variant offers enhanced reactivity under milder conditions, critical for coupling sterically hindered or thermally sensitive amine nucleophiles required for high-potency ALK inhibition.[1]

Chemical Rationale: Why this compound?

The Fluorine Advantage
  • Metabolic Stability: Substitution at the C5 position blocks oxidative metabolism (e.g., by CYP450s), a common clearance pathway for pyrimidine-based drugs.[1]

  • Electronic Modulation: The high electronegativity of fluorine lowers the LUMO energy of the pyrimidine ring, significantly increasing the electrophilicity at C2 and C4 compared to 5-H or 5-Me variants.

  • Size: The small Van der Waals radius of fluorine (1.47 Å) mimics hydrogen (1.20 Å) more closely than chlorine (1.75 Å), allowing the inhibitor to fit into restricted pockets (e.g., mutated ATP binding sites) where larger halogens might cause steric clashes.[1]

The Dibromo vs. Dichloro Decision

While 2,4-dichloro-5-fluoropyrimidine is cheaper, the 2,4-dibromo analogue is preferred for complex synthesis due to:

  • Leaving Group Ability: Bromide is a better leaving group (

    
     of HBr = -9) than chloride (
    
    
    of HCl = -7), accelerating SNAr reaction rates.[1]
  • Regiocontrol: The rate differential allows for conducting the first substitution (C4) at lower temperatures (often 0°C to RT), minimizing the formation of the unwanted C2-isomer or bis-substituted byproducts.[1]

  • Buchwald-Hartwig Compatibility: If SNAr fails for the second amine (C2 position), the remaining aryl bromide is a far superior substrate for Palladium-catalyzed cross-coupling than the aryl chloride.[1]

Synthetic Strategy & Regioselectivity

The synthesis relies on the sequential displacement of the halogen atoms. The regioselectivity is governed by the electronic asymmetry of the pyrimidine ring.

  • C4 Position: Most electrophilic due to the additive inductive effects of N3 and the C5-Fluorine.[1] This position is attacked first by the nucleophile.[1]

  • C2 Position: Less electrophilic; requires forcing conditions (heat/acid) or metal catalysis to displace the second bromide.[1]

Reaction Pathway Diagram[2]

ALK_Synthesis_Pathwaycluster_legendKeyStart2,4-Dibromo-5-fluoropyrimidineIntermediateIntermediate 1(C4-Substituted)Start->IntermediateStep 1: SNAr0°C, BaseByproductRegioisomer(C2-Substituted)Start->ByproductOverheating(>25°C)Reagent_AAmine A(Tail Moiety)Reagent_A->IntermediateFinalFinal ALK Inhibitor(2,4-Diamino-5-F)Intermediate->FinalStep 2: Buchwaldor Acidic SNArReagent_BAmine B(Head Moiety)Reagent_B->FinalLegend1Blue: Starting MaterialLegend2Yellow: Key IntermediateLegend3Green: Target Product

Caption: Sequential nucleophilic aromatic substitution pathway. Step 1 exploits the natural electrophilicity of C4.[1] Step 2 requires activation to displace the C2 bromide.

Detailed Experimental Protocol

Case Study: Synthesis of a 5-Fluoro-Brigatinib Analogue

Target Structure: 2-((5-fluoro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide.[2][1]

Step 1: C4-Selective Substitution (The "Tail" Installation)

This step installs the aniline moiety at the C4 position.[2][1] The reaction must be kept cold to prevent C2 substitution.[1]

Reagents:

  • This compound (1.0 equiv)[2][1]

  • Aniline A (e.g., 2-(dimethylphosphoryl)aniline) (1.0 equiv)[2][1]

  • Diisopropylethylamine (DIPEA) (2.5 equiv)[1]

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA)[1]

Protocol:

  • Dissolution: Dissolve this compound (5.0 g, 19.5 mmol) in EtOH (50 mL) in a round-bottom flask.

  • Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath. Critical: Controlling temperature is the primary safeguard against regioisomers.

  • Addition: Add DIPEA (6.3 g, 48.8 mmol) followed by the dropwise addition of Aniline A (19.5 mmol) dissolved in EtOH (20 mL) over 30 minutes.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm slowly to Room Temperature (RT) over 4 hours.

  • Monitoring: Check via TLC (Hexane/EtOAc 3:1) or LC-MS.[2][1] The starting material should be consumed, with the mono-bromo intermediate as the major peak.[1]

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).

    • Yield Target: 75-85%[2][1]

    • QC Check: ¹H NMR should show distinct pyrimidine C6-H signal shift.[2][1]

Step 2: C2-Substitution (The "Head" Installation)

The remaining C2-bromide is deactivated.[2][1] Standard SNAr requires high heat (120°C+), which may degrade the molecule.[1] Buchwald-Hartwig amination is recommended for the dibromo scaffold.[2][1]

Reagents:

  • Intermediate from Step 1 (1.0 equiv)[1]

  • Aniline B (e.g., 4-(4-methylpiperazin-1-yl)aniline) (1.2 equiv)[2][1]

  • Catalyst: Pd₂(dba)₃ (0.05 equiv) / Xantphos (0.10 equiv)[1]

  • Base: Cs₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane (anhydrous)[2][1]

Protocol:

  • Setup: In a glovebox or under Argon stream, combine Intermediate 1 (10 mmol), Aniline B (12 mmol), Cs₂CO₃ (20 mmol), Pd₂(dba)₃ (0.5 mmol), and Xantphos (1.0 mmol) in a pressure vial.

  • Solvent: Add degassed 1,4-Dioxane (40 mL). Seal the vial.

  • Reaction: Heat to 100°C for 4–12 hours.

  • Monitoring: Monitor by LC-MS for the disappearance of the aryl bromide.

  • Workup: Filter through a Celite pad to remove Palladium residues. Wash with DCM.[1] Concentrate filtrate.[1]

  • Purification: Preparative HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).

Data Summary & Quality Control

Parameter2,4-Dichloro-5-F2,4-Dibromo-5-FAdvantage
Step 1 Temp RT to 40°C-10°C to 0°CImproved Regioselectivity
Step 1 Time 12-24 hours2-6 hoursThroughput
Step 2 Method Acidic SNAr (High T)Pd-Catalysis (Mild T)Functional Group Tolerance
Leaving Group Chloride (Poor)Bromide (Good)Reaction Rate
Analytical Specifications
  • NMR: The pyrimidine proton (H6) is diagnostic.[1] In the starting material, it appears as a doublet (~8.5 ppm, J_HF coupling).[1] In the final product, this shift moves upfield due to the electron-donating amino groups.[1]

  • Mass Spec: Bromine isotopes (⁷⁹Br/⁸¹Br) provide a clear 1:1 doublet pattern in Intermediate 1, confirming the retention of one halogen.[1]

Troubleshooting Guide

TroubleshootingProblemLow Yield or ImpuritiesCheck1Is Bis-substitution occurring?Problem->Check1Action1Lower Temp to -20°CAdd Amine A slowerCheck1->Action1YesCheck2Is C2-Isomer forming?Check1->Check2NoAction2Switch Solvent tonon-polar (Toluene)Check2->Action2YesCheck3Step 2 Stalled?Check2->Check3NoAction3Switch Ligand toBrettPhos or RuPhosCheck3->Action3Yes

Caption: Decision tree for optimizing the synthesis of 5-fluoro-pyrimidine scaffolds.

Safety & Handling

  • This compound: Potent skin and eye irritant.[2][1] Potential sensitizer.[1] Handle only in a fume hood.

  • Palladium Catalysts: Heavy metal hazards.[1] Dispose of waste in designated heavy metal streams.[1]

  • Reactivity: The dibromo compound is moisture sensitive; store under inert atmosphere (Argon/Nitrogen) at 2-8°C.[2][1]

References

  • Regioselectivity in Pyrimidine SNAr: Mechanism and control of nucleophilic substitution in 2,4-dihalopyrimidines. (Source: NIH/PubMed Central)[1]

  • ALK Inhibitor Design (CZX-8008): Discovery of novel 2,4-dianilino-5-fluoropyrimidines as potent ALK inhibitors.[2][1] (Source: PubMed)[1]

  • Buchwald-Hartwig Coupling on Pyrimidines: Palladium-catalyzed amination of halopyrimidines: A practical guide. (Source: ACS Publications)[1]

  • Brigatinib Structural Data: Structure and synthesis of Brigatinib (AP26113).[1] (Source: PubChem)[1][3]

Application Note: Strategic C-4 Selective Functionalization of 2,4-Dibromo-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,4-dibromo-5-fluoropyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for kinase inhibitors (e.g., JAK, EGFR) and antifungal agents. Its utility lies in the orthogonal reactivity of its two bromine atoms. This guide provides a validated technical framework for selectively functionalizing the C-4 position , leaving the C-2 bromine intact for subsequent diversification.

Key Takeaway: Selectivity is governed by the "Electronic Fingerprint" of the pyrimidine ring, where the C-5 fluorine atom inductively activates the C-4 position, making it significantly more electrophilic than C-2.

Mechanistic Insight: The "Electronic Fingerprint"

To master this chemistry, one must understand the electronic landscape of the substrate. The regioselectivity is not random; it is dictated by the superposition of inductive effects and resonance contributors.

The Selectivity Hierarchy
  • C-4 Electrophilicity: The C-4 position functions as a vinylogous carbonyl. It is activated by the para-like relationship to N-1 and the ortho-like relationship to N-3. Crucially, the C-5 Fluorine atom exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the LUMO energy at C-4 compared to C-2.

  • Steric Gating: The C-2 position is flanked by two nitrogen lone pairs, creating a "coulombic guard" that repels incoming electron-rich nucleophiles, further favoring attack at the less hindered C-4 site.

ElectronicMap Substrate This compound C4_Site C-4 Position (Primary Target) Substrate->C4_Site Activated by N1/N3 C2_Site C-2 Position (Secondary Target) Substrate->C2_Site Sterically Guarded C5_Fluorine C-5 Fluorine (-I Inductive Effect) C5_Fluorine->C4_Site Strong Activation (Inductive) C5_Fluorine->C2_Site Weak Activation (Distance)

Figure 1: Electronic activation map showing the dominant influence of the C-5 Fluorine on C-4 reactivity.

Protocol A: Nucleophilic Aromatic Substitution ( )

Target: Introduction of Amines, Alkoxides, or Thiols at C-4.

This is the most common transformation. The reaction relies on the addition-elimination mechanism.

Critical Control Points (CCPs)
  • Temperature: Must be kept low (

    
    ) to prevent kinetic energy from overcoming the activation barrier for C-2 substitution.
    
  • Stoichiometry: Strictly 0.95–1.0 equivalents of nucleophile. Excess nucleophile leads to "over-reaction" (disubstitution).

  • Base: Non-nucleophilic bases (DIPEA,

    
    ) are preferred to avoid side reactions.
    
Validated Procedure (Amine Nucleophile)

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Morpholine or Aniline derivative (1.0 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 eq)

  • Solvent: THF (anhydrous) or DMF

Step-by-Step:

  • Preparation: Charge a reaction vessel with this compound and anhydrous THF (0.2 M concentration).

  • Thermal Equilibration: Cool the solution to -10°C (ice/salt bath or cryostat). Note: For highly reactive amines, cool to -78°C.

  • Base Addition: Add DIPEA slowly. Stir for 5 minutes.

  • Nucleophile Addition (The "Slow Drip"): Dissolve the amine (1.0 eq) in a minimal amount of THF. Add this solution dropwise over 30 minutes.

    • Why? Keeping the local concentration of nucleophile low prevents the "double hit" on the product.

  • Monitoring: Stir at -10°C for 1–2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The mono-substituted product usually runs lower than the starting material but higher than the disubstituted byproduct.

  • Quench: Pour into cold water. Extract with EtOAc.

  • Purification: Silica gel chromatography is usually required to remove trace disubstituted byproducts.

Protocol B: Suzuki-Miyaura Cross-Coupling

Target: C-C Bond Formation at C-4.[1]

Palladium-catalyzed coupling generally follows the same selectivity rules as


 because the oxidative addition of Pd(0) occurs faster at the more electron-deficient C-Br bond (C-4).
Validated Procedure

Reagents:

  • Substrate: this compound (1.0 eq)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.05 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for steric bulk)
  • Base:

    
     (2.0 eq, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane

Step-by-Step:

  • Degassing: Combine substrate, boronic acid, and solvent in a flask. Sparge with nitrogen for 10 minutes. Oxygen inhibits the catalyst and promotes homocoupling.

  • Catalyst Charge: Add the Pd catalyst and aqueous base.

  • Thermal Ramp: Heat to 60°C .

    • Warning: Do not reflux (

      
      ) initially. High heat erodes selectivity.
      
  • Reaction Check: Monitor by HPLC/UPLC after 2 hours.

    • Checkpoint: If starting material remains but selectivity is good, add 1 mol% more catalyst rather than increasing temperature.

  • Workup: Filter through Celite, dilute with water, and extract.

Decision Workflow & Troubleshooting

Use this logic flow to determine the correct experimental path and troubleshoot common issues.

Workflow Start Start: 2,4-Dibromo-5-F-pyrimidine Goal What is the Nucleophile? Start->Goal Amine Amine/Thiol (S_NAr) Goal->Amine Carbon Boronic Acid (Suzuki) Goal->Carbon TempControl Cool to < 0°C Amine->TempControl HeatControl Heat to 60°C (No Reflux) Carbon->HeatControl CheckTLC Check TLC/LCMS TempControl->CheckTLC Success Mono-substituted Product CheckTLC->Success Major Peak Fail_Di Disubstituted Byproduct CheckTLC->Fail_Di Temp too high or Excess SM Fail_SM No Reaction CheckTLC->Fail_SM Temp too low HeatControl->CheckTLC

Figure 2: Operational decision tree for selecting reaction conditions and troubleshooting outcomes.

Data Summary: Conditions vs. Selectivity[1][2][3]
ParameterOptimal ConditionRisk FactorConsequence of Deviation
Temperature (

)
-10°C to 0°C> 25°CLoss of selectivity (C-2 attack)
Stoichiometry 1.0 eq Nucleophile> 1.1 eqFormation of di-substituted product
Solvent THF, Dioxane, DMFDMSO (High Polarity)Can accelerate reaction too much, reducing control
Catalyst (Suzuki)

Highly Active Pd-G3May catalyze C-2 insertion indiscriminately

References

  • Regioselective SNAr Amination: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. (2025).[2][3] This paper establishes the baseline for C4 selectivity driven by C5 substituents. 4[1][3][5][6][7][8][9][10]

  • Suzuki Coupling Selectivity: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.[1] (2019).[1][6] Discusses the interplay between ligand steric bulk and site selectivity (C4 vs C2) in pyrimidines. 1[1][2][3][5][6][7][8][9][10][11][12]

  • Microwave Assisted Synthesis: Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. (2022).[6] Provides comparative protocols for thermal vs. microwave irradiation, highlighting the acceleration effects on substitution. 6[1][2][3][6][7][8][9][10]

  • Mechanistic Theory: Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017).[6][13] A theoretical overview of LUMO coefficients and steric effects governing the pyrimidine ring reactivity. 13

Sources

Application Note & Protocol: One-Pot Synthesis of 2,4-Diaryl-5-Fluoropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a highly efficient one-pot synthesis of 2,4-diaryl-5-fluoropyrimidines. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the 5-fluoropyrimidine scaffold in oncology and the diverse biological activities associated with diaryl-substituted heterocycles. The presented method leverages a sequential, one-pot approach, beginning with the in situ generation of 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil, followed by a regioselective double Suzuki-Miyaura cross-coupling. This protocol offers significant advantages in terms of operational simplicity, time efficiency, and atom economy over traditional multi-step syntheses.

Introduction: The Significance of 5-Fluoropyrimidines in Drug Discovery

The 5-fluoropyrimidine core is a cornerstone of modern chemotherapy, with 5-fluorouracil (5-FU) being a widely used antimetabolite for the treatment of various solid tumors since its synthesis in 1957.[1] 5-FU and its prodrugs, such as capecitabine, function primarily through the inhibition of thymidylate synthase, a critical enzyme in the de novo synthesis of pyrimidines, thereby disrupting DNA replication and repair in rapidly dividing cancer cells.[1] The introduction of a fluorine atom at the C5 position of the pyrimidine ring is crucial for its mechanism of action and metabolic stability.

The derivatization of the 5-fluoropyrimidine scaffold is a key strategy in the development of new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. The introduction of aryl groups at the C2 and C4 positions can significantly modulate the biological activity of the molecule, potentially leading to novel mechanisms of action or improved targeting of specific cellular pathways. One-pot multicomponent reactions are particularly attractive for generating libraries of such compounds for high-throughput screening in drug discovery programs.[2][3][4]

This application note details a robust and efficient one-pot synthesis of 2,4-diaryl-5-fluoropyrimidines, providing researchers with a practical tool for the exploration of this important chemical space.

The Synthetic Strategy: A Sequential One-Pot Approach

The developed protocol is a sequential one-pot synthesis that combines two distinct transformations: the chlorination of 5-fluorouracil and a double Suzuki-Miyaura cross-coupling. This strategy obviates the need for isolation and purification of the intermediate, 2,4-dichloro-5-fluoropyrimidine, thereby streamlining the synthetic process.

G cluster_0 One-Pot Reaction Vessel A 5-Fluorouracil B 2,4-Dichloro-5-fluoropyrimidine (in situ) A->B  Chlorination  (POCl3, DMA) C 2-Aryl-4-chloro-5-fluoropyrimidine B->C  First Suzuki Coupling  (Arylboronic Acid 1, Pd Catalyst, Base) D 2,4-Diaryl-5-fluoropyrimidine (Final Product) C->D  Second Suzuki Coupling  (Arylboronic Acid 2, Pd Catalyst, Base)

Caption: Sequential one-pot synthesis workflow.

Detailed Experimental Protocol

This protocol is a representative example. Modifications to the arylboronic acids, catalyst, and reaction conditions may be necessary to optimize for specific substrates.

3.1. Materials and Reagents

  • 5-Fluorouracil (5-FU)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (DMA)

  • Arylboronic Acid 1

  • Arylboronic Acid 2

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

3.2. Step-by-Step Procedure

Step 1: In Situ Synthesis of 2,4-Dichloro-5-fluoropyrimidine [5][6]

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 5-fluorouracil (1.0 eq).

  • Under a nitrogen atmosphere, add phosphorus oxychloride (10.0 eq) and N,N-dimethylaniline (1.5 eq) sequentially at room temperature.

  • Heat the reaction mixture to 110-115 °C and stir for 2-3 hours. The reaction progress can be monitored by TLC.

  • After completion of the reaction, cool the mixture to room temperature.

  • Carefully remove the excess POCl₃ under reduced pressure. Caution: This step should be performed in a well-ventilated fume hood.

  • To the residue, add anhydrous toluene and co-evaporate under reduced pressure to remove any remaining traces of POCl₃. Repeat this step twice. The crude 2,4-dichloro-5-fluoropyrimidine is used directly in the next step.

Step 2: One-Pot Double Suzuki-Miyaura Cross-Coupling [7]

  • To the flask containing the crude 2,4-dichloro-5-fluoropyrimidine, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.2 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add a solution of Arylboronic Acid 1 (1.1 eq) in anhydrous 1,4-dioxane.

  • Add a degassed aqueous solution of potassium carbonate (3.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until the first coupling is complete (monitored by TLC or LC-MS).

  • To the same reaction mixture, add Arylboronic Acid 2 (1.2 eq).

  • Continue to stir the reaction at 80-90 °C for an additional 6-12 hours, or until the second coupling is complete.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,4-diaryl-5-fluoropyrimidine.

Mechanistic Insights

The one-pot synthesis proceeds through two key mechanistic pathways:

4.1. Chlorination of 5-Fluorouracil

The conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine involves the reaction with phosphorus oxychloride, facilitated by a tertiary amine base like N,N-dimethylaniline. The lactam oxygen atoms of 5-fluorouracil are converted into chloro- leaving groups.

4.2. Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (arylboronic acid) and an organohalide (dichlorofluoropyrimidine). The generally accepted catalytic cycle involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2,4-dichloro-5-fluoropyrimidine. This step is often regioselective, with the more electrophilic C4 position reacting first.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic ligands on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

This cycle is then repeated at the C2 position with the second arylboronic acid.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-X C Transmetalation B->C Ar'-B(OH)2 Base D Reductive Elimination C->D D->A Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Data Presentation: Representative Examples

The following table summarizes representative yields for the one-pot synthesis of various 2,4-diaryl-5-fluoropyrimidines.

EntryArylboronic Acid 1Arylboronic Acid 2ProductIsolated Yield (%)
1Phenylboronic acid4-Methoxyphenylboronic acid2-Phenyl-4-(4-methoxyphenyl)-5-fluoropyrimidine78
24-Chlorophenylboronic acid3-Tolylboronic acid2-(4-Chlorophenyl)-4-(3-tolyl)-5-fluoropyrimidine72
3Thiophen-2-ylboronic acidPhenylboronic acid2-(Thiophen-2-yl)-4-phenyl-5-fluoropyrimidine65
44-Fluorophenylboronic acid4-Trifluoromethylphenylboronic acid2-(4-Fluorophenyl)-4-(4-trifluoromethylphenyl)-5-fluoropyrimidine75

Note: Yields are based on literature for similar transformations and are illustrative. Actual yields may vary depending on the specific substrates and reaction conditions.

Trustworthiness and Self-Validation

The protocol described is built upon well-established and reliable chemical transformations. The success of each step can be independently verified:

  • Chlorination: The formation of 2,4-dichloro-5-fluoropyrimidine can be confirmed by taking an aliquot of the reaction mixture after the first step, quenching it, and analyzing by GC-MS or ¹H NMR.

  • Suzuki Couplings: The progress of both the first and second couplings can be monitored by TLC or LC-MS, allowing for clear determination of reaction endpoints and ensuring the formation of the desired product.

The regioselectivity of the first Suzuki coupling at the C4 position is a known phenomenon for 2,4-dichloropyrimidines, providing a predictable outcome for the synthesis.[7]

Conclusion

The one-pot synthesis of 2,4-diaryl-5-fluoropyrimidines presented herein offers a highly efficient and practical route to a class of molecules with significant potential in drug discovery. By combining the chlorination of 5-fluorouracil with a sequential double Suzuki-Miyaura cross-coupling, this protocol minimizes reaction time, reduces waste, and simplifies the synthetic process. This method provides a valuable tool for medicinal chemists and researchers to rapidly generate diverse libraries of 2,4-diaryl-5-fluoropyrimidines for biological evaluation.

References

  • Cerna, I., Pohl, R., & Klepetářová, B. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Molecules, 15(11), 8336-8344. [Link]

  • Li, W., et al. (2011). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Advanced Materials Research, 233-235, 1311-1314. [Link]

  • Lucas, T., Dietz, J.-P., & Opatz, T. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 556-562. [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]

  • Google Patents. (2011). CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.
  • ResearchGate. (n.d.). Scheme 3 Sequential one-pot synthesis of...[Link]

  • Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
  • Ozzy, T. (2024). Innovative Trends in Multicomponent Reactions for Diverse Synthesis Pathways. Journal of Chemical and Pharmaceutical Research, 16(4), 128. [Link]

  • Kempen, H., et al. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Angewandte Chemie International Edition, 54(48), 14493-14497. [Link]

  • Mohlala, T. P., & Coyanis, E. M. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 11, 1282294. [Link]

Sources

Application Note: Regioselective Buchwald-Hartwig Amination of 2,4-Dibromo-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Scope

2,4-Dibromo-5-fluoropyrimidine is a high-value scaffold in the synthesis of kinase inhibitors (e.g., analogs of Pazopanib, Brigatinib) and covalent modifiers. The presence of the C5-fluorine atom significantly alters the electronic landscape of the pyrimidine ring compared to its non-fluorinated counterparts, activating the C4 position toward both nucleophilic aromatic substitution (


) and oxidative addition.

This Application Note provides a validated decision matrix and experimental protocols for the Buchwald-Hartwig Amination (BHA) of this substrate. The core challenge is Regiocontrol : achieving exclusive mono-amination at the C4 position without touching the C2 bromide, or conversely, functionalizing the C2 position after C4 derivatization.

Key Technical Insight: While


 is often sufficient for aliphatic amines at C4, Palladium catalysis is strictly required  for:
  • Deactivated Nucleophiles: Electron-deficient anilines or heteroaryl amines.

  • Steric Control: When orthogonal selectivity (C2 over C4) is desired, or when bulky amines retard the

    
     pathway.
    
  • Late-Stage Functionalization: When mild conditions are necessary to preserve sensitive functional groups.

Mechanistic Analysis & Decision Matrix

Electronic Landscape

The 5-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the LUMO energy at C4.

  • C4 Position: Highly electrophilic. Preferred site for oxidative addition (Pd

    
    
    
    
    
    Pd
    
    
    ) and nucleophilic attack.
  • C2 Position: Less electrophilic. Reacts only under forcing conditions or with specialized ligands after C4 is substituted.

Reaction Pathway Visualization

ReactionPathway SM 2,4-Dibromo- 5-fluoropyrimidine Decision Nucleophilicity Check SM->Decision Amine Amine Nucleophile (R-NH2) Amine->Decision Path_SnAr Pathway A: SNAr (No Catalyst) Decision->Path_SnAr Aliphatic/Strong Nucleophile Path_Pd Pathway B: Buchwald-Hartwig (Pd-Catalyzed) Decision->Path_Pd Aniline/Weak Nucleophile C4_Product C4-Amino-2-bromo- 5-fluoropyrimidine Path_SnAr->C4_Product rt to 60°C Path_Pd->C4_Product Pd(0), Ligand, 80°C Step2 Step 2: C2 Coupling (Forcing Conditions) C4_Product->Step2 Final 2,4-Diamino-5-fluoropyrimidine Step2->Final

Figure 1: Decision tree for selecting the appropriate amination pathway based on amine nucleophilicity.

Experimental Protocols

Protocol A: C4-Selective Buchwald-Hartwig Amination

Target: Synthesis of 4-amino-2-bromo-5-fluoropyrimidines using weak nucleophiles (e.g., substituted anilines).

Rationale:

  • Catalyst: Pd(OAc)

    
      or Pd
    
    
    
    (dba)
    
    
    with Xantphos . Xantphos is a wide-bite-angle bidentate ligand that promotes reductive elimination and is highly effective for aryl bromides.
  • Base: Cs

    
    CO
    
    
    
    . A mild carbonate base is critical. Strong alkoxide bases (NaOtBu) can promote background
    
    
    reactions or halogen scrambling.
  • Solvent: 1,4-Dioxane or Toluene .[1] Non-polar/aprotic solvents suppress the background

    
     pathway, enhancing catalytic control.
    

Step-by-Step Procedure:

  • Setup: In a glovebox or under active Argon flow, charge a dried reaction vial with:

    • This compound (1.0 equiv, e.g., 256 mg, 1.0 mmol)

    • Aniline derivative (1.05 equiv)

    • Pd(OAc)

      
       (2 mol%, 4.5 mg)
      
    • Xantphos (3 mol%, 17 mg)

    • Cs

      
      CO
      
      
      
      (2.0 equiv, 650 mg, dried)
  • Solvation: Add anhydrous 1,4-Dioxane (5.0 mL, 0.2 M concentration).

  • Degassing: Sparge with Argon for 5 minutes or perform 3 freeze-pump-thaw cycles.

  • Reaction: Seal the vial and heat to 80 °C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. Look for the disappearance of SM (M+H 254/256/258 pattern) and appearance of Product (M+H ~269/271 for aniline).

  • Workup: Cool to room temperature. Filter through a pad of Celite, eluting with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Note: The C4-isomer is typically less polar than the C2-isomer (if formed).

Protocol B: C2-Selective Amination (Sequential)

Target: Functionalization of the remaining C2-bromide after C4 is installed.

Rationale: The C2 position is deactivated by the electron-donating amine at C4. Therefore, highly active precatalysts and stronger bases are required.

Step-by-Step Procedure:

  • Setup: Charge a vial with:

    • C4-substituted intermediate (1.0 equiv)

    • Second Amine (1.2 equiv)

    • BrettPhos Pd G3 or RuPhos Pd G3 (2–5 mol%). Use BrettPhos for primary amines, RuPhos for secondary amines.

    • NaOtBu (1.5 equiv). Strong base required for activation.

  • Solvation: Add Toluene or THF (0.2 M).

  • Reaction: Heat to 100–110 °C for 12–24 hours.

  • Workup: Standard Celite filtration and chromatography.

Data & Optimization Guide

Ligand Selection Table
LigandApplicationSelectivity (C4:C2)Notes
Xantphos C4-Selective (General)>20:1Excellent for bromides; inhibits

-hydride elimination.
BINAP C4-Selective (Alt)~15:1Good alternative if Xantphos fails; cheaper.
BrettPhos C2-Selective (Step 2)N/ABest for primary amines at deactivated positions.
RuPhos C2-Selective (Step 2)N/ABest for secondary amines and steric bulk.
dppf Non-selective~3:1Avoid. Leads to mixtures of C2/C4 and bis-amination.
Troubleshooting Common Issues
  • Issue: Hydrodebromination (Product has H instead of Br at C2).

    • Cause: Reaction temperature too high or solvent contains stabilizers (BHT).

    • Fix: Switch solvent to Toluene; lower temperature to 60 °C; increase catalyst loading to maintain rate.

  • Issue: Bis-amination (Amine at both C2 and C4).

    • Cause: Excess amine or highly active catalyst used in Step 1.

    • Fix: Strictly control stoichiometry (1.0 equiv amine); use Pd(OAc)

      
      /Xantphos (less active at C2) rather than G3 precatalysts for the first step.
      
  • Issue: No Reaction at C2 (Step 2).

    • Cause: C4-amine is poisoning the catalyst or substrate is too electron-rich.

    • Fix: Switch to BrettPhos Pd G4 ; increase temp to 120 °C; ensure inert atmosphere is rigorous (O

      
       kills active species).
      

References

  • Regioselectivity in Polyhalogenated Heterocycles: St. Jean, D. J., et al. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines." Journal of Organic Chemistry. [Link]

  • Mechanistic Studies on C-N Coupling: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]

  • Site-Selectivity in Pyrimidines: Luo, J., et al. "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes."[2][3] Angewandte Chemie International Edition. [Link]

  • Dibenzodiazepine Synthesis (Relevant 2,4-dihalo context): RSC Advances, 2015, 5, 99990-99999. "A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling."[4] [Link]

Sources

application of 2,4-Dibromo-5-fluoropyrimidine in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,4-Dibromo-5-fluoropyrimidine in Advanced Materials Science

Executive Summary

This compound (CAS: 2927-71-1) is a high-value heterocyclic building block that has transcended its traditional role in pharmaceutical synthesis to become a critical precursor in materials science. Its unique trisubstituted structure offers a precise "molecular toolkit" for designing Organic Light-Emitting Diodes (OLEDs) , Organic Photovoltaics (OPVs) , and Covalent Organic Frameworks (COFs) .

This guide details the application of this molecule in synthesizing high-performance electron-transport and bipolar host materials.[1][2] It leverages the distinct reactivity profiles of the C2 and C4 bromine atoms for regioselective functionalization, while utilizing the C5-fluorine atom for fine-tuning electronic band gaps (HOMO/LUMO levels).

Material Design Logic: The Fluorinated Pyrimidine Advantage

The efficacy of this compound in materials science rests on three synergistic properties:

  • Regioselective Functionalization: The C4-position is significantly more electron-deficient and reactive towards nucleophilic attack (oxidative addition) than the C2-position. This allows for sequential cross-coupling reactions (e.g., Suzuki-Miyaura) to create asymmetric Donor-Acceptor (D-A) architectures without protecting groups.

  • Electronic Tuning (The "Fluorine Effect"): The strong electronegativity of the C5-fluorine atom inductively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyrimidine core. This enhances electron affinity, facilitating electron injection and transport in OLED devices.

  • Structural Rigidity: The pyrimidine ring provides a rigid planar core, essential for π-π stacking in crystalline materials (COFs) or maintaining high triplet energies (

    
    ) in OLED host materials.
    
Electronic Band Gap Engineering Diagram

BandGap cluster_0 Electronic Impact of C5-Fluorination cluster_1 Device Performance Base Standard Pyrimidine Core (High LUMO) F_Sub 5-Fluoro Substitution (Inductive Effect -I) Base->F_Sub Chemical Modification Target Fluorinated Core (Lowered LUMO / Improved Electron Transport) F_Sub->Target Resulting Property OLED OLED Device (Lower Turn-on Voltage) Target->OLED Enhances Injection Stability Material Stability (Strong C-F Bond) Target->Stability Increases Lifetime

Figure 1: Mechanism of electronic tuning via C5-fluorination, leading to enhanced electron transport properties in optoelectronic devices.

Primary Application: Bipolar Host Materials for OLEDs[1][2][3][4]

The most prominent application is the synthesis of Bipolar Host Materials for Thermally Activated Delayed Fluorescence (TADF) and Phosphorescent OLEDs (PhOLEDs). These materials require a balance of hole-transporting (Donor) and electron-transporting (Acceptor) units.[2]

  • Acceptor Unit: 5-Fluoropyrimidine core (derived from the title compound).

  • Donor Unit: Carbazole, Triphenylamine, or Acridine derivatives.

By coupling electron-rich donors to the 2,4-positions, the resulting molecule achieves a "push-pull" electronic structure that separates the HOMO and LUMO distributions, minimizing the singlet-triplet energy gap (


) and promoting efficient exciton harvesting.

Detailed Protocol: Synthesis of Asymmetric Host Material

Target Molecule: 4-(9-Phenyl-9H-carbazol-3-yl)-2-(triphenylamino)-5-fluoropyrimidine. Rationale: This asymmetric design uses the more reactive C4 position to attach the bulky carbazole (maintaining high triplet energy) and the C2 position for the amine (tuning hole mobility).

Step 1: Regioselective Suzuki Coupling at C4
  • Objective: Selective arylation of the C4-bromide.

  • Reagents:

    • Precursor: this compound (1.0 eq)

    • Boronic Acid: (9-Phenyl-9H-carbazol-3-yl)boronic acid (1.05 eq)

    • Catalyst:

      
       (3-5 mol%)
      
    • Base:

      
       (2M aqueous solution)
      
    • Solvent: Toluene/Ethanol (4:1 v/v)

Procedure:

  • Inerting: Charge a Schlenk flask with the precursor, boronic acid, and catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed Toluene/Ethanol and aqueous base via syringe.

  • Reaction: Heat the mixture to 60°C (Note: Keep temperature moderate to prevent double addition). Monitor via TLC (Hexane/EtOAc 8:1). The C4-substituted product usually forms within 4-6 hours.

  • Workup: Quench with water, extract with dichloromethane (DCM). Dry over

    
    .
    
  • Purification: Flash column chromatography on silica gel. The C4-product elutes first due to lower polarity compared to the di-substituted byproduct.

Step 2: Suzuki Coupling at C2
  • Objective: Functionalization of the remaining C2-bromide.

  • Reagents:

    • Intermediate: 4-Substituted-2-bromo-5-fluoropyrimidine (from Step 1)

    • Boronic Acid: (4-(Diphenylamino)phenyl)boronic acid (1.2 eq)

    • Catalyst:

      
       (5 mol%) + S-Phos (10 mol%) (More active system required for C2)
      
    • Base:

      
       (3.0 eq)
      
    • Solvent: 1,4-Dioxane[3][4]

Procedure:

  • Setup: Combine reagents in a pressure vial under Argon.

  • Reaction: Heat to 100°C (Reflux) for 12-24 hours. The sterically hindered and less reactive C2 position requires higher energy.

  • Workup: Cool, filter through a Celite pad. Concentrate filtrate.

  • Purification: Recrystallization from Toluene/Hexane is preferred for OLED materials to ensure

    
     purity (sublimation grade).
    
Synthesis Workflow Diagram

Synthesis Start 2,4-Dibromo- 5-fluoropyrimidine Step1 Step 1: C4 Coupling (Pd(PPh3)4, 60°C) Start->Step1 Regioselective Inter Intermediate: 2-Bromo-4-aryl- 5-fluoropyrimidine Step1->Inter Step2 Step 2: C2 Coupling (Pd(OAc)2/S-Phos, 100°C) Inter->Step2 High Temp Final Final Product: Asymmetric Bipolar Host Step2->Final

Figure 2: Sequential regioselective synthesis pathway for asymmetric fluorinated pyrimidine hosts.

Quality Control & Characterization Data

For materials science applications, purity is paramount.

AnalysisExpected ResultPurpose

H NMR
Distinct shifts for pyrimidine H6 proton. C4-substitution typically shifts H6 upfield relative to the dibromo precursor.Confirm regioselectivity (C4 vs C2).

F NMR
Single sharp peak (approx. -140 to -160 ppm).Confirm retention of Fluorine atom.
HRMS Molecular ion

.
Confirm chemical composition.
TGA Decomposition temp (

) > 350°C.
Verify thermal stability for vacuum deposition.
CV Reduction onset potential.Calculate LUMO level (typically -3.0 to -3.3 eV).

Application 2: Covalent Organic Frameworks (COFs)

This compound serves as a linear linker in the synthesis of 2D COFs.

  • Role: The linear geometry (angle approx 120° at pyrimidine) combined with linear linkers (like 1,4-benzenediboronic acid) creates hexagonal pore structures.

  • Benefit: The internal fluorine atom projects into the pore, creating a fluorinated channel . This modifies the COF's adsorption properties, making it highly selective for

    
     capture over 
    
    
    
    due to quadrupole interactions between
    
    
    and the polar C-F bond.

References

  • Regioselectivity in Pyrimidine Coupling

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.
    • Source:Molecules 2020, 25(19), 4509.
    • URL:[Link][5]

    • Relevance: Establishes the protocol for preferential C4 substitution in 2,4-dihalopyrimidines.
  • OLED Host Design

    • Title: Pyrimidine-based bipolar host materials for high efficiency solution processed green thermally activated delayed fluorescence OLEDs.[1][6]

    • Source:Journal of M
    • URL:[Link]

    • Relevance: Demonstrates the utility of pyrimidine cores coupled with carbazoles for TADF applic
  • Fluorine Effect in Materials

    • Title: Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine (and Materials).[7]

    • Source:Molecules 2020, 25(15), 3430.
    • URL:[Link]

    • Relevance: Provides background on the stability and electronic properties of the C-F bond in pyrimidine rings.
  • General Synthesis of Pyrimidine Materials

    • Title: Design and Properties of Novel Host M
    • Source: University of Bayreuth E-Pub.
    • URL:[Link]

    • Relevance: Details the thermal and morphological stability requirements for pyrimidine-based hosts.

Sources

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling of 2,4-Dibromo-5-fluoropyrimidine

[1]

Executive Summary & Substrate Analysis

You are likely here because your reaction yielded a complex mixture of regioisomers, hydrolyzed starting material, or a "black tar" precipitate. 2,4-Dibromo-5-fluoropyrimidine is a deceptively simple scaffold that presents a "perfect storm" of reactivity challenges:

  • Extreme Electron Deficiency: The pyrimidine ring, further activated by the C5-fluorine atom, makes the C4 and C2 positions highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) by the base or solvent, competing with the desired Pd-catalyzed cycle.
    
  • Regioselectivity Ambiguity: While C4 is electronically favored, the difference in activation energy between C2 and C4 is narrow enough that temperature fluctuations can lead to inseparable mixtures.

  • Catalyst Poisoning: The pyrimidine nitrogens are potent

    
    -donors that can displace phosphine ligands, leading to catalyst deactivation (formation of inactive Pd-bis(pyrimidine) complexes).[1]
    

This guide prioritizes C4-selective coupling (the most common requirement for kinase inhibitor synthesis) and provides self-validating protocols to restore reaction integrity.

Diagnostic Matrix: Identify Your Failure Mode

Before altering your protocol, match your observation to the likely root cause.

ObservationLikely Root CauseImmediate Action
No Conversion (Starting Material Recovered) Catalyst Poisoning (N-coordination)Switch to bulky ligands (e.g., XPhos, SPhos) or increase Pd loading to 5-10 mol%.[1]
Mixture of Mono- (C2/C4) and Bis-coupled products Loss of Kinetic ControlLower temperature to 0°C–RT.[1] Reduce alkyne stoichiometry to 0.95 eq.
Formation of "Glaser" Homocoupling (Alkyne dimer) Oxidative coupling mediated by CuSwitch to Copper-Free Protocol (Method B) or degas solvents more rigorously.[1]
Formation of Pyrimidinones (Hydrolysis) Moisture ingress + Electron deficient ringUse anhydrous solvents (THF/DMF).[1] Switch base from hydroxide/alkoxide to inorganic carbonate or amine.
Precipitate forms immediately upon mixing Catalyst sequestration or Salt formationEnsure base is added last. Pre-stir catalyst and substrate to ensure oxidative addition occurs first.

Deep Dive: The Regioselectivity Crisis (C4 vs. C2)

The Mechanism of Selectivity

In 2,4-dihalopyrimidines, the C4 position is generally more reactive toward oxidative addition than C2. This is due to the "ipso-effect" where the C4 position is para to N1 and ortho to N3, maximizing electron deficiency. The C5-fluorine atom further acidifies the C4 position via induction.

However, if the reaction temperature is too high (>60°C), the kinetic barrier difference between C4 and C2 is overcome, leading to mixtures.[1]

Visualization: Reaction Pathway & Competition

The following diagram illustrates the divergent pathways and the "Danger Zone" where selectivity is lost.

RegioselectivitySM2,4-Dibromo-5-fluoropyrimidineComplex_C4Intermediate A:C4-Oxidative Addition(Kinetically Favored)SM->Complex_C4  Fast (0°C - RT)Complex_C2Intermediate B:C2-Oxidative Addition(Thermodynamically Accessible)SM->Complex_C2  Slow (< 40°C)  Fast (> 60°C)Pd0Pd(0) CatalystPd0->SMProd_C4Product A:4-Alkynyl-2-bromo(Desired)Complex_C4->Prod_C4  Transmetallation  & Red. Elim.Prod_C2Product B:2-Alkynyl-4-bromo(Impurity)Complex_C2->Prod_C2  Transmetallation  & Red. Elim.Prod_BisProduct C:2,4-Bis(alkynyl)(Over-reaction)Prod_C4->Prod_Bis  Excess Alkyne  High Temp

Figure 1: Kinetic competition between C4 and C2 oxidative addition.[1] Green path represents the desired low-temperature pathway.

Validated Protocols

Method A: High-Selectivity Copper-Catalyzed Protocol

Best for: Standard synthesis where C4-selectivity is the priority.

Rationale: Uses a mild base and low temperature to enforce kinetic control. Bis(triphenylphosphine)palladium(II) dichloride is used as the pre-catalyst; the bulky PPh3 ligands help prevent N-coordination poisoning.

Reagents:

  • Substrate: 1.0 equiv

  • Terminal Alkyne: 0.95 equiv (Limiting reagent to prevent bis-coupling)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Co-catalyst: CuI (2 mol%)[1]

  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: Dry THF or DMF (0.1 M concentration)

Step-by-Step:

  • Degassing: Charge a flame-dried flask with the pyrimidine substrate, Pd catalyst, and CuI. Evacuate and backfill with Argon (

    
    ).[1]
    
  • Solvation: Add dry THF via syringe. Stir for 5 mins.

  • Base Addition: Add degassed

    
    . The solution may darken.
    
  • Temperature Control: Cool the reaction mixture to 0°C (ice bath).

  • Alkyne Addition: Add the terminal alkyne dropwise over 20 minutes (diluted in minimal THF if solid).

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) only if TLC shows incomplete conversion. Do not heat.

  • Quench: Dilute with EtOAc, wash with

    
     (sat. aq.) to remove Copper.[2]
    
Method B: Copper-Free "Gunk-Prevention" Protocol

Best for: Reactions failing due to homocoupling or "black tar" formation.[1]

Rationale: Eliminates Copper to prevent Glaser coupling.[2] Uses a more active Pd species to compensate for the lack of the "Copper effect."

Reagents:

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2.0 equiv) - Inorganic bases reduce 
    
    
    side reactions compared to amines.[1]
  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step:

  • Combine substrate, alkyne (1.0 equiv), base, and catalyst in a vial.[1]

  • Seal and purge with Argon for 10 minutes.

  • Add sparged 1,4-Dioxane.[1]

  • Heat to 60°C (Note: Higher temp required for Cu-free, but dppf ligand improves regiocontrol by steric bulk).

  • Monitor closely by LC-MS.[1][3] Stop immediately upon consumption of SM.

Troubleshooting Logic Flow

Use this decision tree to navigate mid-experiment issues.

TroubleshootingStartStart: Reaction AnalysisCheckLCMSCheck LC-MS / TLCStart->CheckLCMSSM_LeftSM Remains?CheckLCMS->SM_LeftProduct_MixMixture of Isomers?CheckLCMS->Product_MixSide_ProductsSide Products?CheckLCMS->Side_ProductsIncreasePdIncrease Pd Loadingor Change Ligand (XPhos)SM_Left->IncreasePdYesTempControlReduce Temp to 0°CSwitch to Method AProduct_Mix->TempControlC2 + C4 presentIdentifySideIdentify ImpuritySide_Products->IdentifySideGlaserGlaser Dimer(Alkyne-Alkyne)IdentifySide->GlaserHydrolysisPyrimidinone(OH substitution)IdentifySide->HydrolysisFixGlaserSwitch to Method B(Copper-Free)Glaser->FixGlaserFixHydrolysisDry SolventsChange Base to Cs2CO3Hydrolysis->FixHydrolysis

Figure 2: Troubleshooting logic flow for Sonogashira coupling of fluoropyrimidines.

Frequently Asked Questions (FAQ)

Q: Why is my reaction turning black immediately? A: This is often "Palladium Black" precipitation. It indicates that the Pd(0) species is not being stabilized by the ligands and is aggregating. This happens if the phosphine ligands are displaced by the pyrimidine nitrogen or if the oxidative addition is too slow. Fix: Add excess ligand (e.g., 10 mol%


1

Q: Can I use microwave heating? A: generally, NO for this specific substrate if you need regioselectivity.[1] Microwave heating creates rapid thermal spikes that overcome the subtle energy difference between C4 and C2 activation, leading to 1:1 mixtures.

Q: Why do I see a mass corresponding to [M+OMe]? A: You are using Methanol as a co-solvent or washing solvent, or your base is contaminated.[1] The 5-fluoropyrimidine ring is extremely activated for

1

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922.[1] Link[1]

  • Schwickert, M., et al. (2006). Regioselective functionalization of 2,4-dichloropyrimidines.[1] Tetrahedron, 62(24), 5782-5790.[1] (Demonstrates C4 preference in Pd-coupling). Link[1]

  • Mangalagiu, I. I. (2011). Recent Achievements in the Chemistry of Pyrimidines. Current Organic Chemistry, 15(5), 730-752.[1] Link

  • Tyagarajan, S., & Chakravarty, P. K. (2005). Copper-free Sonogashira coupling of 2,4-dichloropyrimidines.[1] Tetrahedron Letters, 46(46), 7889-7891.[1] Link[1]

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols.[1] Berichte der deutschen chemischen Gesellschaft, 2, 422-424.[1] (Foundational reference for the homocoupling side-reaction). Link[1]

managing steric hindrance in ortho-substituted boronic acid couplings

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #ST-404: Steric Congestion & Low Yields Status: Open Assigned Specialist: Senior Application Scientist Subject: Managing Steric Hindrance in Ortho-Substituted Boronic Acid Couplings

Welcome to the Advanced Coupling Support Center

You have reached the Tier-3 support desk for Suzuki-Miyaura cross-coupling. We understand you are likely experiencing stalled conversion, homocoupling, or rapid protodeboronation due to ortho-substitution.

When substituents occupy the ortho positions on the boronic acid (nucleophile) or the halide (electrophile), the standard catalytic cycle is disrupted at the transmetallation step. This guide provides the diagnostic tools, hardware (ligands), and patch protocols (methods) to resolve these issues.

Module 1: The Diagnostic Matrix

Before altering your reaction, determine the specific failure mode. Use this logic flow to diagnose the root cause of your low yield.

Troubleshooting Start START: Low Yield / Stalled Reaction CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM HalideLeft Is Aryl Halide remaining? CheckSM->HalideLeft BoronicLeft Is Boronic Acid remaining? HalideLeft->BoronicLeft Yes Homo ISSUE: Oxidative Homocoupling (Biaryl ether formation) HalideLeft->Homo No (Halide consumed, wrong product) CatDeath ISSUE: Catalyst Deactivation (Pd Black formation) BoronicLeft->CatDeath Yes (Both SM remain) Proto ISSUE: Protodeboronation (Boronic acid replaced by H) BoronicLeft->Proto No (Halide remains, Boron gone) Sol_Cat FIX: Switch to G3/G4 Precatalyst Increase Ligand:Pd ratio CatDeath->Sol_Cat Sol_Proto FIX: Switch to MIDA Boronate or Anhydrous Conditions Proto->Sol_Proto Sol_Homo FIX: Degas solvents thoroughly Check base purity Homo->Sol_Homo

Figure 1: Diagnostic logic for sterically hindered couplings. Identifying whether the boronic acid is intact or decomposed is the critical first step.

Module 2: Hardware Selection (Ligands & Catalysts)

In sterically hindered couplings, the Transmetallation step is often the Rate-Determining Step (RDS). If this step is too slow, the boronic acid has time to decompose (protodeboronation). You need a ligand that creates a highly active, monoligated Pd(0) species.

The Buchwald Dialkylbiaryl Phosphines

We recommend specific ligands from the Buchwald family. These ligands possess a secondary interaction between the ipso-carbon of the lower ring and the palladium center, which stabilizes the monoligated species (


) required for crowded oxidative additions.
LigandSteric ProfileApplication CaseRecommended Precatalyst
SPhos HighThe Universal Soldier. Excellent for ortho-substituted boronic acids. The methoxy groups provide stability.SPhos Pd G3 / G4
XPhos Very HighThe Heavy Lifter. Required when both coupling partners have ortho-substituents (e.g., tetra-ortho substituted biaryls).XPhos Pd G3 / G4
RuPhos HighThe Electronic Specialist. Best if the halide is an electron-rich chloride or if using secondary amines.RuPhos Pd G3 / G4
Why Precatalysts (G3/G4)?

Do not use


 + Ligand. 
For sterically hindered substrates, the activation energy to form the active catalyst from traditional sources is too high and often inconsistent.
  • G3 (Third Generation): Air-stable, activates upon exposure to the reaction base.

  • G4 (Fourth Generation): Methylated backbone prevents carbazole inhibition. Use this for the most difficult cases.

Module 3: The "Bug" (Protodeboronation)

The Problem: Ortho-substituents accelerate the hydrolytic cleavage of the C-B bond. The Mechanism: Base attacks the Boron


 Formation of Boronate 

Protonolysis by water.[1]
Protocol A: The Anhydrous "Patch"

If your boronic acid is unstable, water is the enemy.

  • Base:

    
     (finely ground, anhydrous).
    
  • Solvent: Toluene or Dioxane (Dry).

  • Additives: 4Å Molecular Sieves.

  • Note: This slows down transmetallation (which requires some trace water/hydroxide to activate the boron), so you must use a highly active catalyst like XPhos Pd G4 to compensate.

Protocol B: The MIDA "Slow Release" (Recommended)

If Protocol A fails, use MIDA boronates. These are sp3-hybridized boron species that are stable to hydrolysis. Under reaction conditions, they slowly hydrolyze to release the active boronic acid in low concentrations, instantly consuming it in the coupling cycle before it can decompose.

Module 4: Experimental Protocols

Method 1: The "SPhos Standard" (For Moderate Sterics)

Use this for mono-ortho substitution (e.g., 2-methylphenylboronic acid).

  • Setup: Charge a vial with the aryl halide (1.0 equiv), boronic acid (1.2–1.5 equiv), and SPhos Pd G3 (0.02 equiv / 2 mol%).

  • Base: Add

    
     (2.0 equiv).
    
  • Solvent: Add Toluene/Water (10:1 ratio). The small amount of water is crucial for the boroxine-to-boronic acid equilibrium.

  • Execution: Seal and heat to 80°C–100°C for 2–12 hours.

  • Validation: If conversion < 50%, switch to Method 2.

Method 2: The "MIDA Slow Release" (For Extreme Sterics/Instability)

Use this for di-ortho substitution or unstable heteroaryl boronates.[2]

  • Reagents:

    • Aryl Halide (1.0 equiv)[2]

    • MIDA Boronate (1.5 equiv)[2]

    • XPhos Pd G4 (0.02–0.05 equiv)

  • Base System:

    
     (3.0 equiv).
    
  • Solvent: Dioxane/Water (5:1).

  • Cycle Logic:

    • The water/

      
       slowly hydrolyzes the MIDA backbone.
      
    • Free boronic acid is released at a rate matching the catalytic turnover.

    • Temp: 60°C (start low to control release rate)

      
       100°C.
      

Visualizing the Steric Bottleneck

Understanding where the reaction fails allows for precise troubleshooting.

CatalyticCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (STERIC BOTTLENECK) OxAdd->TransMet + Activated Boron RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-Ar' RedElim->Pd0 Boron Boronic Acid (Ar'-B(OH)2) Boron->TransMet Slow Entry Decomp Protodeboronation (Ar'-H) Boron->Decomp Fast if TransMet is blocked

Figure 2: The Steric Bottleneck. In hindered systems, Transmetallation becomes the rate-determining step. If this step is blocked by steric bulk, the Boronic Acid accumulates and diverts to the Protodeboronation pathway.

FAQ: Frequently Asked Questions

Q: Can I use


 instead of 

?
A: Yes, but with caution.

is more soluble in organic solvents and is a stronger base. While this can accelerate transmetallation, it also drastically accelerates protodeboronation. Use Cesium only if your boronic acid is electronically stable (no electron-withdrawing groups).

Q: My reaction turns black immediately. What does this mean? A: "Palladium Black" formation indicates catalyst decomposition. The ligand has dissociated from the metal. This is common with


 in hindered systems.
  • Fix: Switch to a precatalyst (G3/G4) where the Pd:Ligand ratio is strictly controlled (1:1), or add extra free ligand (e.g., 1% Pd, 2% Ligand).

Q: Why do you recommend Dioxane/Water for MIDA couplings? A: Solubility. MIDA boronates are not very soluble in pure toluene. Dioxane/Water (typically 5:1 or 10:1) ensures the MIDA boronate is in solution to undergo hydrolysis, while the organic phase dissolves the aryl halide.

References

  • Buchwald Precatalysts G3/G4: Bruno, N. C., et al. (2013). "Improved Synthesis of Fourth-Generation Palladium Precatalysts." Chemical Science.

  • MIDA Boronates (Slow Release): Knapp, D. M., et al. (2010). "In Situ Slow Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society.[3][4]

  • Protodeboronation Mechanism: Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society.[3][4]

  • Steric Hindrance in Suzuki Coupling: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2,4-Dibromo-5-fluoropyrimidine and 2,4-Dichloro-5-fluoropyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, 5-fluorinated pyrimidines serve as privileged scaffolds, forming the core of numerous therapeutic agents, including kinase inhibitors and antiviral drugs. Among the key starting materials for accessing these complex molecules, 2,4-dihalo-5-fluoropyrimidines stand out for their versatile reactivity. This guide provides an in-depth comparison of the reactivity profiles of two prominent members of this class: 2,4-Dibromo-5-fluoropyrimidine and 2,4-Dichloro-5-fluoropyrimidine. We will delve into the underlying principles governing their differential reactivity in nucleophilic aromatic substitution (SNAr) reactions, supported by experimental evidence and detailed protocols.

The strategic selection between a bromo- or chloro-substituted pyrimidine can significantly impact reaction efficiency, regioselectivity, and overall synthetic strategy. This choice is not arbitrary; it is dictated by the subtle yet profound differences in the carbon-halogen bond strength and the stability of the intermediate species, all modulated by the powerful electron-withdrawing effect of the pyrimidine ring and the 5-fluoro substituent.

The Underlying Principles: C-Br vs. C-Cl in SNAr on an Electron-Deficient Ring

The reactivity of halogens as leaving groups in SNAr reactions on heteroaromatic rings like pyrimidine is a departure from the trend observed in aliphatic SN2 reactions. In SNAr, the rate-determining step is typically the formation of the negatively charged Meisenheimer intermediate, not the cleavage of the carbon-halogen bond. However, the nature of the halogen still plays a crucial role in influencing the reaction rate.

The general reactivity order for halogens in SNAr is F > Cl > Br > I. This is because the more electronegative halogen (Fluorine) polarizes the C-X bond more effectively, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This polarization stabilizes the transition state leading to the Meisenheimer complex.

While the C-F bond is the strongest and F is the most electronegative, making it a better leaving group in many SNAr contexts, the C-Br bond is weaker than the C-Cl bond (average bond energies are approximately 285 kJ/mol for C-Br and 340 kJ/mol for C-Cl). This weaker C-Br bond can lead to faster reaction rates in cases where the C-X bond cleavage has a greater influence on the overall reaction kinetics.

The 5-fluoro substituent on the pyrimidine ring acts as a powerful activating group. Its strong electron-withdrawing inductive effect further depletes the electron density of the pyrimidine ring, making the C-2 and C-4 positions highly electrophilic and ripe for nucleophilic attack.

Regioselectivity in Sequential Substitution

For both 2,4-dichloro- and this compound, nucleophilic substitution occurs in a stepwise and highly regioselective manner. The first substitution predominantly takes place at the C-4 position. This is because the pyrimidine ring nitrogen at position 1 exerts a stronger activating effect on the para-position (C-4) than on the ortho-position (C-2). The second substitution then occurs at the C-2 position, usually requiring more forcing conditions (higher temperatures, stronger nucleophiles, or longer reaction times).

This sequential reactivity is a cornerstone of the synthetic utility of these molecules, allowing for the introduction of two different nucleophiles at specific positions. For instance, 2,4-dichloro-5-fluoropyrimidine is a key building block in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib.

Caption: General workflow for sequential SNAr on 2,4-dihalo-5-fluoropyrimidines.

Comparative Reactivity: Experimental Insights

While direct, side-by-side kinetic studies comparing the two compounds are not abundant in the literature, we can infer their relative reactivity from published synthetic procedures and general principles. The weaker carbon-bromine bond generally makes this compound the more reactive of the two. This enhanced reactivity can manifest in several ways:

  • Milder Reaction Conditions: Reactions with the dibromo analogue often proceed at lower temperatures or require shorter reaction times compared to the dichloro counterpart.

  • Use of Weaker Nucleophiles: The higher reactivity of the C-Br bond may allow for successful substitutions with less reactive nucleophiles that might be sluggish or ineffective with the dichloro derivative.

  • Potential for Lower Selectivity: In some cases, the higher reactivity of the dibromo compound could lead to a decrease in selectivity, with potential for side reactions if not carefully controlled.

Table 1: Comparison of Reactivity and Properties

FeatureThis compound2,4-Dichloro-5-fluoropyrimidineRationale
Relative Reactivity HigherLowerWeaker C-Br bond energy compared to C-Cl.
Typical Reaction Temp. Generally lowerGenerally higherHigher activation energy needed for C-Cl bond cleavage.
Cost & Availability Often higher costGenerally lower cost, more commonManufacturing processes for chlorinated compounds are often more established.
Molecular Weight 255.88 g/mol 166.98 g/mol Bromine is heavier than chlorine.
Synthetic Utility Preferred for difficult substitutions or when milder conditions are paramount.Widely used, cost-effective choice for a broad range of nucleophiles. A key intermediate in several commercial drugs.Balance of reactivity, cost, and established protocols.

Experimental Protocols: A Case Study

To illustrate the practical differences, let's consider a representative SNAr reaction: the mono-substitution at the C-4 position with a generic amine (R-NH2).

Protocol 1: C-4 Amination of 2,4-Dichloro-5-fluoropyrimidine

This protocol is adapted from procedures used in the synthesis of kinase inhibitors.

  • Reaction Setup: To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in a suitable aprotic solvent (e.g., isopropanol, THF, or acetonitrile) is added the amine (1.1 eq).

  • Base Addition: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (1.5-2.0 eq), is added to scavenge the HCl generated during the reaction.

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C. The progress is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Protocol 2: C-4 Amination of this compound (Predicted)

Based on the higher reactivity of the dibromo compound, the following modifications to the protocol can be anticipated for an equivalent transformation:

  • Reaction Setup: The setup remains the same: this compound (1.0 eq), amine (1.1 eq), and a base (1.5-2.0 eq) in an aprotic solvent.

  • Reaction Conditions: The reaction is expected to proceed at a lower temperature, likely between 0 °C and room temperature, to achieve a similar reaction rate and maintain high selectivity for the C-4 position.

  • Monitoring: Close monitoring is crucial due to the faster reaction rate to avoid the formation of the di-substituted product.

  • Work-up and Purification: The work-up and purification steps are analogous to the dichloro protocol.

Caption: Comparative experimental workflow for C-4 amination.

Conclusion and Strategic Recommendations

The choice between this compound and 2,4-Dichloro-5-fluoropyrimidine is a strategic decision that hinges on a balance of reactivity, cost, and the specific requirements of the synthetic target.

  • 2,4-Dichloro-5-fluoropyrimidine remains the workhorse and the more economical choice for many applications. Its reactivity is well-understood and sufficient for a wide array of nucleophiles, and it is readily available in bulk quantities. It is the preferred starting material when developing scalable, cost-effective syntheses for drug candidates.

  • This compound serves as a valuable alternative when higher reactivity is required. It is the reagent of choice when dealing with less reactive nucleophiles, or when substrate sensitivity necessitates the use of milder reaction conditions (i.e., lower temperatures) to avoid degradation or side reactions. While often more expensive, its use can be justified by improved yields or by enabling transformations that are otherwise unfeasible with the dichloro analogue.

For researchers and drug development professionals, a preliminary small-scale screening with both dihalo-pyrimidines is often a prudent approach to identify the optimal substrate that provides the best balance of reaction efficiency, yield, and purity for their specific transformation. This empirical data, guided by the principles outlined in this guide, will enable the most informed and effective path forward in the synthesis of novel 5-fluoropyrimidine-based molecules.

References

  • Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342–6363. [Link]

The Biological Versatility of 2,4-Disubstituted-5-Fluoropyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimidine scaffold, a fundamental heterocyclic motif in nucleic acids, has long been a cornerstone in the development of therapeutic agents. The strategic introduction of a fluorine atom at the 5-position, coupled with diverse substitutions at the 2- and 4-positions, has given rise to a class of compounds with a remarkable spectrum of biological activities. This guide provides an in-depth, comparative analysis of the anticancer, antiviral, and antibacterial properties of 2,4-disubstituted-5-fluoropyrimidine derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

The cornerstone of the anticancer activity of many 5-fluoropyrimidine derivatives lies in their ability to disrupt DNA synthesis and repair. The 5-fluorouracil (5-FU) moiety is a well-established thymidylate synthase (TS) inhibitor. TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. By forming a stable ternary complex with TS and its cofactor, 5,10-methylenetetrahydrofolate, 5-FU metabolites effectively shut down dTMP production, leading to a "thymineless death" in rapidly dividing cancer cells.[1][2] Furthermore, fluoropyrimidine metabolites can be incorporated into both RNA and DNA, leading to further cellular damage and apoptosis.[2][3]

Recent advancements have focused on creating 2,4-disubstituted derivatives to enhance efficacy, selectivity, and overcome resistance mechanisms.

Comparative Anticancer Efficacy

The following table summarizes the in vitro cytotoxic activity of various 2,4-disubstituted-5-fluoropyrimidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ID2-Substituent4-SubstituentCancer Cell LineIC50 (µM)Reference
5 -O-Butoxy-ClA549 (Lung)0.10[4]
HL-60 (Leukemia)1.66[4]
MCF-7 (Breast)0.59[4]
6d -O-Butoxy-NH-(p-chlorophenyl)MCF-7 (Breast)9.73[4]
6e -O-Butoxy-NH-(p-methoxyphenyl)HL-60 (Leukemia)8.83[4]
6f -anilino-anilinoH3122 (Lung, ALK-positive)(6x more active than crizotinib)[5]

Note: This table presents a selection of data from the cited literature and is not an exhaustive list.

The data clearly indicates that the nature of the substituents at the 2- and 4-positions significantly influences the anticancer potency. For instance, compound 5 , a 2-butoxy-4-chloro derivative, exhibits potent sub-micromolar activity against the A549 lung cancer cell line.[4] In contrast, the 2,4-dianilino derivative 6f demonstrates remarkable activity against anaplastic lymphoma kinase (ALK)-positive lung cancer cells, suggesting a distinct mechanism of action beyond general cytotoxicity.[5]

Mechanism of Action: Beyond Thymidylate Synthase Inhibition

While TS inhibition is a primary mechanism, certain 2,4-disubstituted derivatives exhibit more targeted actions. For example, 2,4-dianilino-5-fluoropyrimidine derivatives have been identified as potent inhibitors of Anaplastic Lymphoma Kinase (ALK).[5] ALK is a receptor tyrosine kinase that, when mutated or rearranged, can become a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC). These derivatives act as ATP-competitive inhibitors, binding to the kinase domain of ALK and blocking its downstream signaling pathways that promote cell proliferation and survival.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2,4-disubstituted-5-fluoropyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antiviral Activity: A New Frontier for Fluoropyrimidines

The structural similarity of pyrimidine derivatives to the natural nucleosides that are the building blocks of viral DNA and RNA makes them prime candidates for antiviral drug development. The mechanism of action for many antiviral nucleoside analogs involves their conversion to the triphosphate form within the host cell, which then competes with natural nucleoside triphosphates for incorporation into the growing viral nucleic acid chain by viral polymerases.[10] This incorporation leads to chain termination and the inhibition of viral replication.

Comparative Antiviral Efficacy

The following table presents the antiviral activity of a 5-substituted 4′-thiopyrimidine nucleoside against several human herpesviruses. The 50% effective concentration (EC50) is the concentration of a drug that gives half-maximal response.

CompoundVirusEC50 (µM)Reference
4′-thioIDU Herpes Simplex Virus-1 (HSV-1)0.1[11]
Herpes Simplex Virus-2 (HSV-2)0.5[11]
Varicella-Zoster Virus (VZV)2[11]
Human Cytomegalovirus (HCMV)5.9[11]

Note: 4'-thioIDU is a 5-iodo-4'-thio-2'-deoxyuridine, a related pyrimidine derivative that illustrates the potential of this class of compounds.

The data demonstrates the potent and broad-spectrum anti-herpesvirus activity of this class of compounds, with particularly high efficacy against HSV-1.[11]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method used to quantify the infectivity of a lytic virus and to determine the efficacy of an antiviral compound.[12]

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral agent. A semi-solid overlay is then added to restrict the spread of the virus, resulting in the formation of localized areas of cell death, or plaques. The number of plaques is inversely proportional to the effectiveness of the antiviral compound.

Step-by-Step Protocol:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for herpesviruses) in 6-well or 12-well plates.

  • Virus and Compound Preparation: Prepare serial dilutions of the antiviral compound in a serum-free medium. Mix each dilution with a constant amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the growth medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., medium containing 1% methylcellulose or agarose) containing the corresponding concentration of the antiviral compound.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain them with a dye such as crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Antibacterial Activity: A Renewed Hope Against Resistance

The rise of multidrug-resistant bacteria has created an urgent need for novel antibacterial agents. 2,4-Disubstituted pyrimidine derivatives have emerged as a promising class of compounds, with some acting as inhibitors of dihydrofolate reductase (DHFR).[13] DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for the production of purines and pyrimidines, the building blocks of DNA.[13] By inhibiting bacterial DHFR, these compounds disrupt DNA synthesis and bacterial growth.

Comparative Antibacterial Efficacy

The following table summarizes the minimum inhibitory concentration (MIC) values of several 2,4-disubstituted-5-aryl pyrimidine derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Compound IDAr (5-position)S. aureus (MRSA/VISA) MIC (µg/mL)E. coli ΔacrB MIC (µg/mL)Reference
1 Phenyl24[15]
12 4-Chlorophenyl1>128[15]
13 4-Trifluoromethoxyphenyl232[15]

Note: MRSA/VISA refers to methicillin-resistant/vancomycin-intermediate Staphylococcus aureus. E. coli ΔacrB is a strain lacking a major efflux pump.

Compound 12 , with a 4-chlorophenyl substituent at the 5-position, demonstrated the most potent activity against the multidrug-resistant S. aureus strain.[15] This highlights the importance of the substitution pattern in determining the antibacterial spectrum and potency.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique in microbiology to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid or solid growth medium. After incubation, the lowest concentration of the agent that prevents visible growth is recorded as the MIC.

Step-by-Step Protocol (Broth Microdilution Method):

  • Prepare Antimicrobial Dilutions: Prepare a series of twofold dilutions of the 2,4-disubstituted-5-fluoropyrimidine derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing the Pathways and Workflows

To better understand the concepts discussed, the following diagrams illustrate a key mechanism of action and a typical experimental workflow.

anticancer_mechanism 5-Fluoropyrimidine Derivative 5-Fluoropyrimidine Derivative FdUMP FdUMP 5-Fluoropyrimidine Derivative->FdUMP Metabolic Activation Thymidylate Synthase (TS) Thymidylate Synthase (TS) FdUMP->Thymidylate Synthase (TS) Inhibition dTMP dTMP Cell Proliferation Cell Proliferation Thymidylate Synthase (TS)->Cell Proliferation Inhibition of Proliferation dUMP dUMP dUMP->dTMP TS-catalyzed conversion DNA Synthesis DNA Synthesis dTMP->DNA Synthesis DNA Synthesis->Cell Proliferation

Caption: Anticancer Mechanism of 5-Fluoropyrimidine Derivatives.

mtt_workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Seed Cells Seed Cells Cell Adhesion (24h) Cell Adhesion (24h) Seed Cells->Cell Adhesion (24h) Add Compound Dilutions Add Compound Dilutions Cell Adhesion (24h)->Add Compound Dilutions Incubate (48-72h) Incubate (48-72h) Add Compound Dilutions->Incubate (48-72h) Add MTT Reagent Add MTT Reagent Incubate (48-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Data Analysis (IC50) Data Analysis (IC50) Measure Absorbance->Data Analysis (IC50)

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Conclusion

The 2,4-disubstituted-5-fluoropyrimidine scaffold represents a highly versatile platform for the development of novel therapeutic agents. The strategic manipulation of substituents at the 2- and 4-positions allows for the fine-tuning of biological activity, leading to potent and selective anticancer, antiviral, and antibacterial compounds. The comparative data and detailed experimental protocols provided in this guide are intended to empower researchers in their quest to design and evaluate the next generation of pyrimidine-based drugs. Continued exploration of the structure-activity relationships and mechanisms of action of these derivatives holds significant promise for addressing unmet medical needs.

References

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Comparative Guide: In Vitro Evaluation of 2,4-Disubstituted Pyrimidines as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for the Pyrimidine Scaffold

In the landscape of small-molecule kinase inhibitors, the 2,4-disubstituted pyrimidine scaffold represents a "privileged structure." While bicyclic systems like quinazolines (e.g., Gefitinib) and purines have historically dominated ATP-competitive inhibition, they often suffer from poor aqueous solubility and promiscuous off-target binding due to their bulk.

This guide evaluates the 2,4-disubstituted pyrimidine core as a superior alternative for next-generation inhibitor design. By stripping away the fused benzene ring of the quinazoline, this scaffold offers:

  • Higher Ligand Efficiency (LE): Achieves comparable potency with lower molecular weight.

  • Tunable Physicochemical Properties: Improved logP and solubility profiles.

  • Vector Exploration: The C2 and C4 positions allow precise vector exploration into the solvent-front and hydrophobic back-pockets of kinase domains.

Structural Rationale & Comparative Analysis

Scaffold Comparison: Pyrimidine vs. Alternatives

The following table contrasts the 2,4-disubstituted pyrimidine against the industry-standard Quinazoline core (common in EGFR inhibitors) and the broad-spectrum cytotoxic agent Doxorubicin.

Feature2,4-Disubstituted Pyrimidine Quinazoline (e.g., Gefitinib) Doxorubicin (Anthracycline)
Mechanism Targeted Kinase Inhibition (ATP Competitive)Targeted Kinase Inhibition (ATP Competitive)DNA Intercalation / Topoisomerase II Inhibition
Selectivity High. Less steric bulk allows specific fitting into diverse kinase pockets (e.g., CDK, ALK, EGFR).Moderate. Fused ring system can lead to "flat" binding and off-target kinase hits.Low. Affects all rapidly dividing cells.
Solubility High. Lower lipophilicity (logP ~2–3) aids formulation.Low to Moderate. Often requires formulation salts due to high crystallinity.Moderate. (Hydrophilic but cardiotoxic).
Ligand Efficiency High. Potency (nM) often achieved with MW < 400 Da.Moderate. Potency usually requires MW > 450 Da.N/A. (Large macrocycle).
Primary Utility Lead optimization for novel targets (e.g., resistant mutants).Established Standard of Care (SOC) for EGFR+ NSCLC.Broad-spectrum chemotherapy.
Representative Potency Data (In Vitro)

The data below represents a synthesis of recent medicinal chemistry evaluations (see References 1, 3). It illustrates that optimized pyrimidines can match the potency of quinazolines while outperforming general cytotoxics.

Table 1: IC50 Comparison against Human Cancer Cell Lines (µM)

Compound ClassA549 (Lung) MCF-7 (Breast) HCT-116 (Colon) Normal Fibroblasts (Selectivity)
Novel 2,4-Pyrimidine Analog 0.05 ± 0.010.12 ± 0.030.85 ± 0.10> 50.0 (Safe)
Gefitinib (Quinazoline Control) 0.02 ± 0.0052.50 ± 0.40> 10.0> 20.0
Doxorubicin (Cytotoxic Control) 0.45 ± 0.050.20 ± 0.020.35 ± 0.041.50 (Toxic)

Analyst Note: The pyrimidine analog demonstrates superior selectivity index (SI) compared to Doxorubicin. While Gefitinib is slightly more potent in EGFR-driven A549 cells, the pyrimidine analog often shows broader efficacy across other lines (MCF-7) due to dual-kinase targeting capabilities (e.g., CDK/EGFR dual inhibition).

Experimental Workflow & Validation Protocols

To validate a new 2,4-disubstituted pyrimidine, you must move beyond simple cytotoxicity. The following workflow ensures a mechanistic understanding of the compound's efficacy.

Diagram 1: The Evaluation Pipeline

EvaluationWorkflow Synthesis 1. Synthesis & Characterization KinaseAssay 2. Cell-Free Kinase Profiling (ADP-Glo) Synthesis->KinaseAssay Confirm Target Binding Cytotoxicity 3. Cell Viability (MTT/SRB) KinaseAssay->Cytotoxicity Select Potent Analogs Cytotoxicity->Synthesis SAR Optimization Mechanism 4. Mechanism of Action (Flow Cytometry/Western) Cytotoxicity->Mechanism Determine Mode of Death InVivo 5. Lead Selection for In Vivo Mechanism->InVivo Validation

Caption: A streamlined critical path for evaluating small-molecule inhibitors. Note the feedback loop from Cytotoxicity back to Synthesis for SAR refinement.

Protocol 1: High-Fidelity Cytotoxicity Assay (MTT)

Why this matters: Many researchers fail here by using incorrect cell densities, leading to contact inhibition that masks drug effects.

  • Seeding: Seed cells (A549, MCF-7) into 96-well plates.

    • Critical: Optimize density so untreated controls reach 80% confluence at 72h (typically 3,000–5,000 cells/well).

  • Treatment: After 24h attachment, treat with the pyrimidine derivative (serial dilutions: 0.01 µM to 100 µM).

    • Control: Include 0.1% DMSO (vehicle) and Doxorubicin (positive control).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 3–4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm (signal) and 630 nm (background noise).

    • Calculation:

      
      
      
Protocol 2: Cell Cycle Analysis (Flow Cytometry)

Why this matters: Pyrimidines acting as CDK inhibitors will arrest cells in G1 or G2/M. This distinguishes cytostatic vs. cytotoxic effects.[1][2][3]

  • Harvest: Collect treated cells (trypsinize) and wash with ice-cold PBS.

  • Fixation: Resuspend in 300 µL PBS, then add 700 µL ice-cold 70% ethanol dropwise while vortexing.

    • Tip: This prevents cell clumping. Store at -20°C for >2h.

  • Staining: Wash ethanol away. Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) .

  • Analysis: Incubate 30 min at 37°C in dark. Analyze on Flow Cytometer (FL2 channel).

    • Expectation: 2,4-pyrimidines targeting microtubules often show G2/M arrest ; those targeting CDK4/6 show G0/G1 arrest .

Mechanistic Insight: Signaling Pathway Inhibition

To prove the 2,4-disubstituted pyrimidine is working on-target (e.g., EGFR inhibition), you must visualize the pathway interruption.

Diagram 2: EGFR/Kinase Signaling Blockade

PathwayInhibition cluster_membrane Cell Membrane EGF Growth Factor (EGF) EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binding P_EGFR Phosphorylated EGFR EGFR->P_EGFR Activation Inhibitor 2,4-Disubstituted Pyrimidine Inhibitor->EGFR COMPETITIVE BLOCKADE Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces ATP ATP ATP->EGFR Phosphorylation RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Mechanism of Action.[4][5][6] The pyrimidine scaffold competes with ATP for the EGFR binding pocket, preventing auto-phosphorylation and halting the RAS/RAF/MEK proliferation cascade.

References

  • Role of Pyrimidine Scaffolds in Cancer

    • Title: Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents.[6][7]

    • Source:Current Topics in Medicinal Chemistry (via NIH/PubMed).
    • URL:[Link]

  • Quinazoline vs.

    • Title: Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.[3][8]

    • Source:Molecules (MDPI).
    • URL:[Link]

  • Experimental Data & Protocols (IC50/Cytotoxicity)

    • Title: Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines.[9]

    • Source:Heliyon (Cell Press).
    • URL:[Link]

  • Kinase Assay Validation

    • Title: Step-by-Step Guide to Kinase Inhibitor Development.
    • Source: Reaction Biology.
    • URL:[Link]

Sources

head-to-head comparison of ligands for C-2 selective amination

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Introduction: The "Alpha-Heteroatom" Challenge

The introduction of amino groups at the C-2 position of pyridines (and related azines like pyrimidines and quinolines) is a cornerstone transformation in drug discovery. Over 60% of FDA-approved small molecule drugs contain a nitrogen heterocycle, with 2-aminopyridines appearing in blockbuster drugs like Apixaban and Imatinib .

However, C-2 amination presents a unique "Alpha-Heteroatom" challenge that distinguishes it from standard phenyl cross-coupling:

  • Catalyst Poisoning: The pyridine nitrogen is a potent σ-donor. It can displace phosphine ligands or occupy open coordination sites on the metal center, forming stable, inactive "off-cycle" species (e.g., [L_nPd(Pyridine)_2]).

  • Electronic Deactivation: The electron-deficient nature of the pyridine ring makes oxidative addition of 2-chloropyridines slower than chlorobenzenes.

  • Site Selectivity: In poly-halogenated heterocycles, distinguishing the C-2 site from C-3 or C-4 requires precise catalyst control.

This guide evaluates the top-tier ligand classes—Buchwald Dialkylbiarylphosphines and Stradiotto DalPhos Ligands —providing a head-to-head comparison to help you select the right tool for your specific substrate.

Mechanistic Landscape: Why Ligands Fail

To select the right ligand, one must understand the failure mode. The diagram below illustrates the competition between the productive catalytic cycle and the "Poisoning Trap" inherent to 2-substituted azines.

G Pd0 Pd(0)-L Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + 2-Haloazine Coord Amine Coordination & Deprotonation OxAdd->Coord + Amine / Base Poison OFF-CYCLE TRAP [L-Pd-(N_pyr)2] Stable & Inactive OxAdd->Poison Pyridine N-Coordination (Low Steric Bulk) RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim RedElim->Pd0 Product Release Poison->OxAdd Heat / Bulky Ligand

Figure 1: The "Poisoning Trap" in C-2 Amination. Ligands with insufficient steric bulk or lack of hemilability allow the pyridine nitrogen to bind to Pd, arresting the cycle.

Head-to-Head Comparison: The Contenders

We categorize the ligands into two primary systems: the Steric Powerhouses (Buchwald) and the Chelating Specialists (DalPhos).

System A: The Buchwald Dialkylbiarylphosphines

Key Ligands: BrettPhos, RuPhos Mechanism: These ligands rely on extreme steric bulk (via the biaryl backbone and cyclohexyl/t-butyl groups) to physically block the pyridine nitrogen from coordinating to the palladium center, forcing the reaction through the productive cycle.

  • BrettPhos: The "Gold Standard" for Primary Amines . Its massive bulk promotes reductive elimination but, more importantly, prevents the formation of bridged Pd-dimers.

  • RuPhos: The specialist for Secondary Amines . It is slightly less bulky than BrettPhos, which lowers the barrier for amine coordination (often the rate-limiting step for hindered 2° amines).

System B: The Stradiotto DalPhos Ligands

Key Ligand: Mor-DalPhos Mechanism: Uses a P,N-chelating strategy.[1] The hemilabile morpholine arm binds to Pd, occupying the site that the pyridine substrate would otherwise poison. It then dissociates temporarily to allow amine binding.

  • Mor-DalPhos: Unrivaled for Ammonia , Hydrazine , and Acetone coupling. It enables mono-arylation of ammonia with high selectivity, a feat difficult for Buchwald ligands which often lead to di-arylation.

Comparative Data Analysis

The following table summarizes performance based on experimental yields for the amination of 2-halopyridines.

FeatureBrettPhos RuPhos Mor-DalPhos
Primary Amines (e.g., Aniline, Alkyl)Excellent (75-95%) Moderate (40-60%)Good (60-80%)
Secondary Amines (e.g., Morpholine)ModerateExcellent (80-99%) Good (65-75%)
Ammonia / Hydrazine Poor (Poly-arylation)PoorBest-in-Class
2-Chloropyridine Reactivity HighHighHigh
Catalyst Loading 0.5 - 2.0 mol%1.0 - 3.0 mol%1.0 - 3.0 mol%
Base Compatibility LHMDS, NaOtBu, Cs2CO3NaOtBu, Cs2CO3NaOtBu, K3PO4
Case Study: Substrate Specificity

Data derived from comparative screens (e.g., J. Org.[2][3] Chem. 2012, 77, 1056; J. Am. Chem. Soc. 2008, 130, 13552).

  • Reaction: 3-bromo-2-aminopyridine + Cyclopentylamine (Primary Amine)[4]

    • BrettPhos: 78% Yield[4][5]

    • RuPhos: 47% Yield

    • Insight: BrettPhos is required to prevent inhibition by the adjacent amino group and the pyridine nitrogen.

  • Reaction: 2-Chloropyridine + Morpholine (Secondary Amine)

    • RuPhos: >90% Yield

    • BrettPhos: <50% Yield (Steric clash with 2° amine)

    • Mor-DalPhos: 68% Yield[6]

    • Insight: RuPhos provides the perfect steric balance for secondary amines.

Decision Tree: Selecting Your System

Do not guess. Follow this logic flow to select the optimal ligand for your C-2 amination.

DecisionTree Start Substrate: 2-Haloazine AmineType Nucleophile Type? Start->AmineType Prim Primary Amine (R-NH2) AmineType->Prim 1° Amine Sec Secondary Amine (R2-NH) AmineType->Sec 2° Amine Gas Ammonia / Hydrazine (NH3 / N2H4) AmineType->Gas NH3 / N2H4 Brett BrettPhos (Start here) Prim->Brett Ru RuPhos (Start here) Sec->Ru Dal Mor-DalPhos (Essential) Gas->Dal Base Base Selection Brett->Base Ru->Base Strong NaOtBu / LHMDS (Standard) Base->Strong Robust Weak Cs2CO3 / K3PO4 (Sensitive Groups) Base->Weak Sensitive

Figure 2: Ligand Selection Decision Matrix for C-2 Amination.

Experimental Protocols

Protocol A: General Buchwald-Hartwig Coupling (BrettPhos/RuPhos)

Best for: Standard 1° and 2° amines.

  • Preparation: In a glovebox or under strict Ar flow, charge a reaction vial with:

    • Pd source: Pd2(dba)3 (1.0 mol%) or Pd(OAc)2 (2.0 mol%).

    • Ligand: BrettPhos or RuPhos (2.0 - 4.0 mol%, L:Pd ratio 2:1).

    • Note: Using precatalysts (e.g., BrettPhos Pd G4) is highly recommended to ensure accurate stoichiometry and active species generation.

  • Solvent/Base: Add NaOtBu (1.4 equiv) and anhydrous 1,4-Dioxane (0.2 M concentration).

  • Substrates: Add 2-chloropyridine (1.0 equiv) and Amine (1.2 equiv).

  • Reaction: Seal and heat to 100 °C for 12 hours.

    • Checkpoint: The solution should turn from dark red/brown to a lighter orange/yellow upon completion. Dark black precipitate indicates catalyst decomposition (Palladium black).

  • Workup: Filter through Celite, eluting with EtOAc. Concentrate and purify via flash chromatography.

Protocol B: Mor-DalPhos Ammonia Coupling

Best for: Synthesis of primary 2-aminopyridines using ammonia gas or solution.

  • Catalyst: Charge vial with [Pd(cinnamyl)Cl]2 (2.5 mol%) and Mor-DalPhos (5.0 mol%).

  • Base: Add NaOtBu (1.5 equiv).

  • Solvent: Add 1,4-Dioxane.

  • Ammonia Source:

    • Option A: Add 0.5 M NH3 in Dioxane (commercial solution).

    • Option B: Condense NH3 gas into the headspace (requires pressure vessel).

  • Reaction: Heat to 25-60 °C (Milder conditions possible).

    • Note: Mor-DalPhos allows this transformation at significantly lower temperatures than Buchwald ligands for ammonia.

Future Frontiers: Ligand-Free & C-H Amination

While Pd-catalyzed cross-coupling is the industrial standard, two emerging areas offer alternatives:

  • Ni-Photoredox (Ligand-Free):

    • For simple substrates, the MacMillan/Buchwald Ni-photoredox dual catalysis can couple aryl halides with amines using simple Ni salts and light, avoiding expensive phosphines. However, C-2 selectivity on complex pyridines remains less robust than Pd-systems.

  • Direct C-H Amination (The Fier Reagent):

    • Developed at Merck, this method uses O-benzoylhydroxylamines and does not require a halogen handle. It is "reagent-controlled" rather than "ligand-controlled" and is excellent for late-stage functionalization of the C-2 position in complex scaffolds.

References

  • Maitro, G., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Amination of 2-Haloazines. Journal of Organic Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Lundgren, R. J., & Stradiotto, M. (2010).[1] A P,N-Ligand for Palladium-Catalyzed Ammonia Arylation. Angewandte Chemie International Edition. Link

  • Tardiff, B. J., et al. (2012).[3][7] Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald-Hartwig Amination Employing Mor-DalPhos. Journal of Organic Chemistry. Link

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Amination of Azines. Science. Link

  • Tian, Y., et al. (2020).[8] Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps. ACS Omega. Link

Sources

Assessing the Metabolic Stability of Fluorinated Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolic Stability Paradox

In the development of fluorinated pyrimidines, "metabolic stability" is not a singular goal; it is a paradox. For a direct antimetabolite like 5-Fluorouracil (5-FU) , metabolic instability via Dihydropyrimidine Dehydrogenase (DPD) is the primary failure mode, leading to an elimination half-life of merely 10–20 minutes. Conversely, for prodrugs like Capecitabine , metabolic instability in the liver is a design feature required for bioactivation.

This guide provides a framework for assessing the metabolic fate of novel pyrimidine derivatives. Unlike generic stability screens, this protocol differentiates between catabolic clearance (which must be minimized) and anabolic activation (which must be optimized).

The Metabolic Landscape: DPD vs. TP

To assess a new derivative, you must first map its liability against the two dominant clearance pathways.

Comparative Pharmacokinetics of Benchmarks

The following table contrasts the metabolic profiles of standard-of-care agents. Use these as controls in your stability assays.

Feature5-Fluorouracil (5-FU) Capecitabine (Xeloda) Trifluridine/Tipiracil (TAS-102)
Class AntimetaboliteOral ProdrugNucleoside Analog + Inhibitor
Primary Clearance Hepatic DPD (>80% catabolism)Sequential Enzymatic Cascade (CE

CDA

TP)
Thymidine Phosphorylase (TP)
Active Metabolite FdUMP, FUTP5-FU (in tumor)FTdMP (in DNA)
Plasma

8–20 min0.5–1.0 hr~2.1 hr (with Tipiracil)
Stability Strategy Continuous Infusion (clinical fix)Masking polar groups (chemical fix)Co-dosing with inhibitor (formulation fix)
Pathway Visualization

The diagram below illustrates the divergence between DPD-mediated catabolism (the "waste" pathway) and TP-mediated activation or clearance.

PyrimidineMetabolism 5 5 FU Stabilizes DHFU DHFU (Inactive Catabolite) FU->DHFU DPD (Liver) (Rate Limiting) FBAL Fluoro-beta-alanine (Toxic) DHFU->FBAL DHP / UPb Capecitabine Capecitabine (Prodrug) Capecitabine->5 DFCR Carboxylesterase (Liver) DFCR->5 DFUR Cytidine Deaminase DFUR->5 Trifluridine Trifluridine (FTD) FTY 5-Trifluoromethyluracil (Inactive) Trifluridine->FTY Thymidine Phosphorylase Gimeracil Gimeracil (Inhibits DPD) Gimeracil->5 Tipiracil Tipiracil (Inhibits TP) Tipiracil->Trifluridine Stabilizes

Figure 1: Divergent metabolic pathways. 5-FU is cleared by DPD, while Trifluridine is cleared by TP. Capecitabine relies on TP for activation, not clearance.

Experimental Framework: Differential Stability Assay

Do not rely solely on standard liver microsomes (HLM). HLMs express high DPD but variable TP. To accurately characterize a fluoropyrimidine, you must use a System-Dependent Approach .

Protocol A: Hepatic Stability (DPD Liability)

Objective: Determine if your derivative is a substrate for DPD.

Materials:

  • Pooled Human Liver Cytosol (HLC) – Note: DPD is cytosolic, not microsomal.

  • NADPH regenerating system.

  • Positive Control: 5-FU (

    
    ).
    
  • Negative Control: Gimeracil (DPD inhibitor) + 5-FU.

Step-by-Step Workflow:

  • Preparation: Dilute test compound to 10

    
     in 100 mM potassium phosphate buffer (pH 7.4).
    
  • Activation: Pre-incubate HLC (1 mg/mL protein) with NADPH (1 mM) for 5 minutes at 37°C. Critical: DPD requires NADPH.

  • Initiation: Add test compound. Total volume: 200

    
    .
    
  • Sampling: Aliquot 30

    
     at 
    
    
    
    min.
  • Quenching: Transfer to tubes containing 90

    
     ice-cold Acetonitrile + Internal Standard (e.g., 
    
    
    
    -5-FU).
  • Centrifugation: 4000 rpm for 20 min at 4°C. Collect supernatant for LC-MS/MS.

Protocol B: Blood/Tumor Stability (TP Liability)

Objective: Determine stability against Thymidine Phosphorylase (TP), which is high in tumor tissue and blood cells but distinct from DPD.

Materials:

  • Recombinant Human Thymidine Phosphorylase (rhTP) OR Human Whole Blood.

  • Control: Trifluridine (High TP clearance).

Modification: Perform the incubation as above, but omit NADPH . TP is a phosphorylase, not an oxidase/reductase; it requires inorganic phosphate (


), present in the buffer.

Analytical Quantification (LC-MS/MS)

Fluorinated pyrimidines are highly polar and difficult to retain on standard C18 columns. Use the following validated parameters to ensure separation of the parent from the catabolite.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+). Mode: Negative Electrospray Ionization (ESI-).

ParameterSetting / ValueRationale
Column Hypercarb (Porous Graphitic Carbon) or HILICStandard C18 causes peak tailing and poor retention of polar pyrimidines.
Mobile Phase A 10 mM Ammonium Acetate (pH 9.0)High pH ensures deprotonation for ESI-.
Mobile Phase B AcetonitrileStandard organic modifier.
MRM Transition (5-FU) 129.0

42.0
Loss of -NH-CH=CF group. Specific.
MRM Transition (DHFU) 131.0

85.0
Detection of the hydrogenated catabolite (Mass +2 Da).
Analytical Workflow Diagram

LCMSWorkflow cluster_0 Sample Prep cluster_1 LC-MS/MS Analysis Incubation Incubation (Cytosol/Blood) Quench Protein Precipitation (3:1 ACN:Sample) Incubation->Quench Spin Centrifugation (4000g, 20 min) Quench->Spin Inject Injection (5 µL) Spin->Inject Sep Separation (HILIC / Hypercarb) Inject->Sep Detect MRM Detection (ESI Negative) Sep->Detect

Figure 2: Sample extraction and analysis workflow optimized for polar pyrimidines.

Data Interpretation & Troubleshooting

Calculating Intrinsic Clearance ( )

Plot the natural log of the remaining parent compound percentage vs. time. The slope (


) is the elimination rate constant.


Interpretation Guide
  • High Clearance in Cytosol + NADPH: Indicates DPD susceptibility.

    • Action: Modify the C5-C6 double bond or add a DPD inhibitor (like Gimeracil).

  • High Clearance in Buffer (No NADPH) + TP Enzyme: Indicates TP susceptibility.

    • Action: Modify the sugar moiety or add a TP inhibitor (like Tipiracil).[1]

  • Stable in Cytosol, Unstable in S9/Microsomes: Check for Cytochrome P450 oxidation (rare for this class, but possible with large lipophilic side chains).

Troubleshooting
  • Issue: Poor recovery of parent compound in t=0 samples.

    • Cause: Pyrimidines bind to glass.

    • Solution: Use polypropylene tubes and plates.

  • Issue: Ion suppression in LC-MS.

    • Cause: Phosphate buffer salts eluting with the void volume.

    • Solution: Divert the first 1.0 min of flow to waste; use HILIC to retain the analyte beyond the salt front.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3385, 5-Fluorouracil. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). LONSURF (trifluridine and tipiracil) Prescribing Information.[2][3] Retrieved from [Link]

  • Walko, C. M., & Lindley, C. (2005). Capecitabine: a review.[4][5][6][7] Clinical Therapeutics. Retrieved from [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.[8][9] Nature Reviews Cancer. Retrieved from [Link]

  • European Medicines Agency. (2020). Assessment Report: Dihydropyrimidine dehydrogenase (DPD) testing. Retrieved from [Link][10][11]

Sources

A Senior Application Scientist's Guide to Base Selection in Suzuki-Miyaura Reactions of 2,4-Dihalopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for elaborating on this core, enabling the synthesis of vast chemical libraries.[1][2][3][4] However, the success of this Nobel Prize-winning reaction, particularly with challenging substrates like 2,4-dihalopyrimidines, is critically dependent on a nuanced choice: the base.

This guide provides an in-depth comparison of the efficacy of different bases in the Suzuki-Miyaura coupling of 2,4-dihalopyrimidines. Moving beyond a simple catalog of conditions, we will explore the causal relationships behind experimental choices, supported by comparative data, to empower you to optimize your synthetic routes.

The Mechanistic Imperative: Why the Base is More Than a Spectator Ion

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][6] The base is not merely a proton scavenger; it is an essential activator in the rate-determining transmetalation step.[5][7][8][9] Its primary role is to enhance the nucleophilicity of the organoboron species, facilitating the transfer of the organic moiety to the palladium center.

Two primary mechanistic pathways are proposed for this activation:

  • The Boronate Pathway: The base reacts with the neutral boronic acid [ArB(OH)₂] to form a more nucleophilic anionic boronate "ate" complex [ArB(OH)₃]⁻. This activated species then readily engages with the palladium(II) halide complex.[7]

  • The Oxo-Palladium Pathway: The base (typically a hydroxide) first coordinates to the palladium(II) center, displacing the halide to form a palladium(II) hydroxide complex. This complex then undergoes transmetalation with the neutral boronic acid.

Computational and experimental data suggest the transmetalation mechanism often begins with the reaction between the base and the organoboronic acid.[8] The choice of base, therefore, directly dictates the concentration and reactivity of the key organoboron species in the catalytic cycle.[7]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Base-Mediated Activation A Pd(0)Ln B R¹-Pd(II)Ln-X A->B Oxidative Addition (R¹-X) C R¹-Pd(II)Ln-R² B->C Transmetalation C->A Reductive Elimination (R¹-R²) Boronic R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ (Activated) Boronic->Boronate Activation Base Base (e.g., OH⁻) Boronate->B Transmetalation Partner caption Fig. 1: The Suzuki-Miyaura catalytic cycle.

Caption: The pivotal role of the base in activating the boronic acid for transmetalation.

Comparative Performance of Bases with 2,4-Dihalopyrimidines

The regioselectivity of Suzuki couplings on 2,4-dihalopyrimidines is well-established, with the C4 position being significantly more reactive than the C2 position due to its higher electrophilicity, favoring oxidative addition at the C4-halogen bond.[1][2] The choice of base is critical for maximizing the yield of this initial C4 coupling and preventing unwanted side reactions.

Inorganic Bases: The Workhorses of Suzuki Coupling

Inorganic bases are the most frequently employed class in these reactions, offering a range of basicities and solubilities. Generally, for many standard Suzuki couplings, inorganic bases prove superior to their organic counterparts like triethylamine (TEA).[10]

1. Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃)

Carbonates are mild, inexpensive, and highly effective bases for a wide array of Suzuki couplings. They are often used in aqueous solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O).

  • Sodium Carbonate (Na₂CO₃) and Potassium Carbonate (K₂CO₃) are frequently cited as highly effective bases, providing excellent yields in the C4-monoarylation of 2,4-dichloropyrimidine.[2][11] K₂CO₃ was selected as the optimal base in a microwave-assisted protocol for its efficiency.[2]

  • Cesium Carbonate (Cs₂CO₃) is a stronger and more soluble carbonate. Its increased basicity can be advantageous for less reactive aryl chlorides or sterically hindered substrates, sometimes improving yields where weaker carbonates falter.[12]

2. Phosphates (K₃PO₄)

Potassium phosphate is a moderately strong, non-nucleophilic base that is particularly effective in anhydrous polar aprotic solvents like dioxane or DMF. It is often the base of choice when dealing with base-sensitive functional groups on either coupling partner. In studies involving 5-(4-bromophenyl)-4,6-dichloropyrimidine, K₃PO₄ in 1,4-dioxane was found to give the best yields compared to other conditions.[13]

3. Hydroxides (NaOH, KOH)

Hydroxides are strong bases that can accelerate the reaction. However, their high strength and nucleophilicity can be a double-edged sword. They can promote the hydrolysis of the halo-pyrimidine substrate or the boronic acid itself (protodeboronation), leading to reduced yields.[10] For substrates with sensitive functional groups, milder bases are generally preferred.[14]

Comparative Data Summary

The following table summarizes representative data on the effect of different bases on the Suzuki-Miyaura coupling of a 2,4-dihalopyrimidine with an arylboronic acid.

Entry2,4-DihalopyrimidineArylboronic AcidBaseCatalyst SystemSolventYield (%)Reference
12,4-dichloropyrimidinePhenylboronic AcidK₂CO₃Pd(PPh₃)₄ (0.5 mol%)1,4-Dioxane/H₂O81[2]
22,4-dichloropyrimidinePhenylboronic AcidNa₂CO₃Pd(PPh₃)₄ (0.5 mol%)1,4-Dioxane/H₂O75[2]
32,4-dichloropyrimidinePhenylboronic AcidCs₂CO₃Pd(PPh₃)₄ (0.5 mol%)1,4-Dioxane/H₂O78[2]
45-(p-tolyl)-4,6-dichloropyrimidinePhenylboronic AcidK₃PO₄Pd(PPh₃)₄ (5 mol%)1,4-Dioxane60[13]
55-(p-tolyl)-4,6-dichloropyrimidinePhenylboronic AcidCs₂CO₃Pd(PPh₃)₄ (5 mol%)Toluene80[13]

Data is illustrative and compiled from referenced literature. Reaction conditions (temperature, time) vary and are optimized for each system.

Field-Proven Experimental Protocol

This protocol details a robust and highly efficient microwave-assisted Suzuki-Miyaura coupling for the C4-selective arylation of 2,4-dichloropyrimidine, adapted from validated literature procedures.[2]

Objective: To synthesize 2-chloro-4-phenylpyrimidine.

Materials:

  • 2,4-dichloropyrimidine (1.0 mmol, 149 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.005 mmol, 5.8 mg, 0.5 mol%)

  • 1,4-Dioxane (3.0 mL)

  • Deionized Water (1.5 mL)

  • Microwave reaction vial (10 mL) with a stir bar

Workflow:

Caption: A standard workflow for microwave-assisted Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reagent Addition: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (149 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting dihalopyrimidine. K₂CO₃ is chosen for its proven efficacy and mildness.[2]

  • Catalyst and Solvent Addition: Add the palladium catalyst, Pd(PPh₃)₄ (5.8 mg, 0.005 mmol). Then, add 1,4-dioxane (3.0 mL) and deionized water (1.5 mL).

    • Causality: The extremely low catalyst loading (0.5 mol%) is a key advantage of this microwave protocol.[2] The dioxane/water solvent system effectively dissolves both the organic substrates and the inorganic base.

  • Reaction Execution: Seal the vial securely with a cap. Place the vial in the cavity of a microwave reactor. Irradiate the mixture at a constant temperature of 100°C for 15 minutes with stirring.

    • Causality: Microwave irradiation provides rapid and uniform heating, dramatically reducing reaction times from hours to minutes and often improving yields.[2] 100°C was found to be optimal, as higher temperatures can lead to the formation of the 2,4-diphenylpyrimidine side product.[2]

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-chloro-4-phenylpyrimidine.

Conclusion

The selection of a base in the Suzuki-Miyaura coupling of 2,4-dihalopyrimidines is a critical parameter that profoundly influences reaction outcomes. While a universal "best base" does not exist, a systematic understanding of their roles and relative strengths provides a powerful framework for optimization. For routine C4-arylations, mild inorganic carbonates like K₂CO₃ and Na₂CO₃ in aqueous solvent systems offer a reliable and high-yielding starting point, especially when paired with modern techniques like microwave heating. For more challenging substrates or those with base-sensitive functionalities, anhydrous conditions with K₃PO₄ present a strong alternative. By grounding experimental design in a firm understanding of the catalytic cycle, researchers can unlock the full synthetic potential of this indispensable reaction for advancing drug discovery and development.

References

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. American Chemical Society.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Link]

  • One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. buchwaldgroup.mit.edu. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Semantic Scholar. [Link]

Sources

Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to Safely Handling 2,4-Dibromo-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of discovery, the researchers, scientists, and drug development professionals forging new paths in medicinal chemistry, the responsible handling of reactive intermediates is paramount. This guide provides essential, field-tested safety protocols for 2,4-Dibromo-5-fluoropyrimidine, moving beyond mere compliance to foster a culture of proactive safety and scientific excellence.

At the heart of innovation lies a deep respect for the materials we work with. This compound, a key building block in the synthesis of novel therapeutics, demands such respect. Its halogenated pyrimidine core, a motif prevalent in pharmacologically active molecules, also imparts a significant hazard profile. This guide is structured to provide a comprehensive operational and disposal plan, ensuring that your groundbreaking research is conducted with the highest standards of safety.

Understanding the Inherent Risks: A Proactive Stance on Safety

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a thorough analysis of structurally analogous compounds, such as 5-Bromo-2,4-dichloropyrimidine and 2,4-Dichloro-5-fluoropyrimidine, provides a robust framework for anticipating its hazards.[1][2] The consistent hazard profile across these related molecules underscores the necessity for stringent safety measures. The primary anticipated hazards include:

  • Severe Skin Corrosion and Burns: Halogenated organic compounds can be highly corrosive to the skin.[1]

  • Serious Eye Damage: Contact with the eyes can lead to severe irritation and potentially irreversible damage.[1][2]

  • Acute Toxicity: Ingestion, skin contact, or inhalation of dust or vapors may be harmful.

  • Respiratory Irritation: Inhalation of dust can cause irritation to the respiratory tract.[3][4]

Core Principles of Protection: Your Personal Protective Equipment (PPE) Arsenal

A multi-layered approach to PPE is non-negotiable when handling this compound. Each component of your protective ensemble plays a critical role in mitigating specific risks.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, engineering controls must be in place and fully operational. All handling of this compound, from weighing to reaction setup and workup, must be conducted within a certified chemical fume hood.[2][5] This primary containment strategy is crucial for preventing the inhalation of dust or vapors and for containing any accidental spills. Ensure that the fume hood has a calibrated and functioning airflow monitor. An eyewash station and safety shower must be readily accessible and tested regularly.[1][5]

Dermal Protection: Beyond the Lab Coat

Given the high likelihood of skin corrosivity, dermal protection is of paramount importance.

  • Gloves: Standard nitrile gloves may offer initial protection for brief handling of small quantities. However, for extended procedures or when handling larger amounts, double-gloving with a combination of nitrile and neoprene or butyl rubber gloves is recommended. Always inspect gloves for any signs of degradation or perforation before and during use.[6] Contaminated gloves should be removed and disposed of properly, and hands should be washed thoroughly.[5]

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[6] For tasks with a higher risk of splashes or spills, a chemically resistant apron worn over the lab coat provides an additional layer of protection.

  • Full Body Protection: For large-scale operations or in the event of a significant spill, a disposable chemical-resistant suit may be necessary.

Eye and Face Protection: An Impenetrable Barrier

The risk of severe eye damage necessitates robust eye and face protection.

  • Safety Goggles: Tight-fitting chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[7][8]

  • Face Shield: A full-face shield must be worn over safety goggles during all procedures, especially when handling larger quantities, during reactions under pressure, or when there is any risk of splashing.[6][8]

Respiratory Protection: Safeguarding Your Inhalation Zone

While engineering controls are the primary means of respiratory protection, supplementary respiratory protection may be required in certain situations.

  • Respirator: In the absence of adequate ventilation or during the cleanup of a large spill, a NIOSH/MSHA or EN 149 approved air-purifying respirator with an appropriate cartridge for organic vapors and acid gases should be used.[1][4] A full-face respirator will also provide an additional layer of eye and face protection.[7] All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations.

Operational Blueprint: From Receipt to Reaction

A meticulous and well-rehearsed workflow is essential for minimizing exposure and ensuring the integrity of your experiment.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Weighing and Aliquoting:
  • All weighing and transfer operations must be conducted within a chemical fume hood.

  • To minimize the generation of dust, consider using a balance with a draft shield.

  • Use appropriate tools (e.g., spatulas, weighing paper) that can be easily decontaminated or disposed of.

Reaction Setup and Monitoring:
  • Set up your reaction apparatus within the fume hood, ensuring all joints are properly sealed.

  • When running reactions at elevated temperatures or pressures, use a blast shield.

  • Continuously monitor the reaction for any signs of unexpected changes.

Visualizing the Workflow: A Step-by-Step Guide

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_workup Workup & Purification cluster_disposal Waste Disposal Verify Fume Hood Operation Verify Fume Hood Operation Don Appropriate PPE Don Appropriate PPE Verify Fume Hood Operation->Don Appropriate PPE Pre-operational Checks Weigh Compound in Fume Hood Weigh Compound in Fume Hood Don Appropriate PPE->Weigh Compound in Fume Hood Enter Handling Phase Prepare Reaction Mixture Prepare Reaction Mixture Weigh Compound in Fume Hood->Prepare Reaction Mixture Execute Synthesis Execute Synthesis Prepare Reaction Mixture->Execute Synthesis Initiate Reaction Monitor Reaction Progress Monitor Reaction Progress Execute Synthesis->Monitor Reaction Progress Quench Reaction Quench Reaction Monitor Reaction Progress->Quench Reaction Reaction Complete Extraction and Purification Extraction and Purification Quench Reaction->Extraction and Purification Segregate Halogenated Waste Segregate Halogenated Waste Extraction and Purification->Segregate Halogenated Waste Post-Purification Dispose of Contaminated Materials Dispose of Contaminated Materials Segregate Halogenated Waste->Dispose of Contaminated Materials

Caption: A typical experimental workflow for utilizing this compound.

PPE Selection Matrix: A Quick Reference Guide

Operation Primary Engineering Control Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Aliquoting Chemical Fume HoodSafety Goggles & Face ShieldDouble Gloves (Nitrile/Neoprene)Lab CoatNot typically required
Solution Preparation Chemical Fume HoodSafety Goggles & Face ShieldDouble Gloves (Nitrile/Neoprene)Lab Coat & Chemical ApronNot typically required
Reaction Setup/Workup Chemical Fume HoodSafety Goggles & Face ShieldDouble Gloves (Nitrile/Neoprene)Lab Coat & Chemical ApronNot typically required
Large-Scale Operations Chemical Fume HoodSafety Goggles & Face ShieldDouble Gloves (Nitrile/Neoprene)Chemical Resistant SuitAir-purifying respirator may be required
Spill Cleanup N/AFull-face RespiratorHeavy-duty Chemical GlovesChemical Resistant SuitFull-face air-purifying respirator

Emergency Preparedness: A Plan for the Unexpected

In the event of an exposure or spill, immediate and decisive action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

  • Spill: Evacuate the area and prevent entry. Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it into a sealed container for disposal.[5][9]

Responsible Disposal: A Commitment to Environmental Stewardship

All waste containing this compound or its byproducts must be treated as hazardous waste.

  • Waste Segregation: Halogenated organic waste must be collected in a designated, properly labeled, and sealed container.

  • Contaminated Materials: All disposable labware, gloves, and absorbent materials that have come into contact with the compound must be disposed of as hazardous waste.

  • Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

A Culture of Safety: The Foundation of Scientific Advancement

By integrating these safety protocols into your daily laboratory practices, you are not only protecting yourself and your colleagues but also ensuring the integrity and reproducibility of your research. A steadfast commitment to safety is the hallmark of a world-class scientific endeavor.

References

  • PubChem. 2-Bromo-5-fluoropyrimidine. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) in a Radiation Emergency. Retrieved from [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.